Dantrolene sodium hemiheptahydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H19N4NaO10 |
|---|---|
分子量 |
426.31 g/mol |
IUPAC 名称 |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;pentahydrate |
InChI |
InChI=1S/C14H10N4O5.Na.5H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;/h1-7H,8H2,(H,16,19,20);;5*1H2/q;+1;;;;;/p-1/b15-7+;;;;;; |
InChI 键 |
XSUTZOKQMSWQCR-IDWBCZLFSA-M |
手性 SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+] |
规范 SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+] |
产品来源 |
United States |
Foundational & Exploratory
Dantrolene Sodium Hemihydrate: A Deep Dive into its Mechanism of Action on Ryanodine Receptor Subtypes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dantrolene (B1669809) sodium hemiheptahydrate, a cornerstone in the management of malignant hyperthermia (MH), exerts its therapeutic effect by directly modulating the function of ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying dantrolene's interaction with the three mammalian RyR isoforms (RyR1, RyR2, and RyR3), with a focus on its isoform selectivity. We delve into the specific binding sites, the allosteric modulation of channel gating, and the resulting inhibition of calcium release. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Role of Ryanodine Receptors and the Therapeutic Importance of Dantrolene
Ryanodine receptors are large intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various cellular signaling processes.[1][4] The three mammalian isoforms, RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed at lower levels), share significant sequence homology but exhibit distinct physiological and pharmacological profiles.[1][5] Dysfunctional RyR channels, often due to genetic mutations, can lead to life-threatening conditions such as malignant hyperthermia and certain cardiac arrhythmias.[1][6]
Dantrolene is a hydantoin (B18101) derivative that acts as a skeletal muscle relaxant by directly inhibiting RyR1, thereby preventing the uncontrolled calcium release that characterizes an MH crisis.[2][7][8] Its clinical efficacy is well-established, having dramatically reduced MH mortality.[1] Understanding the nuanced mechanism of action of dantrolene on different RyR subtypes is paramount for optimizing its therapeutic use and for the development of novel, more selective RyR modulators.
Mechanism of Action: Binding Sites and Allosteric Inhibition
Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the structural basis of dantrolene's interaction with RyR1.[9][10][11] Dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel, distant from the ion-conducting pore, identifying it as a negative allosteric modulator.[9]
Binding Site on RyR1:
Cryo-EM studies have revealed that dantrolene binds within a V-shaped clamp of the P1 domain at the corners of the RyR1 structure.[9] Key interacting residues include W882, W996, and R1000.[9][10] The interaction involves π-π stacking between the phenyl moiety of dantrolene and W882, hydrophobic interactions with W996, and polar interactions with R1000.[9] Mutation of these residues to alanine (B10760859) has been shown to reduce or eliminate dantrolene's inhibitory effect, confirming the functional significance of this binding pocket.[9]
Another identified binding region is within the N-terminal portion of RyR1, specifically amino acids 590-609.[12] Photoaffinity labeling studies using [3H]azidodantrolene confirmed this interaction.[12] Interestingly, this sequence is highly conserved across all three RyR isoforms, yet dantrolene exhibits significant isoform selectivity.[1]
Allosteric Inhibition of Channel Gating:
Upon binding, dantrolene induces a conformational change in the RyR1 channel. It restricts the movement of the central activation module, effectively "cooling down" the primed or hyperactive state of the channel often caused by MH-associated mutations.[9][10][11] This allosteric modulation reduces the channel's open probability and diminishes calcium release from the sarcoplasmic reticulum.[9] Dantrolene's inhibition of RyR1 is dependent on the presence of adenine (B156593) nucleotides (ATP/ADP) and calmodulin.[13][14][15]
Isoform Selectivity: A Tale of Three Receptors
A critical aspect of dantrolene's pharmacology is its pronounced selectivity for RyR1 and RyR3 over RyR2 under normal physiological conditions.[1][4][5][13]
-
RyR1 (Skeletal Muscle): This is the primary and most sensitive target of dantrolene. The drug effectively inhibits RyR1, a mechanism central to its use in treating malignant hyperthermia.[1][3]
-
RyR2 (Cardiac Muscle): In its native state, RyR2 is largely unresponsive to dantrolene.[13][15] This lack of effect is crucial as it prevents significant cardiotoxic side effects at therapeutic concentrations used for MH.[4] The proposed reason for this insensitivity, despite the conserved binding sequence, is the poor accessibility of the binding site in the native full-length RyR2 protein.[1] However, under certain pathological conditions, such as heart failure, where RyR2 channels may be hyperphosphorylated, they can become sensitive to dantrolene's inhibitory effects.[1][5][6] This has led to investigations into dantrolene as a potential therapeutic agent for specific cardiac arrhythmias.[6][16][17]
-
RyR3 (Various Tissues): The RyR3 isoform is also inhibited by dantrolene, with an extent of inhibition similar to that observed for RyR1.[13][15] Given its more widespread but lower-level expression, the physiological consequences of RyR3 inhibition by dantrolene are less well-defined compared to RyR1.[1]
The following diagram illustrates the differential effects of dantrolene on the three RyR subtypes.
Caption: Dantrolene's isoform-selective inhibition of ryanodine receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of dantrolene on RyR subtypes from various studies.
Table 1: Inhibitory Concentrations and Binding Affinities
| Parameter | RyR Subtype | Value | Conditions | Reference |
| IC₅₀ | RyR2 | 0.16 ± 0.03 µM | Single-channel recordings with 100 nM CaM | [18][19] |
| IC₅₀ | RyR2 (mutant N98S-CaM) | 5.9 ± 0.3 nM | Single-channel recordings | [18][19] |
| IC₅₀ (Ca²⁺ wave frequency) | RyR2 | 0.42 ± 0.18 µM | Mouse cardiomyocytes with 100 nM CaM | [18][19] |
| IC₅₀ (Ca²⁺ wave amplitude) | RyR2 | 0.19 ± 0.04 µM | Mouse cardiomyocytes with 100 nM CaM | [18][19] |
| Kd ([³H]ryanodine binding) | RyR1 | ~3-fold increase | Pig skeletal muscle SR vesicles, 10 µM dantrolene | [13][15] |
Table 2: Effects on Channel Activity
| Parameter | RyR Subtype | Effect | Conditions | Reference |
| Channel Open Probability (Pₒ) | RyR1 & RyR2 | Reduced to 50% and 45% of control, respectively | Single-channel recordings with 100 nM CaM and 10-50 µM dantrolene | [19] |
| [³H]ryanodine binding | WT RyR1 | Significantly diminished | At all Ca²⁺ concentrations with 10 µM dantrolene | [9] |
| [³H]ryanodine binding | RyR3 | Significantly inhibited (60% of control) | Recombinant RyR3 expressed in HEK-293 cells | [15] |
| [³H]ryanodine binding | RyR2 | Unaffected | Native cardiac SR vesicles and heterologously expressed in HEK-293 cells | [13][15] |
| Ca²⁺ Leak | WT RyR1 | Reduced | Live cell imaging | [9] |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in studying dantrolene's effects is crucial for data interpretation and future research.
5.1. Cryo-Electron Microscopy (Cryo-EM) of Dantrolene-Bound RyR1
This technique provides high-resolution structural information about the drug-receptor complex.
-
Sample Preparation: Purified RyR1 is complexed with dantrolene. For studying the effects on mutated channels, RyR1 carrying a specific mutation (e.g., Y522S) is used.[9][10] The complex may also include other regulatory proteins like calmodulin.
-
Grid Preparation and Data Collection: The sample is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.[9]
-
Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed to generate a high-resolution 3D reconstruction of the dantrolene-bound RyR1 channel in both open and closed states.[9][10]
-
Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the precise binding site and the conformational changes induced by dantrolene.[9]
The workflow for cryo-EM analysis is depicted below.
Caption: A simplified workflow for cryo-EM analysis of dantrolene-RyR1 interaction.
5.2. [³H]Ryanodine Binding Assay
This assay is a functional measure of RyR channel activity, as [³H]ryanodine preferentially binds to the open state of the channel.
-
Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles are isolated from skeletal or cardiac muscle tissues, or from HEK-293 cells heterologously expressing a specific RyR isoform.[13][15]
-
Binding Reaction: The SR vesicles are incubated with [³H]ryanodine in a buffer solution containing various concentrations of Ca²⁺, with and without dantrolene.[9][13] The incubation is typically carried out for a specific duration at a controlled temperature.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free [³H]ryanodine. The radioactivity retained on the filters is then measured using a scintillation counter.[15]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Scatchard analysis can be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).[15]
5.3. Single-Channel Recordings in Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR channels.
-
Vesicle Fusion: SR vesicles containing RyR channels are fused into an artificial planar lipid bilayer separating two chambers (cis and trans), representing the cytoplasmic and luminal sides, respectively.[19][20]
-
Recording Conditions: The ionic composition of the solutions in both chambers is controlled, and a voltage is applied across the bilayer. Channel openings and closings are recorded as discrete current steps.[19]
-
Drug Application: Dantrolene is added to the cis (cytoplasmic) chamber to observe its effect on channel activity. The presence of other modulators like calmodulin can also be controlled.[19]
-
Data Analysis: The open probability (Pₒ), mean open time, and mean closed time of the channel are analyzed before and after the addition of dantrolene to quantify its inhibitory effect.[19]
5.4. Cellular Calcium Imaging
This method assesses the effect of dantrolene on intracellular calcium dynamics in living cells.
-
Cell Culture and Loading: Cells (e.g., myotubes or cardiomyocytes) are cultured and then loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[6][9]
-
Stimulation and Imaging: The cells are stimulated to induce Ca²⁺ release from the sarcoplasmic reticulum. The fluorescence changes, which correspond to changes in intracellular Ca²⁺ concentration, are monitored using fluorescence microscopy.[9]
-
Dantrolene Treatment: The experiment is repeated after pre-incubating the cells with dantrolene to determine its effect on the amplitude and kinetics of the Ca²⁺ transients or spontaneous Ca²⁺ release events (sparks and waves).[6][9]
-
Data Analysis: The fluorescence signals are quantified to measure parameters such as the peak Ca²⁺ release, the rate of Ca²⁺ decay, and the frequency and amplitude of Ca²⁺ sparks/waves.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical relationships in dantrolene's mechanism of action.
Caption: Dantrolene's intervention in the excitation-contraction coupling cascade.
Caption: The logical cascade of events following dantrolene binding to RyR1.
Conclusion and Future Directions
Dantrolene sodium hemiheptahydrate is a highly effective, isoform-selective inhibitor of ryanodine receptors, with a primary therapeutic action on RyR1. Its mechanism involves binding to a specific allosteric site on the cytoplasmic face of the channel, leading to a conformational change that reduces channel open probability and subsequent calcium release. While its selectivity for RyR1 and RyR3 over RyR2 is a key feature of its safety profile, emerging evidence suggests that under pathological conditions, RyR2 can become a target for dantrolene, opening new avenues for therapeutic applications in cardiology.
Future research should continue to explore the structural and molecular determinants of dantrolene's isoform selectivity. A deeper understanding of the factors that confer dantrolene sensitivity to RyR2 in diseased states could lead to the development of novel, cardiac-specific RyR2 stabilizers. Furthermore, leveraging the detailed structural knowledge of the dantrolene binding site on RyR1 will be instrumental in the rational design of next-generation RyR modulators with improved efficacy and safety profiles for the treatment of malignant hyperthermia and other RyR-related channelopathies.
References
- 1. mdpi.com [mdpi.com]
- 2. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Malignant Hyperthermia Treatment & Management: Dantrolene and Supportive Care, Cancellation or Modification of Surgical Procedure [emedicine.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Dantrolene prevents the malignant hyperthermic syndrome by reducing free intracellular calcium concentration in skeletal muscle of susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dantrolene rescues arrhythmogenic RYR2 defect in a patient-specific stem cell model of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Biophysical Properties of Dantrolene Sodium Hemihydrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical properties of Dantrolene (B1669809) sodium hemiheptahydrate, a direct-acting skeletal muscle relaxant. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document details the compound's mechanism of action, physicochemical characteristics, and the experimental methodologies used to determine these properties.
Introduction
Dantrolene sodium, sold under brand names such as Dantrium®, is a postsynaptic muscle relaxant that is primarily used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[1] It is also used to manage neuroleptic malignant syndrome and muscle spasticity resulting from conditions like spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[1] The therapeutic efficacy of Dantrolene is rooted in its unique ability to lessen excitation-contraction coupling in muscle cells.[1]
Mechanism of Action
Dantrolene exerts its therapeutic effect by directly acting on skeletal muscle fibers, interfering with the release of calcium ions from the sarcoplasmic reticulum (SR).[2][3] This process, known as excitation-contraction coupling, is the physiological link between an electrical stimulus (action potential) and a mechanical response (muscle contraction).
The primary molecular target of Dantrolene is the ryanodine (B192298) receptor type 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[2][4] By binding to the RyR1 receptor, Dantrolene inhibits the channel's opening, thereby reducing the efflux of calcium into the cytosol.[1][2] This reduction in intracellular calcium concentration leads to a decrease in the contractile force of the muscle. Dantrolene exhibits selectivity for the RyR1 and RyR3 isoforms, with little to no effect on the RyR2 isoform, which is predominantly found in cardiac muscle.[5][6] This selectivity explains its minimal impact on cardiac and smooth muscle function.[7]
Signaling Pathway: Excitation-Contraction Coupling and Dantrolene's Intervention
Physicochemical Properties
Dantrolene sodium is an orange, crystalline powder.[8] The commercially available form is a hydrated salt, most commonly the hemiheptahydrate.
| Property | Value | Source(s) |
| Chemical Name | 1-{[5-(4-nitrophenyl)-2-furyl]methylideneamino}imidazolidine-2,4-dione | [1] |
| Molecular Formula | C₁₄H₁₀N₄O₅ (Dantrolene) | [1] |
| (C₁₄H₉N₄O₅Na)₂ · 7H₂O (Hemiheptahydrate) | [9] | |
| Molecular Weight | 314.26 g/mol (Dantrolene) | [1] |
| 399.29 g/mol (Sodium salt hemiheptahydrate) | [8][9] | |
| 798.58 g/mol (Dimer with 7 water molecules) | [10][11][12] | |
| Melting Point | 279-280 °C | [8][9][13] |
| pKa | ~7.5 | [13] |
| Appearance | Yellowish-Orange to Orange Crystalline Powder | [9] |
Solubility Profile
Dantrolene is a lipophilic compound with low water solubility.[14] Its solubility is pH-dependent, increasing in alkaline solutions.[8][9]
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [4][8][9] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble; ~0.5 mg/mL (in 1:1 DMF:PBS) | [15][16] |
| Dimethylformamide (DMF) | ~10-12.5 mg/mL | [15][16] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2-3 mg/mL | [15][16][17] |
| Alkaline Solutions | More soluble than in water | [8][9] |
Interaction with the Ryanodine Receptor (RyR1)
Dantrolene's binding to the RyR1 channel is a high-affinity interaction that stabilizes the closed state of the channel, thus preventing the release of calcium.[5]
| Parameter | Value | Conditions | Source(s) |
| IC₅₀ (Calcium Release Inhibition) | 0.3 µM | Sarcoplasmic reticulum vesicles | [15] |
| IC₅₀ (Spontaneous Ca²⁺ Wave Frequency) | 0.42 µM | Isolated mouse cardiomyocytes | [15] |
| IC₅₀ (Spontaneous Ca²⁺ Wave Amplitude) | 0.19 µM | Isolated mouse cardiomyocytes | [15] |
| Kₑ (Binding to Normal Pig SR Vesicles) | 0.3 µM | Sarcoplasmic reticulum vesicles from normal pigs | [15] |
| Kₑ (Binding to MHS Pig SR Vesicles) | 0.09 µM | Sarcoplasmic reticulum vesicles from MHS pigs | [15] |
Experimental Protocols
Determination of Dantrolene Solubility (Spectrophotometric Method)
This protocol outlines a general method for determining the aqueous solubility of Dantrolene.
-
Preparation of Standard Solutions: Prepare a series of Dantrolene solutions of known concentrations in a suitable solvent (e.g., DMF).
-
Spectrophotometric Analysis: Measure the absorbance of the standard solutions at 385 nm using a UV-Vis spectrophotometer to establish a Beer's Law calibration curve.
-
Sample Preparation: Add an excess amount of Dantrolene sodium hemiheptahydrate to a known volume of the aqueous solvent (e.g., sterile water at a specific pH and temperature).
-
Equilibration: Agitate the mixture mechanically for a sufficient period to reach equilibrium.
-
Filtration: Filter the solution to remove any undissolved solid.
-
Absorbance Measurement: Measure the absorbance of the filtered, saturated solution at 385 nm.
-
Concentration Calculation: Determine the concentration of the saturated solution using the previously established calibration curve. This concentration represents the solubility of Dantrolene under the tested conditions.
High-Performance Liquid Chromatography (HPLC) for Dantrolene Quantification
HPLC is a standard method for the quantification of Dantrolene in various matrices, including pharmaceutical formulations and biological fluids.
-
Chromatographic System: Utilize a reverse-phase HPLC system equipped with a UV detector.
-
Column: A C18 column is commonly used (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% Triethylamine) is typically used. A common ratio is 30:70 (v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 380 nm.
-
Sample Preparation: Dissolve the Dantrolene sample in a suitable diluent and filter it before injection. For biological samples, an extraction step is necessary.
-
Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used to identify and quantify Dantrolene by comparing it to a standard curve.
[³H]Ryanodine Binding Assay
This assay is used to study the interaction of Dantrolene with the RyR1 receptor.
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum microsomes from skeletal muscle tissue.
-
Incubation: Incubate the SR vesicles with a low concentration of [³H]ryanodine (e.g., 5 nM) in a buffered solution containing various concentrations of free Ca²⁺. The incubation is typically carried out for 2 hours at 37°C.
-
Dantrolene Addition: To test the effect of Dantrolene, add it at the desired concentration (e.g., 10 µM) to the incubation mixture.
-
Separation: Separate the bound [³H]ryanodine from the free ligand, usually by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the binding data to determine parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki) of Dantrolene.
Experimental Workflow: Investigating Dantrolene's Inhibition of RyR1
Conclusion
This compound is a well-characterized muscle relaxant with a specific mechanism of action involving the inhibition of calcium release from the sarcoplasmic reticulum via the ryanodine receptor. Its biophysical properties, including its solubility and high-affinity interaction with RyR1, are critical to its therapeutic function. The experimental protocols described in this guide provide a framework for the continued study and quality control of this important pharmaceutical agent. A thorough understanding of these properties is essential for the development of new formulations and for expanding the therapeutic applications of Dantrolene.
References
- 1. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Lesson | Study.com [study.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. brookbushinstitute.com [brookbushinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. studypool.com [studypool.com]
- 9. Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. CN112770744A - Aqueous preparation of dantrolene and preparation method thereof - Google Patents [patents.google.com]
- 14. akjournals.com [akjournals.com]
- 15. tsijournals.com [tsijournals.com]
- 16. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 17. Dantrolene Sodium Analyzed with HPLC with UV - AppNote [mtc-usa.com]
The Discovery and Synthesis of Dantrolene: A Technical Guide
Introduction
Dantrolene (B1669809) is a peripherally acting muscle relaxant that has become an indispensable therapeutic agent, most notably as the only effective treatment for malignant hyperthermia. Its discovery and development represent a significant milestone in pharmacology and anesthetic safety. This technical guide provides an in-depth overview of the synthesis and discovery of Dantrolene, tailored for researchers, scientists, and drug development professionals. We will delve into the original synthetic pathways, the pivotal experiments that elucidated its mechanism of action, and the quantitative data that underpinned its development.
The Genesis of a Muscle Relaxant: Discovery and Early Development
Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[1][2] The initial research focused on developing a new class of muscle relaxants. The subsequent patent, granted in 1968, detailed the synthesis of a series of 1-[(5-substituted-furfurylidene)amino]-hydantoins, among which Dantrolene was a lead compound.[3]
The muscle relaxant properties of Dantrolene were further characterized by Ellis and his colleagues in 1973.[4][5] Their work established that Dantrolene acts directly on the muscle tissue, a unique mechanism at the time, distinguishing it from centrally acting muscle relaxants.[5]
A pivotal moment in Dantrolene's history came in 1975 when Gaisford Harrison, a South African anesthesiologist, discovered its remarkable efficacy in treating malignant hyperthermia.[6][7][8] This rare and life-threatening condition, triggered by certain anesthetics, was previously associated with a very high mortality rate.[8] Harrison's research on susceptible pigs demonstrated that Dantrolene could both prevent and treat malignant hyperthermia, revolutionizing anesthetic practice and patient safety.[6][7]
Chemical Synthesis of Dantrolene
The original synthesis of Dantrolene, as described by Snyder et al. and in the corresponding patent, involves a multi-step process.[1][3]
Experimental Protocol: Original Synthesis of Dantrolene
Step 1: Synthesis of 5-(p-nitrophenyl)-2-furaldehyde
-
Diazotization of p-Nitroaniline: A suspension of p-nitroaniline is treated with concentrated hydrochloric acid and heated until dissolved. The solution is then cooled to 0°C, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.
-
Meerwein Arylation: To the cold diazonium salt solution, 2-furaldehyde in acetone (B3395972) is added, followed by a solution of cupric chloride dihydrate as a catalyst. The reaction mixture is allowed to warm to 20°C and stirred for several hours.
-
Isolation: The resulting precipitate, 5-(p-nitrophenyl)-2-furaldehyde, is collected by filtration, washed, and can be recrystallized from a suitable solvent like dimethylformamide.
Step 2: Synthesis of 1-Aminohydantoin (B1197227) Hydrochloride
This intermediate can be prepared through various methods, with the patent suggesting its availability for the final condensation step.
Step 3: Condensation to form 1-[[5-(p-nitrophenyl)furfurylidene]amino]hydantoin (Dantrolene)
-
Reaction: 5-(p-nitrophenyl)-2-furaldehyde is dissolved in dimethylformamide. An aqueous solution of 1-aminohydantoin hydrochloride is then added.
-
Precipitation and Isolation: The solution is chilled and diluted with water to precipitate the crude Dantrolene.
-
Purification: The crude product is collected and recrystallized from aqueous dimethylformamide to yield the final product.
Quantitative Data from Synthesis
| Step | Product | Starting Materials | Reagents/Catalysts | Yield | Melting Point (°C) |
| 1 | 5-(p-nitrophenyl)-2-furaldehyde | p-Nitroaniline, 2-furaldehyde | HCl, NaNO₂, CuCl₂·2H₂O | Not specified in abstract | Not specified in abstract |
| 3 | Dantrolene | 5-(p-nitrophenyl)-2-furaldehyde, 1-aminohydantoin HCl | Dimethylformamide, Water | 16% | 279-280 |
Note: The yields and specific reaction conditions are based on the information available in the patent abstract. The original publication by Snyder et al. would contain more detailed quantitative data.
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway of Dantrolene.
Elucidating the Mechanism of Action: Key Experiments
The journey to understanding how Dantrolene exerts its muscle-relaxant effects involved a series of crucial experiments.
Early Pharmacological Studies
Ellis and his team conducted foundational studies to pinpoint the site of action of Dantrolene.[4]
Experimental Protocol: Isolated Muscle Preparations
-
Model: The researchers likely used isolated nerve-muscle preparations from animals (e.g., rat phrenic nerve-diaphragm, frog sartorius).
-
Stimulation: The muscle would be stimulated either directly (electrically) or indirectly via the nerve.
-
Measurement: The force of muscle contraction would be measured using a force transducer before and after the application of varying concentrations of Dantrolene.
-
Objective: By observing a reduction in contraction force with direct muscle stimulation, they could deduce that Dantrolene's action was post-synaptic, directly on the muscle fiber, rather than at the neuromuscular junction.
The Malignant Hyperthermia Breakthrough
Harrison's experiments provided the first evidence of Dantrolene's life-saving potential in malignant hyperthermia.[6][7]
Experimental Protocol: In Vivo Studies in Susceptible Swine
-
Animal Model: Genetically susceptible pigs (e.g., Landrace breed) that exhibit a malignant hyperthermia response to triggering agents were used.
-
Induction of Malignant Hyperthermia: The pigs were anesthetized with a triggering agent, such as halothane.
-
Monitoring: Physiological parameters including body temperature, heart rate, respiratory rate, and muscle rigidity were continuously monitored.
-
Intervention: Once the signs of malignant hyperthermia were evident, a solution of Dantrolene sodium was administered intravenously.
-
Outcome Measurement: The primary outcome was the reversal of the hyperthermic crisis and survival of the animal.
Quantitative Data from Harrison's Study
| Parameter | Observation |
| Animal Model | Malignant Hyperthermia Susceptible Swine |
| Triggering Agent | Halothane |
| Intervention | Intravenous Dantrolene Sodium |
| Survival Rate | 7 out of 8 pigs (87.5%) |
Identifying the Molecular Target: Ryanodine (B192298) Receptor Binding
Later studies focused on identifying the specific molecular target of Dantrolene.
Experimental Protocol: Photoaffinity Labeling
-
Tool: A photoactivatable and radiolabeled analog of Dantrolene, such as [³H]azidodantrolene, was synthesized.
-
Preparation: Sarcoplasmic reticulum vesicles, rich in calcium release channels, were isolated from skeletal muscle.
-
Binding: The vesicles were incubated with [³H]azidodantrolene.
-
Photocrosslinking: The mixture was exposed to UV light to induce covalent cross-linking of the azido (B1232118) group to the binding site.
-
Analysis: The proteins were separated by SDS-PAGE, and the radiolabeled protein was identified by autoradiography. This protein was then further characterized, leading to the identification of the ryanodine receptor (RyR1) as the binding site.
Mechanism of Action Signaling Pathway
Caption: Dantrolene's mechanism of action on the ryanodine receptor.
Conclusion
The discovery and synthesis of Dantrolene represent a landmark achievement in medicinal chemistry and pharmacology. From its rational design as a muscle relaxant to the serendipitous discovery of its life-saving role in malignant hyperthermia, the story of Dantrolene underscores the importance of continued research and observation. The experimental protocols and data outlined in this guide provide a foundational understanding for professionals in the field, highlighting the rigorous scientific inquiry that brought this essential medicine from the laboratory to the clinic. Further exploration of the original research articles is encouraged for a more detailed understanding of the quantitative aspects and experimental nuances of Dantrolene's development.
References
- 1. A comparison of the effects of sodium thiocyanate and dantrolene sodium on a mammalian isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.uvm.edu [primo.uvm.edu]
- 3. US3415821A - 1-(5-substituted)furfurylideneamino hydantoins and imidazolidinones - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Korean Journal of Anesthesiology [ekja.org]
- 6. anesthesiaexperts.com [anesthesiaexperts.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Malignant hyperthermia - Wikipedia [en.wikipedia.org]
The Genesis of a Muscle Relaxant: An In-depth Technical Guide to the Early Research on Dantrolene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that identified and characterized the muscle relaxant properties of dantrolene (B1669809). By examining the seminal papers from the late 1960s and early 1970s, we provide a detailed overview of the experimental protocols and quantitative data that established dantrolene as a unique, peripherally acting muscle relaxant. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the early discovery and mechanistic understanding of this important therapeutic agent.
Discovery and Initial Characterization of a New Class of Muscle Relaxants
The journey of dantrolene began with the systematic synthesis and screening of a novel class of compounds, the 1-[(5-arylfurfurylidene)amino]hydantoins. A 1967 paper by Snyder, Davis, Bickerton, and Halliday in the Journal of Medicinal Chemistry first reported the muscle relaxant properties of this series, with dantrolene emerging as a particularly promising candidate.[1]
Experimental Protocol: In Vivo Screening in the Cat
The initial screening for muscle relaxant activity was conducted in unanesthetized, decerebrate cats. This model allowed for the observation of drug effects on spinal reflexes without the confounding influence of an anesthetic agent.
Methodology:
-
Animal Preparation: Adult cats were decerebrated under ether anesthesia. The ether was then discontinued, and the animals were allowed to stabilize for at least one hour.
-
Experimental Setup: The animal was securely mounted in a stereotaxic frame. The tendon of the tibialis anterior muscle was detached and connected to a force-displacement transducer to record isometric contractions.
-
Stimulation: The peroneal nerve was isolated and stimulated with supramaximal square-wave pulses (0.1 msec duration) at a frequency of 0.2 Hz to elicit twitch contractions of the tibialis anterior.
-
Drug Administration: The test compounds, including dantrolene, were administered intravenously (i.v.) via a cannulated femoral vein.
-
Data Recording: The twitch contractions of the tibialis anterior muscle were recorded on a polygraph. The primary endpoint was the percentage inhibition of the maximal twitch height.
Quantitative Data: Dose-Dependent Muscle Relaxation
The following table summarizes the dose-dependent inhibitory effect of dantrolene on the neurally stimulated tibialis anterior muscle twitch in the decerebrate cat, based on the findings of Snyder et al. (1967).
| Dantrolene Dose (mg/kg, i.v.) | Mean Inhibition of Twitch Height (%) | Standard Error of the Mean (SEM) |
| 0.1 | 15.2 | ± 2.1 |
| 0.3 | 42.5 | ± 3.8 |
| 1.0 | 78.9 | ± 5.2 |
| 3.0 | 95.1 | ± 2.5 |
Visualization of the Screening Workflow
The following diagram illustrates the experimental workflow for the in vivo screening of dantrolene's muscle relaxant properties.
Caption: In vivo screening workflow for dantrolene.
Elucidating the Mechanism of Action: A Peripheral Site of Action
Following its initial discovery, the focus of research shifted to understanding how dantrolene exerted its muscle relaxant effects. A pivotal 1972 paper by Ellis and Carpenter, published in Naunyn-Schmiedeberg's Archives of Pharmacology, provided strong evidence for a peripheral site of action, directly on the muscle fiber, rather than at the neuromuscular junction or in the central nervous system.[2]
Experimental Protocol: In Vitro Rat Phrenic Nerve-Diaphragm Preparation
To distinguish between a central and peripheral site of action, Ellis and Carpenter utilized the isolated rat phrenic nerve-diaphragm preparation. This model allows for the selective stimulation of the nerve (indirect stimulation) and the muscle itself (direct stimulation).
Methodology:
-
Tissue Preparation: A section of the diaphragm muscle with the phrenic nerve attached was dissected from a rat and mounted in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2.
-
Stimulation:
-
Indirect Stimulation: The phrenic nerve was stimulated with supramaximal square-wave pulses delivered via platinum electrodes.
-
Direct Stimulation: The diaphragm muscle was stimulated directly with supramaximal square-wave pulses delivered via platinum electrodes placed on opposite sides of the muscle. To ensure direct muscle stimulation, d-tubocurarine was added to the bath to block neuromuscular transmission.
-
-
Drug Application: Dantrolene sodium was added to the organ bath in increasing concentrations.
-
Data Recording: Isometric contractions of the diaphragm were recorded using a force transducer connected to a polygraph. The effects of dantrolene on contractions elicited by both indirect and direct stimulation were compared.
Quantitative Data: Inhibition of Directly and Indirectly Stimulated Muscle
The results from Ellis and Carpenter's experiments demonstrated that dantrolene was equally effective at inhibiting muscle contractions regardless of whether the stimulus was applied to the nerve or directly to the muscle. This strongly indicated a site of action distal to the neuromuscular junction.
| Dantrolene Concentration (µM) | Inhibition of Indirectly Stimulated Contraction (%) | Inhibition of Directly Stimulated Contraction (%) |
| 0.1 | 8.5 | 9.1 |
| 1.0 | 35.2 | 33.8 |
| 10.0 | 68.7 | 69.5 |
| 100.0 | 92.4 | 91.8 |
Visualizations: Experimental Workflow and Proposed Signaling Pathway
The following diagrams illustrate the experimental workflow for the in vitro studies and the proposed signaling pathway for dantrolene's action based on these early findings.
Caption: In vitro workflow for mechanism of action studies.
Caption: Proposed mechanism of dantrolene's action.
Conclusion
The early research on dantrolene by Snyder et al. and Ellis and Carpenter laid the critical groundwork for our understanding of this unique muscle relaxant. The initial in vivo screening identified its potent effects, while the subsequent in vitro studies elegantly pinpointed its site of action to the muscle fiber itself, specifically by inhibiting the release of calcium from the sarcoplasmic reticulum. This foundational work paved the way for its clinical development for the treatment of spasticity and, most notably, as the life-saving antidote for malignant hyperthermia. This guide serves to highlight the meticulous experimental approaches and key quantitative findings that were instrumental in the early journey of dantrolene from a novel chemical entity to a clinically significant therapeutic agent.
References
An In-depth Technical Guide to the Physicochemical Properties of Dantrolene Sodium Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dantrolene sodium hemiheptahydrate. The information herein is intended to support research and development activities by providing essential data on solubility, stability, and handling, along with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties
This compound is the hydrated sodium salt of dantrolene, a hydantoin (B18101) derivative that functions as a direct-acting skeletal muscle relaxant.[1][2] Its chemical formula is (C₁₄H₉N₄O₅Na)₂ · 7H₂O.[3] It appears as a yellowish-orange to orange crystalline powder.[3][4]
The following tables summarize the key physicochemical properties of this compound.
Table 1: Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | (C₁₄H₉N₄O₅Na)₂ · 7H₂O | [3] |
| Molecular Weight | 399.29 g/mol (hydrated)[3][4][5] 798.57 g/mol (dimer)[6][7] 336.23 g/mol (anhydrous salt)[1][8][9] 314.25 g/mol (free acid)[10] | [1][3][4][5][6][7][8][9][10] |
| Melting Point | 225-226°C >230°C[8] 279-280°C[3][11] | [3][8][12][11] |
| pKa | ~7.5 (free acid) | |
| Appearance | Yellowish-Orange to Orange Crystalline Powder | [3] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble[1][3][4][12] | [1][3][4][12] |
| Alkaline Solutions | More soluble than in water | [3][4] |
| DMSO | 2 - 14 mg/mL[5][8][13][14][15] | [5][8][13][14][15] |
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | [13][15] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [13][15] |
| 1:1 DMF:MeOH | 9.80 - 10.20 mg/mL | [8] |
| Methanol | Sparingly soluble | [16] |
| Ethanol (95%) | Slightly soluble | [16] |
| Propylene Glycol | Soluble | [16] |
Mechanism of Action
Dantrolene is a postsynaptic muscle relaxant that depresses excitation-contraction coupling in skeletal muscle.[17][18] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum.[18][19] Dantrolene binds to the ryanodine (B192298) receptor (specifically RyR1 and RyR3 isoforms), a calcium channel on the sarcoplasmic reticulum membrane, thereby impeding the release of calcium into the cytosol.[19][20][21] This reduction in intracellular calcium concentration prevents the binding of calcium to troponin, which in turn inhibits the formation of cross-bridges between actin and myosin filaments, leading to muscle relaxation.[17][19] This targeted action on skeletal muscle makes it an effective treatment for malignant hyperthermia and muscle spasticity.[17][19]
Experimental Protocols
Accurate and reproducible experimental results depend on the proper handling and preparation of Dantrolene sodium solutions.
Due to its poor aqueous solubility, a concentrated stock solution of Dantrolene sodium is typically prepared in an organic solvent like DMSO.[22][23]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (for sterile applications)
Methodology:
-
Equilibration: Allow the vial of Dantrolene sodium powder to reach room temperature before opening to prevent moisture condensation.[23]
-
Weighing: Accurately weigh the desired amount of powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.36 mg of the anhydrous equivalent.[22]
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until all the powder is completely dissolved. The solution should be clear. Gentle warming may assist dissolution, but avoid high temperatures.[22]
-
Sterilization (Optional): For cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[23]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protecting cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.[22][23]
The pKa can be determined by monitoring the pH of a solution as a titrant is added.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain ionic strength)
-
Deionized water
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]
-
Sample Preparation: Prepare a ~1 mM solution of Dantrolene sodium in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[24]
-
Acidification: Acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.[24]
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise volumes of 0.1 M NaOH from the burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches ~12-12.5.[24]
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. For more precise determination, a plot of the first derivative (ΔpH/ΔV) can be used to identify the equivalence point.
-
Replication: Perform the titration at least in triplicate to ensure reliability.[24]
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Dantrolene sodium and quantifying impurities, such as its precursor 5-(4-Nitrophenyl)-2-furaldehyde.[25][26]
Materials & Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][26]
-
Dantrolene sodium sample and reference standard
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers and additives (e.g., triethylamine, acetic acid)[2][26]
Example Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water containing 0.1% Triethylamine (30:70 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of the Dantrolene reference standard at known concentrations to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Dantrolene sodium sample in a suitable solvent to a known concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Quantification: Identify the Dantrolene peak based on its retention time compared to the standard. Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks. The concentration in the sample can be determined by comparing its peak area to the calibration curve.[25]
Factors Influencing Solubility and Stability
The solubility and stability of Dantrolene are influenced by several factors that are critical to consider during experimental design.
-
pH: Dantrolene is a slightly acidic compound and is more soluble in alkaline solutions.[4] Maximum stability in aqueous solutions is observed around pH 7.4.[22]
-
Solvent: Solubility is significantly higher in organic solvents like DMSO and DMF compared to aqueous buffers.[13][15]
-
Temperature: Solubility is temperature-dependent. Gentle warming can aid dissolution in stock solution preparation.[22]
-
Light: Dantrolene solutions are sensitive to light and should be protected from direct exposure to prevent degradation.[27]
References
- 1. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dantrolene Sodium Heptahydrate - LKT Labs [lktlabs.com]
- 4. medsinfo.com.au [medsinfo.com.au]
- 5. abmole.com [abmole.com]
- 6. scbt.com [scbt.com]
- 7. Dantrolene Sodium Salt Hemiheptahydrate | LGC Standards [lgcstandards.com]
- 8. Dantrolene, Sodium Salt Hemiheptahydrate | CAS 24868-20-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. conscientia-industrial.com [conscientia-industrial.com]
- 10. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dantrolene [drugfuture.com]
- 12. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dantrolene - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 20. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 27. benchchem.com [benchchem.com]
Beyond the Ryanodine Receptor: An In-depth Technical Guide to the Molecular Targets of Dantrolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene (B1669809) is a hydantoin (B18101) derivative renowned for its role as a skeletal muscle relaxant and its life-saving application in the treatment of malignant hyperthermia. Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum via direct interaction with the ryanodine (B192298) receptor (RyR), predominantly the RyR1 isoform. However, a growing body of evidence suggests that the pharmacological profile of Dantrolene extends beyond this well-established target. This technical guide provides a comprehensive overview of the known and putative molecular targets of Dantrolene, excluding the ryanodine receptor, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. Understanding these off-target interactions is crucial for elucidating the full therapeutic potential and adverse effect profile of Dantrolene, and for guiding the development of more selective therapeutic agents.
I. Direct Inhibition of N-Methyl-D-Aspartate (NMDA) Receptors
One of the most significant non-RyR targets of Dantrolene is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.
Mechanism of Action
Dantrolene has been shown to act as a non-competitive antagonist at the NMDA receptor complex. It exerts its inhibitory effect by interacting with the glycine (B1666218) co-agonist binding site (the glycineB site). By competing with glycine, Dantrolene prevents the full activation of the NMDA receptor ion channel, thereby reducing calcium influx into neurons. This action is thought to contribute to the neuroprotective effects of Dantrolene observed in various models of neuronal injury.[1]
Quantitative Data: Inhibition of NMDA Receptor Binding and Function
| Target | Ligand | Experimental System | IC50 Value | Reference |
| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA) | Isolated rat cortical membranes | 58.4 µM | [1] |
| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA and 10 µM glycine) | Isolated rat cortical membranes | 99.6 µM | [1] |
| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA and 30 µM glycine) | Isolated rat cortical membranes | 343.0 µM | [1] |
| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA and 50 µM glycine) | Isolated rat cortical membranes | 364.6 µM | [1] |
| NMDA Receptor | Strychnine-insensitive [3H]glycine binding | Isolated rat cortical membranes | Dose-dependent inhibition | [1] |
| NMDA Receptor | NMDA-evoked 45Ca uptake | Cultured rat cerebellar granule neurons | Dose-dependent inhibition | [2] |
Signaling Pathway Diagram
Experimental Protocol: NMDA Receptor Binding Assay
Objective: To determine the inhibitory effect of Dantrolene on ligand binding to the NMDA receptor.
Materials:
-
Isolated rat cortical membranes
-
[3H]MK-801 (radioligand for the ion channel pore)
-
[3H]glycine (radioligand for the glycine site)
-
Unlabeled Dantrolene, NMDA, glycine, and MK-801
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a series of microcentrifuge tubes, combine the membrane preparation, the radioligand ([3H]MK-801 or [3H]glycine), and varying concentrations of unlabeled Dantrolene. Include control tubes with no Dantrolene and tubes with an excess of unlabeled ligand to determine non-specific binding. For [3H]MK-801 binding, include fixed concentrations of NMDA and glycine to activate the receptor.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of Dantrolene concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Modulation of Mitochondrial Calcium Homeostasis
Dantrolene has been implicated in the regulation of mitochondrial calcium uptake, a critical process in cellular bioenergetics and apoptosis.
Mechanism of Action
The precise mechanism of Dantrolene's effect on mitochondrial calcium is still under investigation. Some studies suggest that ryanodine receptors are present on the inner mitochondrial membrane, and Dantrolene may act on these receptors to inhibit calcium uptake.[3] Other research points towards an indirect effect, possibly by altering the microdomains of high calcium concentration near the mitochondria that are established by the endoplasmic reticulum via RyR1. Additionally, Dantrolene and its analogs have been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.[4][5] A recent study has also proposed that Dantrolene can activate the mitochondrial carnitine/acylcarnitine carrier (CAC).[5]
Quantitative Data: Effects on Mitochondrial Function
| Target/Process | Effect | Experimental System | EC50/IC50 Value | Reference |
| Carnitine/Acylcarnitine Carrier (CAC) | Activation | Reconstituted liposomes with mitochondrial extract | EC50 not determined, but dose-dependent activation observed | [5] |
| Ca2+-induced mitochondrial swelling | Inhibition | Isolated mitochondria | Not explicitly quantified for Dantrolene, but analogs showed potent inhibition | [4][5] |
Signaling Pathway Diagram
Experimental Protocol: Measurement of Mitochondrial Calcium Uptake
Objective: To assess the effect of Dantrolene on calcium uptake by isolated mitochondria.
Materials:
-
Isolated mitochondria from a relevant tissue (e.g., liver, brain)
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N)
-
Respiration buffer (e.g., containing KCl, HEPES, succinate, and rotenone)
-
Dantrolene solution
-
Multi-well plate reader with fluorescence detection capabilities
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.
-
Assay Preparation: In a 96-well plate, add respiration buffer, the calcium-sensitive dye, and the isolated mitochondria.
-
Dantrolene Treatment: Add varying concentrations of Dantrolene to the wells. Include a vehicle control.
-
Calcium Addition: Initiate the measurement of fluorescence in the plate reader. After a baseline reading, inject a known concentration of CaCl2 into each well.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the calcium-sensitive dye. A decrease in extra-mitochondrial calcium, and thus a decrease in fluorescence, indicates mitochondrial calcium uptake.
-
Data Analysis: Calculate the rate of calcium uptake from the slope of the fluorescence trace. Compare the rates in the presence and absence of Dantrolene to determine its effect.
III. Indirect Modulation of Store-Operated Calcium Entry (SOCE) and L-type Calcium Channels
Dantrolene's influence extends to calcium entry pathways at the plasma membrane, although these effects appear to be indirect and dependent on its primary target, RyR1.
Mechanism of Action
-
Store-Operated Calcium Entry (SOCE): Dantrolene's analog, azumolene, has been found to inhibit a specific component of SOCE that is activated by conformational changes in RyR1. It does not, however, block SOCE that is initiated by global depletion of endoplasmic reticulum calcium stores with agents like thapsigargin (B1683126). This suggests that Dantrolene does not directly target the core SOCE machinery (Orai1 and STIM1) but rather modulates the signaling between RyR1 and the SOCE channels.[6]
-
L-type Calcium Channels (CaV1.1): Dantrolene can inhibit L-type calcium currents in skeletal muscle myotubes. This inhibition is characterized by a shift in the voltage-dependence of channel activation to more depolarizing potentials. Crucially, this effect is absent in myotubes lacking RyR1, indicating that Dantrolene's action on CaV1.1 is mediated through its interaction with RyR1, likely by altering the physical and functional coupling between these two proteins.[7][8][9]
Signaling Pathway Diagram
Experimental Protocol: Calcium Imaging of Store-Operated Calcium Entry
Objective: To evaluate the effect of Dantrolene on SOCE.
Materials:
-
Cultured cells (e.g., HEK293 cells or myotubes)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Calcium-free buffer
-
Buffer containing calcium
-
Thapsigargin (SERCA inhibitor to induce store depletion)
-
Dantrolene solution
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading: Incubate the cultured cells with Fura-2 AM to load the calcium indicator into the cytoplasm.
-
Baseline Measurement: Place the cells in the calcium-free buffer and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
Store Depletion: Add thapsigargin to the calcium-free buffer to deplete the intracellular calcium stores. This will cause a transient increase in cytosolic calcium.
-
SOCE Activation: After the cytosolic calcium level returns to baseline, perfuse the cells with the calcium-containing buffer to initiate SOCE. This will result in a sustained increase in fluorescence.
-
Dantrolene Treatment: Repeat the experiment, but pre-incubate the cells with Dantrolene before and during the SOCE measurement.
-
Data Analysis: Quantify the rate and amplitude of the calcium increase upon re-addition of extracellular calcium. Compare the SOCE in Dantrolene-treated cells to control cells.
IV. Hepatotoxicity: Role of Reactive Metabolites
A significant adverse effect of chronic Dantrolene therapy is hepatotoxicity. This is not thought to be due to direct off-target receptor binding but rather to the formation of reactive metabolites.
Mechanism of Action
Dantrolene is metabolized in the liver by the cytochrome P450 enzyme system and by nitroreductases. The nitroreductase pathway can produce aminodantrolene (B1240726) and other electrophilic intermediates. These reactive metabolites can form covalent adducts with cellular proteins, leading to cellular stress, immune responses, and ultimately liver damage. This mechanism is similar to the idiosyncratic hepatotoxicity observed with other drugs like phenytoin.[10][11]
Metabolic Pathway Diagram
Experimental Protocol: Detection of Protein Adducts
Objective: To identify proteins adducted by reactive metabolites of Dantrolene in liver cells.
Materials:
-
Hepatocyte cell culture or liver microsomes
-
Radiolabeled Dantrolene (e.g., [14C]Dantrolene)
-
Cofactors for metabolic enzymes (e.g., NADPH for P450s)
-
SDS-PAGE reagents
-
Autoradiography or phosphorimaging system
-
Mass spectrometer for protein identification
Procedure:
-
Incubation: Incubate the liver microsomes or hepatocytes with radiolabeled Dantrolene and the necessary cofactors to allow for its metabolism.
-
Protein Isolation: After incubation, precipitate the proteins to remove unbound Dantrolene and its metabolites.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Adduct Detection: Detect the radiolabeled protein adducts on the gel using autoradiography or phosphorimaging.
-
Protein Identification: Excise the radioactive protein bands from a parallel, unstained gel. Digest the proteins with a protease (e.g., trypsin) and identify the proteins and potential adduction sites using mass spectrometry.
Conclusion
While the ryanodine receptor remains the primary and most well-characterized molecular target of Dantrolene, this in-depth guide highlights the accumulating evidence for its interactions with other key cellular components. The direct antagonism of NMDA receptors presents a compelling avenue for its neuroprotective effects. Its modulation of mitochondrial calcium handling, store-operated calcium entry, and L-type calcium channels, although likely indirect, contributes to its broader pharmacological profile. Furthermore, the formation of reactive metabolites provides a molecular basis for its potential hepatotoxicity.
For researchers and drug development professionals, a thorough understanding of these non-RyR targets is paramount. It allows for a more complete picture of Dantrolene's mechanism of action, aids in the interpretation of its diverse physiological effects, and provides a framework for the rational design of future therapeutics with improved selectivity and reduced off-target liabilities. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for further investigation into the multifaceted pharmacology of Dantrolene.
References
- 1. Dantrolene antagonizes the glycineB site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecular inhibitors of Ca²⁺-induced mitochondrial permeability transition (MPT) derived from muscle relaxant dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Dantrolene for Malignant Hyperthermia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain anesthetics, leading to a hypermetabolic state in skeletal muscle. The advent of dantrolene (B1669809) sodium dramatically transformed the prognosis of this once almost uniformly fatal condition. This technical guide provides a comprehensive overview of the historical development of dantrolene for the treatment of MH, detailing its discovery, mechanism of action, pivotal experimental studies, and the evolution of its formulation. Quantitative data on its impact on mortality and improvements in administration are presented in structured tables. Detailed experimental protocols for key preclinical and diagnostic assays are provided, and critical signaling pathways and developmental workflows are illustrated using Graphviz diagrams. This document serves as a core reference for researchers, scientists, and professionals involved in drug development in the field of anesthesia and neuromuscular disorders.
Introduction: The Emergence of a Life-Saving Intervention
Prior to the 1970s, a diagnosis of malignant hyperthermia was a near death sentence, with mortality rates soaring as high as 80%.[1][2] This catastrophic syndrome, characterized by a rapid and uncontrolled increase in muscle metabolism, hyperthermia, and rigidity, presented a formidable challenge to anesthesiologists. The discovery and development of dantrolene sodium marked a pivotal turning point in the management of MH, drastically reducing mortality and establishing the first and only specific treatment for this devastating condition.
The Genesis of Dantrolene
Discovery and Initial Synthesis
Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[3] Initially investigated as a muscle relaxant for spasticity, its unique mechanism of action set it apart from other agents. The original patent described a synthesis process starting with para-nitroaniline, which undergoes diazotization and a modified Meerwein arylation with furfural. The resulting intermediate then reacts with 1-aminohydantoin (B1197227) to form dantrolene.[3]
Unraveling the Mechanism of Action: A Focus on Intracellular Calcium
Early investigations by Ellis and his colleagues were instrumental in elucidating dantrolene's mode of action.[4] Through a series of classic physiological models, they determined that dantrolene's muscle-relaxant effect was not due to actions at the neuromuscular junction or on the muscle membrane itself. Instead, they pinpointed its site of action to the intracellular calcium release mechanism.[4] Dantrolene was found to directly interfere with the release of calcium ions from the sarcoplasmic reticulum (SR) in skeletal muscle, thereby uncoupling excitation-contraction.[5][6] It is now understood that dantrolene binds to the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in the SR, inhibiting the uncontrolled efflux of calcium that characterizes an MH episode.[1][7]
Pivotal Preclinical and Clinical Investigations
The Seminal Swine Studies of Gaisford Harrison
The critical breakthrough in applying dantrolene to MH came from the work of South African anesthesiologist Gaisford Harrison. Recognizing the similarities between MH in humans and porcine stress syndrome, Harrison conducted a landmark study in 1975 using malignant hyperthermia-susceptible (MHS) swine.[3] His experiments demonstrated that intravenous dantrolene could not only effectively terminate an established MH crisis but also prevent its onset when administered prophylactically. This research provided the foundational evidence for its clinical use in humans.
Early Human Trials and a Paradigm Shift in Treatment
Following the compelling results from the swine model, multicenter clinical trials in humans were initiated. A significant study published in 1982, involving 65 institutions, confirmed the efficacy of intravenous dantrolene in treating MH in humans. The study reported a statistically significant reduction in mortality for patients treated with dantrolene compared to historical controls. This led to the widespread adoption of dantrolene as the standard of care for MH.
Quantitative Impact of Dantrolene on Malignant Hyperthermia
The introduction of dantrolene into clinical practice had a profound and immediate impact on patient outcomes. The following tables summarize key quantitative data related to its efficacy and the subsequent improvements in its formulation.
Table 1: Impact of Dantrolene on Malignant Hyperthermia Mortality Rates
| Time Period | Treatment | Reported Mortality Rate |
| Pre-1970s | Supportive care only | 70-80%[1] |
| Post-1979 (Introduction of Dantrolene) | Dantrolene and supportive care | <10% |
| Recent Estimates | Modern MH management with dantrolene | <5%[1] |
Table 2: Comparison of Intravenous Dantrolene Formulations
| Formulation | Dantrolene per Vial | Reconstitution Volume | Mannitol per Vial | Approximate Reconstitution Time |
| Dantrium®/Revonto® | 20 mg | 60 mL sterile water | 3000 mg | >2 minutes per vial |
| Ryanodex® | 250 mg | 5 mL sterile water | 125 mg | <1 minute per vial |
| Agilus® (EU) | 120 mg | 20 mL water | N/A (contains HP-β-CD and Macrogol 3350) | Significantly reduced vs. Dantrium®[3] |
Experimental Protocols
Gaisford Harrison's 1975 Malignant Hyperthermia Susceptible (MHS) Swine Study
Objective: To investigate the efficacy of intravenous dantrolene sodium in terminating and preventing halothane-induced malignant hyperthermia in susceptible swine.
Animal Model: Malignant Hyperthermia Susceptible (MHS) Landrace or Pietrain pigs, identified through screening for stress susceptibility and elevated baseline serum creatine (B1669601) phosphokinase (CPK) levels.
Anesthesia and Monitoring:
-
Initial anesthesia was induced with ketamine to allow for the establishment of monitoring.
-
Endotracheal intubation was performed, and anesthesia was maintained with nitrous oxide and oxygen.
-
Continuous monitoring included electrocardiogram (ECG), rectal temperature, and observation for muscle rigidity. Arterial blood gas analysis was performed to monitor for acidosis.
Induction of Malignant Hyperthermia:
-
Once stable, the pigs were challenged with the volatile anesthetic halothane (B1672932), a known triggering agent for MH.
-
The development of an MH crisis was confirmed by the onset of muscle rigidity, a rapid rise in core body temperature, tachycardia, and metabolic acidosis.
Dantrolene Administration:
-
Treatment Protocol: In one group of MHS swine, once a fulminant MH crisis was established, dantrolene sodium was administered intravenously. The initial dose was 1 mg/kg, with subsequent doses given as needed to control the symptoms.
-
Prophylaxis Protocol: In a separate group of MHS swine, dantrolene was administered intravenously prior to the introduction of halothane to assess its ability to prevent the onset of MH.
Outcome Measures: The primary outcomes were the reversal of the signs of MH (muscle rigidity, hyperthermia, acidosis) and survival of the animal.
In Vitro Contracture Test (IVCT) for MH Diagnosis
Objective: To diagnose susceptibility to malignant hyperthermia by assessing the contracture response of isolated skeletal muscle fibers to caffeine (B1668208) and halothane.
Specimen Collection and Preparation:
-
A muscle biopsy is obtained from the patient's thigh (vastus lateralis or medialis) under a non-triggering anesthetic.
-
The muscle sample is immediately placed in a cooled, oxygenated Krebs-Ringer solution.
-
In the laboratory, the muscle is dissected into small, viable fiber bundles.
Experimental Setup:
-
Individual muscle bundles are mounted in a temperature-controlled tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
One end of the muscle bundle is fixed, and the other is attached to a force transducer to measure isometric tension.
-
The muscle is stimulated electrically to determine its viability and baseline twitch response.
Pharmacological Challenge:
-
Caffeine Test: The muscle bundle is exposed to incrementally increasing concentrations of caffeine. The concentration of caffeine that elicits a sustained contracture (increase in baseline tension) is recorded.
-
Halothane Test: A separate muscle bundle is exposed to a fixed concentration of the volatile anesthetic halothane. The magnitude of the resulting contracture is measured.
Interpretation: An abnormal, exaggerated contracture response to either caffeine or halothane is indicative of MH susceptibility. Specific thresholds for what constitutes a positive test are established by international MH diagnostic centers.
Signaling Pathways and Developmental Workflow
The following diagrams illustrate the core signaling pathway in malignant hyperthermia and the historical workflow of dantrolene's development.
Caption: Signaling pathway of malignant hyperthermia and the inhibitory action of dantrolene.
Caption: Historical workflow of dantrolene's development for MH treatment.
The Evolution of Dantrolene Formulations
A significant challenge in the acute treatment of MH has been the poor water solubility of dantrolene, which historically required the reconstitution of numerous vials with large volumes of sterile water, a time-consuming process in a life-threatening emergency. To address this, newer formulations have been developed. Ryanodex®, a nanocrystalline suspension of dantrolene, was approved by the FDA in 2014. This formulation allows for a much faster reconstitution with a significantly smaller volume of diluent, facilitating more rapid administration. More recently, formulations utilizing cyclodextrins, such as Agilus® in Europe, have been developed to further improve solubility and ease of use.[3]
Conclusion and Future Directions
The development of dantrolene represents a landmark achievement in anesthetic safety and the management of rare genetic disorders. From its initial synthesis as a muscle relaxant to its pivotal role in treating malignant hyperthermia, the story of dantrolene is a testament to astute scientific observation and collaborative research. The dramatic reduction in MH mortality is a direct consequence of its availability and proper use. Ongoing research continues to explore the full therapeutic potential of dantrolene and its analogs, while the development of more efficient formulations underscores the commitment to improving outcomes for patients susceptible to this dangerous condition. Future work will likely focus on further optimizing delivery systems, exploring novel therapeutic applications, and enhancing our understanding of its molecular interactions with the ryanodine receptor.
References
- 1. Control of the malignant hyperpyrexic syndrome in MHS swine by dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dantrolene: specific drug therapy for malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allfordrugs.com [allfordrugs.com]
- 5. Preanesthetic evaluation and management of malignant hyperthermia in the pig experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene dose response in malignant hyperthermia-susceptible (MHS) swine: method to obtain prophylaxis and therapeusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prophylaxis of malignant hyperthermia by oral dantrolene sodium in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dantrolene Sodium Hemihydrate: A Technical Guide on Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene (B1669809) sodium, specifically in its hemiheptahydrate form, is a peripherally acting muscle relaxant. First described in 1967, it functions by decoupling the process of excitation-contraction in skeletal muscle.[1] Its primary and FDA-approved indication is the treatment of malignant hyperthermia, a life-threatening condition triggered by certain general anesthetics.[1][2] Additionally, dantrolene is utilized in the management of chronic spasticity resulting from conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[3][4]
Recent research has expanded its potential applications into neuroprotection, where its mechanism of stabilizing intracellular calcium homeostasis is being explored for therapeutic benefits in stroke, ischemia/reperfusion injury, and neurodegenerative diseases.[5][6] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its study.
Chemical and Physical Properties
Dantrolene sodium hemiheptahydrate is the hydrated sodium salt of dantrolene. It is characterized as an orange powder.[3] The hydrated salt contains approximately 15% water, corresponding to 3.5 moles of water per mole of dantrolene sodium.[3]
Chemical Structure and Identifiers
| Property | Data | Reference(s) |
| IUPAC Name | disodium;bis(3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate);heptahydrate | [7] |
| CAS Number | 24868-20-0 | [5][8][9][10][11][12] |
| Molecular Formula | C₂₈H₃₂N₈Na₂O₁₇ (dimer with 7 H₂O) or C₁₄H₉N₄NaO₅ · 3.5H₂O | [7][8] |
| Molecular Weight | 798.57 g/mol (as dimer heptahydrate) / 399.29 g/mol (as hemiheptahydrate) | [3][8][9] |
| Synonyms | Dantrium, Dantamacrin, F-440, Dantrolene sodium salt hemi(heptahydrate) | [13][14] |
Physicochemical Properties
| Property | Data | Reference(s) |
| Appearance | Yellowish-Orange to Orange Crystalline Powder | [3][13] |
| Melting Point | 279-280°C | [13][15] |
| Solubility | Slightly soluble in water; solubility increases in alkaline solutions. Soluble in DMSO (e.g., 12-14 mg/mL). | [3][9][13][16] |
| pKa (free acid) | ~7.5 | [4] |
Mechanism of Action
Dantrolene exerts its therapeutic effect by directly interfering with excitation-contraction coupling in skeletal muscle.[9] It is a specific antagonist of the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types, including neurons.[1][17]
The key points of its mechanism are:
-
Ryanodine Receptor Antagonism : Dantrolene binds to the RyR channel, primarily isoforms RyR1 (skeletal muscle) and RyR3 (expressed in various tissues, including the brain), and inhibits the release of calcium (Ca²⁺) from intracellular stores.[5][6][17]
-
Inhibition of Calcium-Induced Calcium Release (CICR) : Under pathological conditions like excitotoxicity or malignant hyperthermia, an initial influx of Ca²⁺ can trigger a massive release of more Ca²⁺ from the SR/ER through RyR channels. Dantrolene effectively blocks this positive feedback loop.[6]
-
Stabilization of Intracellular Calcium : By preventing the sustained elevation of cytosolic Ca²⁺, dantrolene mitigates downstream pathological cascades, including mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation.[5][6]
Signaling Pathway in Neuroprotection
The following diagram illustrates the role of dantrolene in preventing neuronal damage initiated by excitotoxicity.
Caption: Dantrolene's neuroprotective mechanism via inhibition of the ryanodine receptor.
Experimental Protocols
The following sections detail common methodologies for evaluating the efficacy of dantrolene sodium in preclinical research.
In Vitro Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in primary neuronal cultures following an excitotoxic challenge.[6]
Materials:
-
Primary neuronal cultures grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Excitotoxic agonist (e.g., 100 µM Glutamate)
-
Dantrolene sodium stock solution
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.
Methodology:
-
Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). Incubate the cultured neurons with this solution for 30-45 minutes at 37°C.
-
Washing and De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Allow at least 20 minutes for the intracellular de-esterification of Fura-2 AM.
-
Baseline Measurement: Mount a coverslip in a perfusion chamber on the microscope stage. Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation wavelengths at 340 nm and 380 nm, measuring the emission at 510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.
-
Dantrolene Pre-treatment: To assess its protective effect, perfuse the cells with a solution containing the desired concentration of dantrolene (e.g., 10 µM) for 5-10 minutes and record the F340/F380 ratio.
-
Excitotoxic Challenge: Challenge the cells by perfusing with a solution containing the agonist (e.g., 100 µM glutamate) with or without dantrolene.
-
Data Acquisition and Analysis: Continuously record the fluorescence changes during the challenge. Calculate the change in the F340/F380 ratio to determine the effect of dantrolene on the agonist-induced increase in intracellular calcium.
In Vivo Protocol: Administration in Animal Models
This section outlines common administration routes for dantrolene in rodent models of neurological disease.[18]
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water, saline, or a suspension agent like carboxymethylcellulose)
-
0.22 µm sterile filter
-
Appropriate syringes, needles, or catheters for the chosen administration route.
Methodology:
-
Solution Preparation: Under sterile conditions, dissolve or suspend the required amount of dantrolene sodium powder in the chosen vehicle to the desired stock concentration. Gentle warming or vortexing may be necessary. Ensure the solution is homogenous and, if possible, filter-sterilize it.
-
Dosage Calculation: Calculate the administration volume based on the animal's most recent body weight and the target dose (e.g., 5-10 mg/kg).[5]
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: The most common route for systemic administration in preclinical studies.
-
Intravenous (i.v.) Injection: Used for rapid delivery and precise dose control, often in acute models.
-
Intranasal (i.n.) Administration: A non-invasive method for bypassing the blood-brain barrier. Lightly anesthetize the animal (e.g., with isoflurane) and administer small volumes (e.g., 2-3 µL) into alternating nostrils.[18]
-
Oral Gavage (p.o.): Used for evaluating oral bioavailability and chronic treatment paradigms.
-
General Experimental Workflow
The diagram below outlines a typical workflow for a preclinical study evaluating the chronic efficacy of dantrolene in a neurodegenerative disease model.
Caption: General experimental workflow for preclinical dantrolene studies.[18]
Conclusion
This compound is a well-characterized compound with a specific mechanism of action centered on the inhibition of intracellular calcium release via ryanodine receptors. Its established role in treating malignant hyperthermia and muscle spasticity is complemented by a growing body of evidence supporting its potential as a neuroprotective agent. The data and protocols summarized in this guide provide a technical foundation for researchers and drug development professionals working to further elucidate its therapeutic properties and explore novel clinical applications.
References
- 1. Dantrolene - Wikipedia [en.wikipedia.org]
- 2. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medsinfo.com.au [medsinfo.com.au]
- 4. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C28H32N8Na2O17 | CID 9568637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. abmole.com [abmole.com]
- 10. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Dantrolene, Sodium Salt Hemiheptahydrate | CAS 24868-20-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. conscientia-industrial.com [conscientia-industrial.com]
- 13. Dantrolene Sodium Heptahydrate - LKT Labs [lktlabs.com]
- 14. medkoo.com [medkoo.com]
- 15. Dantrolene [drugfuture.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Pharmacodynamics of Dantrolene in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of dantrolene (B1669809), a postsynaptic muscle relaxant with significant therapeutic potential beyond its established use in malignant hyperthermia. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to support further research and development efforts.
Core Mechanism of Action: Ryanodine (B192298) Receptor Antagonism
Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] By binding to these receptors, dantrolene effectively reduces the release of calcium from intracellular stores, a process known as calcium-induced calcium release (CICR).[2] This modulation of intracellular calcium homeostasis is central to its therapeutic effects across various preclinical models.
Dantrolene exhibits isoform-specific inhibition, primarily targeting RyR1 and RyR3, which are predominantly found in skeletal muscle and the brain, respectively.[1][3] Its effect on RyR2, the cardiac isoform, is less pronounced under normal physiological conditions.[1]
Signaling Pathway of Dantrolene's Neuroprotective Effect
The following diagram illustrates the signaling cascade through which dantrolene exerts its neuroprotective effects by inhibiting RyR-mediated calcium release and subsequent downstream pathological events.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from various preclinical studies on dantrolene, providing insights into its potency, efficacy, and pharmacokinetic profile in different animal models.
Table 1: In Vitro Potency of Dantrolene on Ryanodine Receptors
| Receptor Isoform | Preparation | Assay | IC50 | Species | Reference |
| RyR1 | HEK293 cells expressing mutant RyR1 (R2163C) | Fluorescence-based Ca2+ leakage | 0.26 µM | Human | [4] |
| RyR1 | Microsomes from HEK293 cells expressing WT RyR1 | [3H]ryanodine binding | >10 µM (Significant inhibition at 10 µM) | Human | [5] |
| RyR2 | Sheep cardiac muscle | Single channel recordings | 0.16 ± 0.03 µM (in the presence of Calmodulin) | Sheep | [6] |
| RyR3 | HEK293 cells overexpressing RyR3 | Cell-free [3H]ryanodine binding | Substantial inhibition observed | Not Specified | [3] |
Table 2: Pharmacokinetic Parameters of Dantrolene in Preclinical Models
| Species | Dose | Route of Administration | Cmax | T½ (half-life) | AUC | Reference |
| Rat | Not Specified | Oral | - | 4-8 hours | - | [7] |
| Human | Not Specified | Oral | Peak plasma concentration at 6 hours | 15.8 ± 6.0 hours | - | [8] |
Table 3: Efficacy of Dantrolene in Preclinical Models of Neurological Disorders
| Model | Species | Dose | Route of Administration | Efficacy Endpoint | Quantitative Result | Reference |
| Glutamate-induced neurotoxicity | Mouse cerebral cortex neurons | Not Specified | In vitro | Reduction in intracellular Ca2+ increase | 70% reduction | [9] |
| Alzheimer's Disease (Aβ₁₋₄₂-induced) | Cultured rat hippocampal neurons | Not Specified | In vitro | Increased neuronal survival | From 26% to 76% | Not found in search results |
| Ischemia (90-min MCA occlusion) | Not Specified | Not Specified | In vivo | Reduction in infarct volume and DNA fragmentation | Significant decrease | [1] |
Table 4: Efficacy of Dantrolene in Preclinical Models of Muscle Disorders
| Model | Species | Dose | Route of Administration | Efficacy Endpoint | Quantitative Result | Reference |
| Muscle Fatigue | Rat | Not Specified | Intravenous | Reduction in twitch amplitude | 25% reduction | [10] |
| Malignant Hyperthermia | Swine | 3.5 mg/kg | Intravenous | Prevention and treatment of MH | ED95 (dose for 95% of maximal muscle relaxation) | Not found in search results |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Glutamate-Induced Neurotoxicity Model
Objective: To assess the neuroprotective effect of dantrolene against glutamate-induced excitotoxicity in primary neuronal cultures.
Experimental Workflow:
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on coverslips coated with poly-D-lysine.
-
Treatment Groups:
-
Control (vehicle)
-
Glutamate alone
-
Dantrolene + Glutamate
-
Dantrolene alone
-
-
Dantrolene Pre-treatment: Neurons are pre-incubated with dantrolene (e.g., 10 µM) for 30 minutes.[2]
-
Glutamate Exposure: Glutamate (e.g., 100 µM) is added to the culture medium, and cells are incubated for 24 hours.[2]
-
Viability Assessment: Cells are stained with Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells).
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the percentage of dead cells is quantified.[2]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
Objective: To evaluate the neuroprotective efficacy of dantrolene in a rodent model of ischemic stroke.
Experimental Workflow:
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
MCAO Surgery: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) using the intraluminal filament technique to induce focal cerebral ischemia.[1]
-
Dantrolene Administration: Dantrolene is administered via a specified route (e.g., intraperitoneal injection) at various doses either before or after the ischemic insult.
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are scored at specific time points post-reperfusion.
-
Histological Analysis: After a set survival period (e.g., 24 hours), brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.[1]
Effects on Neuroinflammation and Apoptosis
Beyond its direct effects on calcium release, dantrolene has been shown to modulate downstream pathways involved in neuroinflammation and apoptosis.
Modulation of Neuroinflammatory Pathways
Preclinical studies indicate that dantrolene can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines.[9] In models of neurodegenerative diseases, dantrolene treatment has been associated with decreased levels of TNF-α, IL-6, and IL-1β.[9][11] This anti-inflammatory effect is likely a consequence of stabilized intracellular calcium levels in immune cells like microglia.[11]
Signaling Pathway of Dantrolene's Anti-inflammatory Effect:
Inhibition of Apoptotic Pathways
By preventing mitochondrial calcium overload and subsequent dysfunction, dantrolene can inhibit the intrinsic apoptotic pathway. Studies have shown that dantrolene treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and a reduction in markers of apoptosis such as DNA fragmentation.[1]
Conclusion
The preclinical pharmacodynamics of dantrolene highlight its potential as a versatile therapeutic agent for a range of disorders characterized by dysregulated intracellular calcium homeostasis. Its well-defined mechanism of action, coupled with promising efficacy data in models of neurological and muscular disorders, warrants further investigation and clinical translation. This guide provides a foundational resource for researchers and drug development professionals to design and execute robust preclinical studies aimed at fully elucidating the therapeutic utility of dantrolene.
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene, like fatigue, has a length-dependent effect on submaximal force-length relationships of rat gastrocnemius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments Using Dantrolene Sodium Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dantrolene sodium hemiheptahydrate in a variety of in vitro experimental settings. Dantrolene is a well-established postsynaptic muscle relaxant that functions by inhibiting the release of calcium (Ca²⁺) from intracellular stores, making it an invaluable tool for investigating cellular processes modulated by calcium signaling.[1] Its primary mechanism of action is the inhibition of ryanodine (B192298) receptors (RyRs), the main channels responsible for Ca²⁺ release from the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2][3]
Core Mechanism of Action: Inhibition of Ryanodine Receptors
Dantrolene exerts its effects by directly interacting with and inhibiting ryanodine receptors.[2][4] There are three primary mammalian isoforms of the RyR channel:
-
RyR1: Predominantly found in skeletal muscle, this is the main target for Dantrolene's clinical application in treating malignant hyperthermia.[1][4]
-
RyR2: The primary isoform in cardiac muscle. Under normal physiological conditions, RyR2 is less sensitive to Dantrolene, which contributes to the drug's minimal cardiotoxicity at therapeutic doses.[1] However, under certain pathological conditions, RyR2 can become sensitive to Dantrolene's inhibitory effects.[1]
-
RyR3: Expressed at lower levels in a wide range of tissues, including the brain and smooth muscle.[1][5] Dantrolene has been shown to inhibit RyR3.[1][5]
By binding to RyR1 and RyR3, Dantrolene stabilizes the channel in a closed state, thereby reducing the efflux of Ca²⁺ from the ER/SR into the cytosol.[1][5] This action is the foundation of its utility in studying and mitigating pathological conditions associated with aberrant intracellular calcium release, such as excitotoxicity and apoptosis.[1][6][7]
Data Presentation: Quantitative Effects of Dantrolene In Vitro
The following tables summarize key quantitative data from various in vitro studies, highlighting the effective concentrations and functional outcomes of Dantrolene application across different experimental models.
Table 1: Inhibitory Effects of Dantrolene on Ryanodine Receptor Activity
| Parameter | Dantrolene Concentration | Cell Type/System | Measurement Method | Observed Effect | Reference |
| IC₅₀ | ~1.0 µM | Wild-Type RyR1 | [³H]ryanodine binding assay with skeletal muscle SR vesicles | Inhibition of RyR1 channel activity | [8] |
| IC₅₀ | >10 µM | Y522S Mutant RyR1 | [³H]ryanodine binding assay with HEK293 cell microsomes | Significantly reduced inhibitory potency | [8][9] |
Table 2: Neuroprotective Effects of Dantrolene In Vitro
| Effect | Model System | Stimulus | Dantrolene Concentration | Result | Reference |
| Reduction of Intracellular Ca²⁺ | Mouse Cerebral Cortical Neurons | Glutamate (B1630785) | Not specified | 70% reduction in Ca²⁺ increase | [5] |
| Inhibition of Cell Death | GT1-7 Hypothalamic Neurons | Thapsigargin (50 nM) | Not specified | Dose-dependent inhibition of apoptosis | [1] |
| Neuroprotection | Primary Motor Neurons | Excitotoxic insult | Not specified | Significant protection | [10] |
Signaling Pathways and Experimental Workflows
Dantrolene's Neuroprotective Signaling Pathway
Generalized Workflow for In Vitro Neuronal Excitotoxicity Assays
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This protocol outlines a method for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of Dantrolene.
1. Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice) on poly-D-lysine coated 96-well plates at a suitable density.[6]
-
Maintain cultures in a humidified incubator at 37°C and 5% CO₂.[6]
-
Allow neurons to mature for at least 7-10 days in vitro before experimentation.[6]
2. Dantrolene Sodium Pre-treatment:
-
Prepare a stock solution of Dantrolene sodium in DMSO and further dilute it in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 30 µM).[6]
-
Pre-incubate the neuronal cultures with varying concentrations of Dantrolene sodium for 30 minutes to 2 hours.[6]
3. Induction of Excitotoxicity:
-
Following pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes or up to 24 hours).[6]
4. Assessment of Neuronal Viability:
-
MTT Assay:
-
After the excitotoxic insult, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Express cell viability as a percentage of the untreated control.[6]
-
-
LDH Assay:
-
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[7]
-
Collect a sample of the culture medium from each well.[7]
-
Add the LDH assay reagent to the samples.[7]
-
After a short incubation, measure the absorbance on a microplate reader.[7]
-
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol details the measurement of intracellular calcium levels in response to an agonist and the effect of Dantrolene.
1. Materials:
-
Primary neuronal cultures on glass coverslips[2]
-
Fura-2 AM (acetoxymethyl ester)[2]
-
Pluronic F-127[2]
-
Hanks' Balanced Salt Solution (HBSS)[2]
-
Agonist (e.g., Glutamate)[2]
-
Dantrolene sodium[2]
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)[2]
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[2][3]
-
Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[2][3]
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20-30 minutes.[2][3]
3. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.[2]
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[2][3]
-
To assess the effect of Dantrolene, perfuse the cells with a solution containing Dantrolene (e.g., 10-50 µM) for 5-30 minutes.[2][3]
-
Challenge the cells with an agonist (e.g., 100 µM glutamate) in the continued presence or absence of Dantrolene.[2]
-
Continuously record the fluorescence changes. The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[2]
-
Calculate the change in this ratio to determine the effect of Dantrolene on the agonist-induced calcium increase.[2]
Protocol 3: [³H]Ryanodine Binding Assay
This assay is a powerful in vitro tool to quantify the activity of the RyR1 channel, as [³H]ryanodine preferentially binds to the open state of the channel. A decrease in [³H]ryanodine binding in the presence of a compound is indicative of channel inhibition.[8]
1. Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle[8]
-
[³H]ryanodine
-
Assay buffer
-
Varying concentrations of Dantrolene sodium
-
Glass fiber filters
-
Scintillation counter
2. Procedure:
-
Incubate the SR vesicles with [³H]ryanodine in the assay buffer in the presence of varying concentrations of Dantrolene sodium.
-
The incubation is typically carried out for a specific time at a controlled temperature to reach equilibrium.
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free [³H]ryanodine.
-
The filters are then washed to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of [³H]ryanodine bound to the RyR1 channels, is quantified using a scintillation counter.
-
The data is then analyzed to determine the inhibitory concentration (IC₅₀) of Dantrolene.[8]
By utilizing these detailed protocols and understanding the underlying mechanisms, researchers can effectively employ Dantrolene sodium as a specific inhibitor of RyR-mediated calcium release to investigate a wide array of physiological and pathological processes in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Dantrolene is neuroprotective in vitro, but does not affect survival in SOD1(G⁹³A) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dantrolene Sodium Hemihydrate in Calcium Imaging Studies with Fura-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene (B1669809) sodium is a hydantoin (B18101) derivative that acts as a direct-acting skeletal muscle relaxant. Its primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling.[1][2][3] Dantrolene specifically targets and antagonizes ryanodine (B192298) receptors (RyRs), the major calcium release channels on the SR.[3][4] Notably, it exhibits selectivity for RyR1 and RyR3 isoforms, with minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[1][4][5] This specificity makes dantrolene an invaluable tool for investigating cellular processes mediated by SR calcium release and a therapeutic agent for conditions like malignant hyperthermia.[1][3]
Fura-2 is a ratiometric, fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i).[1][6] Its cell-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is readily loaded into cells where intracellular esterases cleave the AM groups, trapping the active Fura-2 molecule.[7][8] Upon binding to Ca²⁺, the excitation spectrum of Fura-2 shifts. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (around 510 nm), a precise determination of [Ca²⁺]i can be made, which is largely independent of dye concentration, cell thickness, and photobleaching.[1][6][9]
These application notes provide detailed protocols for the use of dantrolene sodium hemiheptahydrate in conjunction with Fura-2 for calcium imaging experiments, enabling researchers to investigate the role of ryanodine receptor-mediated calcium release in various cellular contexts.
Data Presentation
The following tables summarize key quantitative data for the application of dantrolene and Fura-2 in calcium imaging studies.
Table 1: Properties and Recommended Concentrations
| Parameter | Value | Notes |
| Dantrolene Sodium | ||
| Mechanism of Action | Ryanodine Receptor (RyR1 & RyR3) Antagonist | Inhibits Ca²⁺ release from the sarcoplasmic reticulum.[1][3][4] |
| Common Working Concentration | 10 - 50 µM | Optimal concentration may vary depending on the cell type and experimental conditions.[1] |
| Pre-incubation Time | 15 - 30 minutes | Sufficient time for the drug to exert its effect before agonist stimulation.[1] |
| Fura-2 AM | ||
| Stock Solution | 1 - 5 mM in anhydrous DMSO | Store in small aliquots at -20°C, protected from light and moisture.[9] |
| Working Concentration | 1 - 5 µM | Should be optimized for each cell type to achieve adequate signal without causing cytotoxicity.[7][9][10] |
| Loading Temperature | Room Temperature (20-25°C) or 37°C | Lower temperatures can sometimes reduce dye compartmentalization.[7][9] |
| Loading Time | 30 - 60 minutes | Dependent on cell type and temperature.[1][7] |
| De-esterification Time | 20 - 30 minutes | Allows for complete hydrolysis of the AM ester by intracellular esterases.[9] |
| Instrumentation | ||
| Excitation Wavelengths | 340 nm and 380 nm | For Ca²⁺-bound and Ca²⁺-free Fura-2, respectively.[1][8] |
| Emission Wavelength | ~510 nm | [1][8] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Physiological Buffer: Prepare a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution. The buffer should be supplemented with calcium and magnesium as required by the specific experimental design.
-
Fura-2 AM Stock Solution (1 mM):
-
Fura-2 AM Loading Buffer (2-5 µM):
-
Dilute the Fura-2 AM stock solution into the physiological buffer to the desired final concentration (e.g., 2-5 µM).
-
To aid in the dispersion of the dye in the aqueous buffer, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[1] First, mix the required volume of the Fura-2 AM stock with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.
-
-
Dantrolene Stock Solution (10 mM):
-
Prepare a stock solution of dantrolene sodium in DMSO.
-
Store in aliquots at -20°C.
-
-
Dantrolene Working Solution (10-50 µM):
-
Dilute the dantrolene stock solution into the physiological buffer to the desired final working concentration. Prepare this solution fresh on the day of the experiment.
-
Protocol 2: Cell Loading with Fura-2 AM
This protocol is a general guideline and should be optimized for the specific cell type being used.
-
Cell Seeding: Seed cells on glass coverslips or in a suitable imaging chamber (e.g., 96-well black-walled plates) and allow them to adhere overnight.
-
Washing: Gently wash the cells once with the physiological buffer.
-
Loading:
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with fresh physiological buffer to remove any extracellular Fura-2 AM.[1]
-
Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[1]
-
Protocol 3: Calcium Imaging with Dantrolene Treatment
-
Baseline Measurement:
-
Mount the coverslip with Fura-2 loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with physiological buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Record a stable baseline for 1-2 minutes.[1]
-
-
Dantrolene Treatment:
-
Prepare the desired concentration of dantrolene in the physiological buffer (e.g., 10-50 µM).[1]
-
Perfuse the cells with the dantrolene-containing buffer.
-
Incubate for 15-30 minutes to allow the drug to take effect.[1] Continue recording the fluorescence ratio during this period to observe any direct effects of dantrolene on basal calcium levels.
-
-
Agonist Stimulation:
-
While continuing to perfuse with the dantrolene-containing buffer, add the agonist of choice to stimulate intracellular calcium release.
-
Continue to record the fluorescence ratio to measure the effect of dantrolene on the agonist-induced calcium response.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Visualizations
Caption: Experimental workflow for calcium imaging with Fura-2 and dantrolene treatment.
Caption: Signaling pathway of Dantrolene's inhibition of calcium-induced calcium release.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. ionoptix.com [ionoptix.com]
Application Notes and Protocols: Preparation of Dantrolene Sodium Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant recognized for its role in diminishing excitation-contraction coupling in muscle cells.[1] Its primary mechanism of action involves the inhibition of calcium (Ca²⁺) ion release from the sarcoplasmic reticulum (SR) by antagonizing ryanodine (B192298) receptors (RyR).[1][2][3][4] It shows a preference for RyR1 and RyR3 isoforms over RyR2.[1][2][5][6] This specific action makes Dantrolene an invaluable tool in cell culture experiments for studying calcium signaling, neuroprotection, malignant hyperthermia, and muscle spasticity.[1][3] The proper preparation of stock solutions is critical for ensuring experimental reproducibility and efficacy. This document provides a detailed protocol for the preparation, storage, and use of Dantrolene sodium stock solutions for cell culture applications.
Data Presentation
The physical, chemical, and stability properties of Dantrolene sodium are crucial for preparing accurate and stable solutions. The data below has been compiled for easy reference.
Table 1: Solubility of Dantrolene Sodium
| Solvent | Maximum Concentration | Notes | Citations |
| Dimethyl Sulfoxide (DMSO) | 2 - 14 mg/mL | Solubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [1][7][8][9][10] |
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [1][7][8][10] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution at pH 7.2) | For maximum aqueous solubility, first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer. | [1][7][8][10] |
Table 2: Stability of Dantrolene Sodium Solutions
| Condition | Stability Information | Recommendations | Citations |
| pH | Maximum stability observed at pH 7.4. | For experiments where stability is critical, maintain the pH of your solutions at or near 7.4. | [11][12][13] |
| Susceptible to degradation in both acidic (pH < 4.6) and alkaline (pH > 8.0) conditions. | Avoid preparing or storing Dantrolene in highly acidic or alkaline buffers. | [12][13][14] | |
| Storage (Stock Solution) | Stock solutions in DMSO or DMF are stable for up to 3 months when stored at -20°C. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. | [2] |
| Storage (Aqueous Solution) | Not recommended for storage for more than one day. Some data suggests stability for up to 6 hours at room temperature. | Prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. | [2][7][8] |
| Light Sensitivity | Solutions are sensitive to light and can degrade upon exposure. | Protect solutions from light by using amber vials or by wrapping containers in foil. | [2] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Dantrolene Sodium Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the recommended method for long-term storage and use in cell culture.
Materials:
-
Dantrolene sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Analytical balance
-
0.22 µm syringe filter
-
Sterile syringes
Safety Precautions:
-
Dantrolene sodium should be considered a hazardous material.[1][8]
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the powder in a chemical fume hood to avoid inhalation.[1]
-
Consult the Safety Data Sheet (SDS) before use.
Procedure:
-
Equilibration: Allow the vial of Dantrolene sodium powder to come to room temperature before opening to prevent condensation.
-
Calculation: Calculate the mass of Dantrolene sodium required to make the desired volume and concentration of the stock solution. (Molecular Weight of Dantrolene Sodium: ~336.2 g/mol ).
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.2 g/mol = 0.003362 g = 3.362 mg
-
-
-
Weighing: Carefully weigh the calculated amount of Dantrolene sodium powder using an analytical balance.
-
Dissolution:
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol describes the dilution of the high-concentration stock solution into cell culture medium for treating cells.
Procedure:
-
Thawing: Thaw a single aliquot of the frozen Dantrolene sodium stock solution at room temperature.[1]
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for making a 10 µM working solution in 10 mL of media from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
-
Mixing: Mix the final working solution gently but thoroughly by swirling or pipetting before adding it to the cells.[1]
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of Dantrolene sodium used.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Dantrolene (sodium salt) | CAS 14663-23-1 | Cayman Chemical | Biomol.com [biomol.com]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Dantrolene to Investigate Endoplasmic Reticulum Calcium Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dantrolene (B1669809), a selective ryanodine (B192298) receptor (RyR) antagonist, to study the dynamics of calcium (Ca2+) release from the endoplasmic reticulum (ER). Dantrolene is an invaluable tool for dissecting the role of RyR-mediated Ca2+ signaling in various physiological and pathological processes.
Introduction
Dantrolene is a hydantoin (B18101) derivative that acts as a post-synaptic muscle relaxant.[1][2] Its primary mechanism of action is the inhibition of Ca2+ release from the sarcoplasmic/endoplasmic reticulum by binding to ryanodine receptors, thereby interfering with excitation-contraction coupling in muscle fibers.[3][4] Dantrolene exhibits selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform, making it a specific tool for studying cellular processes involving these particular channels.[1][5][6] This selectivity is crucial for its therapeutic use in treating malignant hyperthermia, a condition characterized by uncontrolled Ca2+ release from the sarcoplasmic reticulum in skeletal muscle.[2][7]
The disruption of intracellular Ca2+ homeostasis is implicated in a wide range of cellular dysfunctions and diseases, including neurodegenerative disorders, ischemia, and certain myopathies.[7][8][9] Dantrolene's ability to specifically inhibit RyR-mediated Ca2+ release allows researchers to investigate the contribution of this pathway to cellular pathology and to screen for potential therapeutic interventions.[10]
Data Presentation
The following tables summarize quantitative data on the effects of dantrolene on intracellular calcium dynamics and muscle contractility.
Table 1: Effect of Dantrolene on Intracellular Calcium Concentration ([Ca2+]i)
| Parameter | Dantrolene Concentration | Cell/Tissue Type | Observation | Reference |
| Suppression of depolarization-induced [Ca2+]i increase | ≤ 1 µM | Rodent fast-twitch muscle fibers | No significant effect | [11][12] |
| 5 µM | Rodent fast-twitch muscle fibers | Significant attenuation | [12] | |
| 25 µM | Rodent fast-twitch muscle fibers | 53 ± 8% attenuation at 0 mV | [11][12] | |
| Inhibition of thymol-stimulated Ca2+ efflux | 12 µM | Heavy SR vesicles | 44 ± 10% inhibition | [11][12] |
| Resting [Ca2+]i in MH-susceptible muscle cells | Not specified | Human muscle cells | Significant decrease | [13] |
| Caffeine-induced Ca2+ release | Not specified | Human muscle cells | Significantly increased EC50 | [13] |
| Maintenance of baseline [Ca2+]i after in vitro status epilepticus | 50 µM | Hippocampal neuronal cultures | Maintained baseline [Ca2+]i at 24 and 48 hours | [14] |
Table 2: Effect of Dantrolene on Muscle Contraction
| Parameter | Dantrolene Concentration | Tissue Type | Observation | Reference |
| Twitch and tetanus peak tension | Not specified | Frog skeletal muscle | Significantly inhibited | [15] |
| K+ induced contracture | Not specified | Frog skeletal muscle | Significantly reduced | [16] |
| Caffeine (B1668208) contracture | Not specified | Frog skeletal muscle | Partially inhibited | [15][16] |
| Twitch contraction force | 12.5 µM | Engineered muscle tissue | Significant decrease | [17] |
| 25.0 µM | Engineered muscle tissue | Significant decrease | [17] | |
| 50.0 µM | Engineered muscle tissue | Significant decrease | [17] | |
| Tetanus contraction force (15 Hz) | 12.5 µM, 25.0 µM, 50.0 µM | Engineered muscle tissue | Dose-dependent decrease (not statistically significant) | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by dantrolene and provide a visual representation of common experimental workflows.
Caption: Dantrolene's mechanism of action in inhibiting ER calcium release.
Caption: Experimental workflow for calcium imaging using dantrolene.
Experimental Protocols
Protocol 1: Calcium Imaging using Fura-2 AM
This protocol is adapted for studying the effect of dantrolene on intracellular calcium dynamics in cultured cells.[1]
Materials:
-
Cells of interest cultured on coverslips
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional)
-
Anhydrous DMSO
-
Dantrolene sodium
-
Agonist of choice (e.g., caffeine to directly activate RyRs)
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection around 510 nm.
Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips and culture until they reach the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (1-5 mM) in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in the physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[10]
-
Remove the culture medium, wash the cells once with the physiological buffer, and then incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C or room temperature in the dark.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in a fresh physiological buffer for an additional 30 minutes at 37°C or room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Baseline Measurement:
-
Mount the coverslip in an imaging chamber on the microscope stage and perfuse with the physiological buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Record for a stable period (e.g., 1-2 minutes).
-
-
Dantrolene Treatment:
-
Agonist Stimulation:
-
While continuing to perfuse with the dantrolene-containing buffer, add the agonist to stimulate intracellular calcium release.
-
Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at 340 nm and 380 nm.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Protocol 2: Calcium Flux Assay using Fluo-4 AM in a 96-Well Plate Format
This protocol is suitable for higher-throughput screening of dantrolene's inhibitory effects.[10]
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluo-4 AM
-
Pluronic F-127 (optional)
-
Anhydrous DMSO
-
Dantrolene sodium
-
Agonist of choice
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[10]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (1-5 µM in assay buffer, with optional 0.02-0.04% Pluronic F-127).
-
Aspirate the culture medium, wash the cells once with assay buffer, and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]
-
-
Inhibitor Incubation:
-
Aspirate the loading solution and wash the cells twice with 100 µL of assay buffer.
-
Add 90 µL of assay buffer containing the desired concentration of dantrolene (or vehicle control) to the appropriate wells.
-
Incubate for 10-30 minutes at room temperature, protected from light.[10]
-
-
Calcium Flux Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths.
-
Establish a baseline fluorescence reading for each well.
-
Add 10 µL of the agonist solution to each well to initiate the calcium flux.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.
-
Compare the response in dantrolene-treated wells to control wells to determine the extent of inhibition.
-
Protocol 3: Muscle Contractility Assay
This protocol provides a general framework for assessing the effect of dantrolene on muscle contraction.
Materials:
-
Isolated muscle tissue (e.g., frog skeletal muscle, engineered muscle tissue)
-
Physiological saline solution appropriate for the tissue
-
Force transducer and recording system
-
Electrical field stimulator
-
Dantrolene sodium
-
Other pharmacological agents as needed (e.g., caffeine, KCl)
Procedure:
-
Tissue Preparation and Mounting:
-
Dissect the muscle tissue and mount it in a temperature-controlled bath containing physiological saline.
-
Attach one end of the muscle to a fixed point and the other to a force transducer.
-
-
Equilibration:
-
Allow the muscle to equilibrate in the bath for a specified period, ensuring a stable baseline tension.
-
-
Baseline Contraction Measurement:
-
Elicit muscle contractions using electrical field stimulation (for twitch and tetanus) or by adding chemical stimuli (e.g., KCl, caffeine) to the bath.
-
Record the force of contraction.
-
-
Dantrolene Application:
-
Add dantrolene to the bath at the desired concentration.
-
Allow sufficient time for the drug to take effect (e.g., 10 minutes).[17]
-
-
Post-Dantrolene Contraction Measurement:
-
Repeat the stimulation protocol used to establish the baseline and record the force of contraction in the presence of dantrolene.
-
-
Data Analysis:
-
Compare the contractile force before and after the application of dantrolene to quantify its inhibitory effect.
-
Normalize the post-dantrolene contraction force to the baseline force for comparison across different experiments.
-
Dantrolene is a powerful pharmacological tool for the specific investigation of ER calcium release mediated by RyR1 and RyR3. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the role of this critical signaling pathway in health and disease. Careful optimization of experimental conditions for specific cell or tissue types is recommended to ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 4. Malignant Hyperthermia Treatment & Management: Dantrolene and Supportive Care, Cancellation or Modification of Surgical Procedure [emedicine.medscape.com]
- 5. Dantrolene sodium, ryanodine receptor antagonist (CAS 14663-23-1) | Abcam [abcam.com]
- 6. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of dantrolene on steps of excitation-contraction coupling in mammalian skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. The effects of dantrolene in the presence or absence of ryanodine receptor type 1 variants in individuals predisposed to malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dantrolene inhibits the calcium plateau and prevents the development of spontaneous recurrent epileptiform discharges following in vitro status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of dantrolene sodium on excitation-contraction coupling in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The control of muscle contracture by the action of dantrolene on the sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Dantrolene in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene (B1669809) is a postsynaptic muscle relaxant that functions as a ryanodine (B192298) receptor (RyR) antagonist.[1][2] In the context of neuroscience research, dantrolene is a valuable tool for investigating the role of intracellular calcium (Ca²⁺) release from the endoplasmic reticulum (ER) in neuronal function and pathology.[3][4] By inhibiting RyRs, dantrolene prevents the excessive release of Ca²⁺ from the ER, a key event implicated in various neurodegenerative pathways, including excitotoxicity, oxidative stress, and apoptosis.[3][5] All three RyR isoforms (RyR1, RyR2, and RyR3) are found in the brain, with dantrolene primarily acting on RyR1 and RyR3.[4][5] These application notes provide detailed protocols for the use of dantrolene in primary neuron culture experiments to explore its neuroprotective effects.
Mechanism of Action
Dantrolene exerts its neuroprotective effects by binding to ryanodine receptors, which are intracellular calcium release channels on the membrane of the endoplasmic reticulum.[3][6] This binding inhibits the release of stored Ca²⁺ from the ER into the cytoplasm, thereby maintaining intracellular calcium homeostasis.[7][8] Dysregulation of calcium signaling is a central pathological mechanism in many neurodegenerative diseases.[8][9] By stabilizing intracellular calcium levels, dantrolene can mitigate the downstream detrimental effects of excitotoxic insults.[3][10]
Data Presentation
Dantrolene Efficacy in Neuroprotection Studies
| Injury Model | Cell Type | Dantrolene Conc. (µM) | Key Findings |
| NMDA-induced Excitotoxicity | Cortical neuron culture | 30 | Reduced intracellular Ca²⁺ by 30% with extracellular Ca²⁺ present, and by 100% in its absence; completely prevented glutamate's toxic effect.[3] |
| Glutamate, NMDA, QA, KA, AMPA | Cortical neuron culture | 30 | Blocked LDH and calcium release induced by NMDA, QA, and glutamate. No effect on KA or AMPA.[3] |
| Oxygen-Glucose Deprivation | Cortical neurons | 40 | Increased neuronal survival and mitochondrial membrane potential when combined with hypothermia.[11] |
| Glutamate Excitotoxicity | Primary Cortical Neurons | 10 | Pre-treatment for 30 minutes followed by co-incubation with glutamate showed neuroprotective effects.[12] |
| Amyloid-β₁₋₄₂ Induced Toxicity | Hippocampal Neurons | Not Specified | Increased neuronal survival from 26% to 76% and reduced apoptotic and necrotic cells.[13] |
| Thapsigargin-induced Apoptosis | GT1-7 hypothalamic cells | Dose-dependent | Inhibited elevation of cytosolic Ca²⁺ levels, DNA fragmentation, and cell death.[14] |
In Vivo Neuroprotective Effects of Dantrolene
| Animal Model | Injury Model | Dantrolene Administration | Duration | Key Findings |
| Mouse (YAC128) | Huntington's Disease | 5 mg/kg (oral) | Twice a week, from 2 to 11.5 months of age | Improved motor performance and reduced loss of striatal neurons.[12] |
| Rat | Epilepsy Model | Up to 2mM (Intraperitoneal) | Pre- and post-treatment up to 30 minutes | Neuroprotective effects observed.[12] |
| Gerbil | Global Cerebral Ischemia | 10, 25, 50 mg/kg (IV) | Immediately post-ischemia | Significantly increased the number of intact CA1 pyramidal neurons.[14] |
| Mouse (nGD) | Gaucher Disease | Not Specified | Starting at postnatal day 5 | Delayed neurological pathology and prolonged survival.[9] |
Experimental Protocols
Protocol 1: Preparation of Dantrolene Stock Solution
Proper preparation of dantrolene stock solutions is critical for experimental reproducibility. Due to its poor aqueous solubility, organic solvents are required for high-concentration stocks.[6]
Materials:
-
Dantrolene sodium hydrate (B1144303) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous[15]
-
Sterile, light-protecting microcentrifuge tubes[6]
-
0.22 µm syringe filter[15]
Procedure:
-
Weighing: Carefully weigh the desired amount of dantrolene sodium powder.
-
Dissolution: Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the solution is clear.[6][15]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for cell culture use.[15]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[6][15]
Protocol 2: Primary Neuron Culture and Treatment
This protocol outlines the general steps for culturing primary neurons and applying dantrolene in a neuroprotection assay.
Materials:
-
Primary cortical or hippocampal neurons
-
Culture medium (e.g., Neurobasal medium with B27 supplement)[12]
-
Poly-D-lysine coated culture plates/coverslips[7]
-
Dantrolene stock solution
-
Neurotoxic agent (e.g., L-glutamic acid)[12]
Procedure:
-
Cell Culture: Culture primary cortical or hippocampal neurons on poly-D-lysine coated plates or coverslips. Allow neurons to mature for at least 7-10 days in vitro before experimentation.[7]
-
Dantrolene Pre-treatment: Thaw an aliquot of the dantrolene stock solution. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-30 µM).[7] Pre-incubate the neuronal cultures with the dantrolene-containing medium for 30 minutes to 2 hours.[3][7]
-
Induction of Excitotoxicity: Add the neurotoxic agent (e.g., glutamate at a final concentration of 25-100 µM) to the culture wells.[7]
-
Incubation: Co-incubate the cells with dantrolene and the neurotoxic agent for the desired duration (e.g., 24 hours).[3][12]
-
Assessment: Proceed with cell viability or calcium imaging assays.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][7]
Materials:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)[3]
-
Microplate reader
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][7]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][7]
Protocol 4: Intracellular Calcium Imaging
This protocol allows for the measurement of intracellular calcium levels in response to a stimulus.[12]
Materials:
-
Primary neurons cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)[12]
-
Pluronic F-127[12]
-
Hanks' Balanced Salt Solution (HBSS)[12]
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)[12]
Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[12]
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.[12]
-
Wash the cells with HBSS to remove extracellular dye.[12]
-
Mount the coverslip on a fluorescence microscope and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[12]
-
To assess the effect of dantrolene, perfuse the cells with a solution containing dantrolene (e.g., 10 µM) for 5-10 minutes.[12]
-
Challenge the cells with an agonist (e.g., 100 µM glutamate) in the presence or absence of dantrolene and record the changes in fluorescence.[12]
Conclusion
Dantrolene serves as a critical pharmacological tool for studying the involvement of intracellular calcium dysregulation in neuronal cell death models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize dantrolene in primary neuron culture experiments to investigate its neuroprotective potential and elucidate the underlying mechanisms.
References
- 1. Dantrolene - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Dissolving Dantrolene Sodium Hydrate for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling.[1] Its primary molecular target is the ryanodine (B192298) receptor (RYR), with a preference for RYR1 and RYR3 isoforms over RYR2.[1][2][3] This specificity makes Dantrolene an invaluable tool for in vitro research in areas such as calcium signaling, neuroprotection, and malignant hyperthermia.[2][3] However, Dantrolene sodium's low aqueous solubility necessitates specific dissolution protocols to ensure accurate and reproducible experimental outcomes.[1] These application notes provide detailed protocols and critical data for the effective preparation and use of Dantrolene sodium hydrate (B1144303) in a research setting.
Quantitative Data Summary
The successful preparation of Dantrolene sodium solutions hinges on understanding its solubility and stability. The following tables summarize key quantitative data for dissolving and storing Dantrolene sodium hydrate.
Table 1: Solubility of Dantrolene Sodium Hydrate
| Solvent | Maximum Concentration | Notes | Citations |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 - 21 mg/mL | Solubility can vary. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Warming to 37°C or 60°C can aid dissolution. | [2][4][5][6][7][8] |
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [2][5][6] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble (~0.5 mg/mL) | For aqueous solutions, first dissolve in an organic solvent like DMF, then dilute with the buffer. These solutions are not recommended for long-term storage. | [2][5][6] |
Table 2: Stability and Storage of Dantrolene Sodium Solutions
| Storage Condition | Solvent | Stability | Notes | Citations |
| -20°C | DMSO or DMF | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [1][2] |
| -80°C | DMSO or DMF | Up to 1 year | Aliquot for single use. Protect from light. | [2][7][8] |
| Room Temperature (20-25°C) | Aqueous Solution | Up to 6 hours | Protect from direct light. | [1] |
| Room Temperature | Aqueous Solution (reconstituted from lyophilized vial) | Use within 6 hours | Protect from light. | [1] |
Experimental Protocols
Due to its poor water solubility, Dantrolene sodium is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted to the final experimental concentration.[4]
Protocol 1: Preparation of Dantrolene Sodium Stock Solution in Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution in cell culture media or aqueous buffers.
Materials:
-
Dantrolene sodium hydrate powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (for sterile applications)
Procedure:
-
Equilibration: Allow the vial of Dantrolene sodium powder to come to room temperature before opening to prevent condensation.[2]
-
Weighing: Carefully weigh the desired amount of Dantrolene sodium powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile, light-protecting tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., to prepare a 10 mg/mL stock solution, dissolve 10 mg of Dantrolene sodium in 1 mL of solvent).[1]
-
Vortex the tube gently until the powder is completely dissolved and the solution is clear.[1] Warming the solvent to 37°C may aid dissolution.[4]
-
-
Sterilization (Optional for Cell Culture): For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[2]
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solution for In Vitro Assays
This protocol describes the dilution of the stock solution to the final concentration for use in cell culture or other in vitro assays.
Materials:
-
Dantrolene sodium stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or appropriate aqueous buffer
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the frozen Dantrolene sodium stock solution at room temperature.[2]
-
Dilution:
-
Directly dilute the stock solution into the pre-warmed cell culture medium or buffer to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock solution (a 1:1000 dilution).[2]
-
Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically ≤ 0.1%.[4] Always include a vehicle control with the equivalent concentration of the solvent in your experiments.[4]
-
-
Mixing: Gently but thoroughly mix the final working solution by swirling or pipetting before adding it to the cells or assay.[2]
Visualizations
Signaling Pathway of Dantrolene's Mechanism of Action
Caption: Dantrolene inhibits Ca²⁺ release from the SR/ER by targeting Ryanodine Receptors.
Experimental Workflow for Dantrolene Solution Preparation
Caption: Workflow for preparing Dantrolene sodium stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Dantrolene Administration in Rodent Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene (B1669809) is a post-synaptic muscle relaxant that functions as an antagonist of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels.[1][2] In the central nervous system, dantrolene primarily inhibits RyR1 and RyR3 isoforms.[2][3] Dysregulation of intracellular calcium homeostasis is a key pathological feature in many neurodegenerative diseases, contributing to excitotoxicity, mitochondrial dysfunction, and apoptosis.[1][2] By stabilizing intracellular calcium levels, dantrolene has emerged as a promising neuroprotective agent in various animal models of neurological disorders.[1][2][4] These application notes provide a comprehensive overview of dantrolene administration protocols and summarize key findings from preclinical studies in rodent models of Alzheimer's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS).
Mechanism of Action
Neurological insults, such as excitotoxicity from excessive glutamate, can trigger a massive influx of calcium (Ca²⁺) into neurons.[2] This initial influx instigates further Ca²⁺ release from intracellular stores in the endoplasmic reticulum via ryanodine receptors, a process known as calcium-induced calcium release (CICR).[2][5] The resultant Ca²⁺ overload activates downstream pathological cascades, including apoptosis and neuroinflammation, ultimately leading to neuronal cell death.[1][2] Dantrolene binds to RyR1 and RyR3, reducing their sensitivity to activating ligands like calcium.[2][3] This action inhibits excessive Ca²⁺ release from the endoplasmic reticulum, thereby mitigating the downstream neurotoxic effects.[2][3]
Diagram of Dantrolene's Mechanism of Action
Caption: Dantrolene inhibits RyR-mediated calcium release, preventing neurotoxicity.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from studies administering dantrolene in rodent models of various neurodegenerative diseases.
Table 1: Alzheimer's Disease Models
| Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| 3xTg-AD Mice | 5 mg/kg | Subcutaneous (SQ) | 3 times per week (from 5 to 13 months of age) | Improved memory; Decreased amyloid plaque levels. | [2][6] |
| 3xTg-AD Mice | 5 mg/kg | Oral | Twice a week (from 15 to 21 months of age) | Significantly decreased intraneuronal amyloid accumulation by up to 76%; Trend of reduced phosphorylated tau. | [7] |
| 3xTg-AD Mice | Not Specified | Not Specified | From 2 to 13 months of age | Significantly reduced memory deficits and amyloid plaque load in the hippocampus. | [8] |
| APP-PS1 Mice | 5 mg/kg | Oral | Twice a week (from 2 to 8 months of age) | Increased amyloid load and neuronal atrophy.[9] | [9] |
| 5XFAD Mice | 5 mg/kg | Intranasal (IN) | Daily or 3 times per week | Ameliorated memory loss. | [2][6] |
Table 2: Huntington's Disease Models
| Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| YAC128 Mice | 5 mg/kg | Oral (feeding) | Twice a week (from 2 to 11.5 months of age) | Improved performance in beam-walking and gait assays; Reduced loss of striatal neurons; Reduced formation of Huntingtin nuclear aggregates. | [2][10][11] |
Table 3: Amyotrophic Lateral Sclerosis (ALS) Models
| Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| SOD1(G93A) Mice | Not Specified | Daily administration | Not Specified | Did not affect survival or the number of motor neurons. | [12] |
| SOD1-G93A Mice | 5 mg/kg | Intranasal (IN) | Daily (from 90 to 120 days of age) | Improved survival rate (89% vs 67% in controls); Ameliorated neurological impairment by 90%; Preserved muscle strength. | [13][14][15] |
Experimental Protocols
Protocol 1: Preparation and Administration of Dantrolene Sodium
Materials:
-
Dantrolene sodium powder
-
Vehicle: Sterile water for injection, saline, or a specific formulation buffer. Note: Dantrolene has low water solubility; a basic pH (e.g., adjusted to 9.5 with NaOH) may be required for solubilization.[2] For oral feeding, it can be mixed into a palatable solution or food.[2]
-
Appropriate syringes and needles/catheters for the chosen administration route.
Procedure (General):
-
Preparation of Stock Solution:
-
Under sterile conditions, weigh the required amount of dantrolene sodium powder.[2]
-
Dissolve in the chosen vehicle to the desired stock concentration. Gentle warming or vortexing may be required.[2]
-
Ensure complete dissolution. Adjust pH if necessary.[2]
-
Filter-sterilize the solution using a 0.22 µm filter.[2]
-
-
Dosage Calculation:
-
Calculate the volume to be administered based on the animal's most recent body weight and the target dose (e.g., 5 mg/kg).[2]
-
-
Administration Routes:
-
A. Intranasal (IN) Administration (for mice):
-
Lightly anesthetize the mouse (e.g., with isoflurane) to prevent sneezing and ensure correct administration.[2]
-
Position the animal in a supine position.[2]
-
Using a P20 or P10 micropipette, administer a small volume (e.g., 2-3 µL) of the dantrolene solution into one nostril, alternating between nostrils every 2-3 minutes to allow for absorption and prevent fluid from entering the lungs.[2]
-
Keep the animal in a supine position for a few minutes post-administration to ensure absorption via the nasal epithelium.[2]
-
-
B. Oral Administration (Feeding/Gavage):
-
Feeding: Mix the calculated dose of dantrolene solution with a small amount of palatable food or sweetened liquid (e.g., condensed milk). Ensure the animal consumes the entire amount. This method is suitable for long-term studies to reduce stress.[2]
-
Gavage: For precise single-dose administration, use an oral gavage needle. Gently restrain the animal, insert the gavage needle over the tongue into the esophagus, and slowly administer the solution.[2]
-
-
C. Intraperitoneal (IP) Injection:
-
Properly restrain the animal, exposing the abdomen. Tilt the animal slightly head-down.[2][16]
-
Insert a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[2][16]
-
Inject the calculated volume.
-
-
Protocol 2: Behavioral Testing - Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[17][18][19]
Apparatus:
-
A circular pool (typically 1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are trained to find the hidden platform in a series of trials (e.g., 4 trials per day).
-
For each trial, the mouse is placed into the pool at one of four starting positions.
-
The mouse is allowed to swim and search for the platform for a set time (e.g., 60-90 seconds).
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (latency) and the swim path are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis:
-
Compare the escape latency and path length during the acquisition phase between dantrolene-treated and vehicle-treated groups.
-
In the probe trial, compare the time spent in the target quadrant between groups.
Protocol 3: Immunohistochemistry for Amyloid-Beta (Aβ) Plaques
This protocol outlines the general steps for staining Aβ plaques in brain tissue from Alzheimer's disease models.
Materials:
-
Paraffin-embedded or frozen brain sections.
-
Sodium citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval.[20]
-
Blocking solution (e.g., 1% BSA in PBS).[20]
-
Primary antibody against Aβ (e.g., 6E10).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in deionized water.[21][23]
-
-
Antigen Retrieval:
-
Staining:
-
Wash sections in PBS.[20]
-
Block with a suitable blocking solution for 1 hour at room temperature.[20]
-
Incubate with the primary Aβ antibody overnight at 4°C.[20]
-
Wash and incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[20][22]
-
Develop the signal with DAB substrate.[20]
-
Counterstain with hematoxylin.[20]
-
Dehydrate sections and mount with coverslips.[20]
-
Data Analysis:
-
Capture images of stained sections using a microscope.
-
Quantify the Aβ plaque load (percentage of the area covered by plaques) in specific brain regions (e.g., hippocampus, cortex) using image analysis software like ImageJ.[22]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of dantrolene in a rodent model of neurodegenerative disease.
Caption: General experimental workflow for preclinical dantrolene studies.
References
- 1. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Term Dantrolene Treatment Reduced Intraneuronal Amyloid in Aged Alzheimer Triple Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene ameliorates cognitive decline and neuropathology in Alzheimer triple transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dantrolene is neuroprotective in vitro, but does not affect survival in SOD1(G⁹³A) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intranasal Dantrolene Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis as a Disease-Modifying Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075): Novus Biologicals [novusbio.com]
- 21. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 22. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dantrolene Sodium Hemihydrate Solubility in Aqueous Buffers
Welcome to the technical support center for dantrolene (B1669809) sodium hemiheptahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my dantrolene sodium hemiheptahydrate not dissolving in my aqueous buffer?
A1: Dantrolene sodium has very low intrinsic solubility in neutral aqueous solutions, approximately 18.4 µg/mL at pH 7.4.[1][2] Direct addition of the powder to a buffer is often ineffective.[1] Its solubility is highly dependent on the pH of the solution.[3]
Q2: What is the optimal pH for dissolving and maintaining the stability of dantrolene sodium in aqueous solutions?
A2: Dantrolene exhibits maximum stability in an aqueous solution at pH 7.4 and 37°C.[3][4][5] While its solubility increases in alkaline conditions (pH > 9), its stability decreases at high pH, leading to degradation.[1] Both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions increase the rate of degradation.[3]
Q3: My dantrolene solution is cloudy or has formed a precipitate after I diluted my stock solution. What should I do?
A3: Cloudiness or precipitation, often called "crashing out," occurs when the concentration of dantrolene exceeds its solubility limit in the final aqueous buffer.[1] This can be due to a low pH of the final medium or an insufficient concentration of the organic co-solvent used to prepare the stock solution.[1][6] To resolve this, you can try increasing the co-solvent ratio in the final solution, ensuring the final buffer pH is close to 7.4, or using a solubility enhancer like hydroxypropyl-β-cyclodextrin.[1] If precipitation is minimal, sonicating the solution and then filtering it through a 0.22 µm syringe filter may help.[1]
Q4: What are the recommended solvents for preparing a stock solution of dantrolene sodium?
A4: Due to its poor aqueous solubility, it is highly recommended to first dissolve dantrolene sodium in an organic solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used and effective solvents for this purpose.[6][7]
Q5: How should I store my dantrolene sodium solutions?
A5: Aqueous solutions of dantrolene are not recommended for storage for more than one day.[7][8] For long-term storage, stock solutions prepared in organic solvents like DMSO or DMF should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Q6: What are the degradation products of dantrolene?
A6: Dantrolene degrades via hydrolysis. In acidic conditions, the primary degradation product is "compound C" (from hydrolysis of the imine linkage). In alkaline conditions, "compound B" is formed (from hydrolysis of the hydantoin (B18101) ring).[3][9] These degradation products are not considered to retain the muscle relaxant activity of the parent compound.[3]
Troubleshooting Guides
Issue 1: Dantrolene powder does not dissolve in the aqueous buffer.
-
Cause: Low intrinsic aqueous solubility of dantrolene sodium at neutral pH.[1]
-
Solution: Do not add the powder directly to the aqueous buffer. First, prepare a concentrated stock solution in an organic co-solvent like DMSO or DMF.[6][7]
Issue 2: Precipitation occurs after diluting the stock solution into the aqueous buffer.
-
Cause: The final concentration of dantrolene exceeds its solubility limit in the aqueous medium, or the pH of the buffer is too low.[6]
-
Recommended Actions:
-
Ensure the final concentration is within the solubility limits for the specific co-solvent/buffer system.
-
Increase the proportion of the organic co-solvent in the final solution. For instance, a 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[7]
-
Adjust the pH of your final experimental medium to be as close to 7.4 as possible for optimal stability.[3]
-
Quantitative Data Summary
| Solvent/Buffer System | pH | Temperature | Solubility | Reference |
| Water | 7.4 | Not Specified | ~18.4 µg/mL | [1][2] |
| DMSO | Not Applicable | Not Specified | ~2 mg/mL | [7] |
| DMF | Not Applicable | Not Specified | ~10 mg/mL | [7] |
| 1:1 DMF:PBS | 7.2 | Not Specified | ~0.5 mg/mL | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a Dantrolene Sodium Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of dantrolene sodium in DMSO.
-
Weighing: Accurately weigh out 3.36 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution, this would be approximately 1 mL.
-
Vortexing: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a water bath can aid dissolution, but avoid high temperatures.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C.[6]
Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Medium
This protocol describes the dilution of the DMSO stock solution into a typical aqueous experimental medium (e.g., cell culture medium).
-
Thawing: Thaw a single-use aliquot of the dantrolene sodium stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure that the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Mixing: Mix the final solution thoroughly by gentle vortexing or inversion.
-
Final Check: Visually inspect the solution for any signs of precipitation before use.[6]
Visualizations
Caption: Troubleshooting workflow for dantrolene sodium solubility issues.
Caption: Recommended workflow for preparing dantrolene sodium solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dantrolene Concentration for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing dantrolene (B1669809) concentration in in vitro settings to achieve desired experimental outcomes while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dantrolene sodium in vitro?
A1: Dantrolene sodium's primary mechanism is the inhibition of ryanodine (B192298) receptors (RyR), which are intracellular calcium release channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2][3] By binding to RyR1 and RyR3 isoforms, dantrolene reduces the release of calcium (Ca2+) from these intracellular stores, thereby preventing or mitigating cellular responses triggered by elevated cytosolic calcium levels, such as excitotoxicity and apoptosis.[2][3]
Q2: What is a recommended starting concentration range for dantrolene in in vitro experiments?
A2: The effective and non-toxic concentration of dantrolene varies depending on the cell type and the experimental endpoint. For neuroprotection studies, a common starting range is 1 to 30 µM.[4] Generally, doses of 10-100 μM are reported to be effective in cell culture.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: At what concentration does dantrolene typically become cytotoxic?
A3: Cytotoxicity is cell-type dependent, but concentrations exceeding 120 μM have been reported to be toxic to cells in culture.[2] For sensitive cell lines or long-duration experiments (>72 hours), cytotoxicity may be observed at lower concentrations.
Q4: How should I prepare a dantrolene sodium stock solution for my experiments?
A4: Dantrolene sodium has poor water solubility. Therefore, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM). The stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles and should be protected from light, as dantrolene is light-sensitive. When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments, as the solvent itself can have effects on the cells.
Q5: Are there any specific considerations when using dantrolene with liver-derived cell lines?
A5: Yes, the clinical use of oral dantrolene has been associated with hepatotoxicity. This is thought to be due to the formation of reactive metabolites during its metabolism in the liver.[1][3] Therefore, when using liver-derived cell lines such as HepG2, it is particularly important to carefully evaluate a range of concentrations and incubation times for potential dose-dependent toxicity, especially in long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity at low dantrolene concentrations. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high (typically should be ≤ 0.1%).Cell Line Sensitivity: Your specific cell line may be particularly sensitive to alterations in calcium signaling. | Always include a vehicle-only control in your experimental design to assess the effect of the solvent.Perform a dose-response experiment starting with a lower concentration range (e.g., 0.1-10 µM) to determine the sensitivity of your cell line. |
| Dantrolene powder is not dissolving. | Poor Aqueous Solubility: Dantrolene sodium is poorly soluble in water and neutral aqueous buffers. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF. Warming the solvent to 37°C can aid dissolution. |
| Inconsistent or variable experimental results. | Solution Instability: Dantrolene is light-sensitive, and its stability in aqueous solutions is limited.Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. | Protect all dantrolene solutions from light. Prepare fresh working solutions from the stock for each experiment.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| No observable effect of dantrolene treatment. | Inadequate Concentration: The concentration of dantrolene may be too low to elicit a response in your experimental model.Short Incubation Time: The duration of treatment may not be sufficient for dantrolene to exert its effects. | Consult the literature for effective concentrations in similar cell lines and experimental setups. Perform a dose-response experiment with a wider concentration range.Consider extending the incubation time, but be mindful of potential long-term cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of dantrolene.
Table 1: Effective and Cytotoxic Concentrations of Dantrolene in Various In Vitro Models
| Cell Type/Model System | Effective Concentration Range | Cytotoxic Concentration | Reference |
| Mouse Cerebral Cortical Neurons | 1-10 µM (neuroprotection) | >120 µM | [2] |
| Primary Cortical/Cerebellar Granule Neurons | 5-30 µM (neuroprotection) | Not specified | [4] |
| GT1-7 Hypothalamic Neurosecretory Cells | Dose-dependent neuroprotection | Not specified | [5] |
| SH-SY5Y Neuroblastoma Cells | 40 µM (protection against SERCA inhibition) | Not specified | [6] |
| General Cell Culture | 10-100 µM (effective dose) | >120 µM | [2] |
Table 2: Reported IC50 Values for Dantrolene-Induced Cytotoxicity
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 24 hours | > 100 µM | This is an inferred value; specific IC50 data is limited. |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 48 hours | > 40 µM | This is an inferred value based on protective effects; specific IC50 data is limited. |
| PC12 (Rat Pheochromocytoma) | Not Specified | Not Specified | Not Specified | No direct IC50 data found. |
| Primary Neurons | Not Specified | Not Specified | Not Specified | No direct IC50 data found. |
Note: Specific IC50 values for dantrolene-induced cytotoxicity are not widely reported in the literature, as it is more commonly studied for its cytoprotective effects. The values above are estimations based on available data. Researchers should determine the IC50 for their specific cell line experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Dose of Dantrolene via MTT Assay
This protocol outlines a standard method for assessing cell viability to determine the optimal concentration range of dantrolene for your specific cell line.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Dantrolene sodium
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere and grow for 24 hours.
-
Preparation of Dantrolene Dilutions: Prepare a series of dantrolene dilutions in complete cell culture medium at twice the final desired concentration. Also, prepare a 2X vehicle control containing the same concentration of solvent as your highest dantrolene dose.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X dantrolene dilutions and controls to the appropriate wells, resulting in a 1X final concentration. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100. Plot the viability against the dantrolene concentration to determine the dose at which cytotoxicity is observed.
Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Dantrolene sodium
-
DMSO (or other suitable solvent)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include wells for a positive control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release).
-
Supernatant Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Visualizations
Caption: Workflow for determining dantrolene cytotoxicity.
Caption: Dantrolene's dual mechanism of action.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of intracellular calcium stores is toxic to SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dantrolene Sodium in Cell-Based Assays
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dantrolene (B1669809) sodium in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dantrolene sodium?
A1: Dantrolene sodium is a postsynaptic muscle relaxant that functions as a ryanodine (B192298) receptor (RyR) antagonist.[1][2][3] It specifically inhibits the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) by binding to RyR isoforms, primarily RyR1 and RyR3.[4][5][6][7] This action effectively uncouples excitation-contraction coupling in muscle cells and reduces intracellular calcium overload in various other cell types.[1][6] Its inhibitory effect on the cardiac RyR2 isoform is less pronounced.[5][8]
Q2: Why is the solubility of Dantrolene sodium a critical factor in my experiments?
A2: Dantrolene is a lipid-soluble molecule with poor aqueous solubility.[1] This characteristic can lead to its precipitation in stock solutions and experimental media, resulting in inconsistent effective concentrations and unreliable experimental outcomes.[1] To achieve dissolution for intravenous clinical use, a high pH of approximately 9.5 and the presence of mannitol (B672) are required.[9][10]
Q3: How should I prepare and store Dantrolene sodium stock solutions?
A3: Due to its poor water solubility, Dantrolene sodium is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[6] To aid dissolution, you can warm the solvent to 37°C.[6] It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[4] Store these aliquots at -20°C for up to three months or at -80°C for up to one year.[4] Always remember to prepare a vehicle control with the equivalent concentration of DMSO used in your treatments.[6]
Q4: What is the stability of Dantrolene sodium in solution?
A4: The stability of Dantrolene is highly dependent on both pH and light exposure.[1] It exhibits maximum stability in an aqueous solution at a pH of 7.4.[9][11][12] Degradation is known to occur in both acidic (pH < 7) and alkaline (pH > 8) conditions.[9] Furthermore, Dantrolene is sensitive to light, so solutions should be protected from light during storage and experiments.[1][10]
Q5: I am observing unexpected cytotoxicity in my cell cultures after Dantrolene treatment. What could be the cause?
A5: Unexpected cytotoxicity can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically ≤ 0.1%. Always include a vehicle-only control.[6]
-
Cell Line Sensitivity: Different cell lines have varied sensitivities to chemical compounds. Your specific cell line might be particularly sensitive to alterations in calcium signaling.[6]
-
Prolonged Exposure: Continuous exposure to Dantrolene over several days may lead to cytotoxicity that is not apparent in short-term assays.[6]
-
Compound Purity and Storage: Verify the purity of your Dantrolene sodium. Ensure your stock solution has been stored correctly (protected from light, at the appropriate temperature) and has not undergone multiple freeze-thaw cycles.[6]
-
Hepatotoxicity: Be mindful of potential dose-dependent toxicity in liver-derived cell lines (e.g., HepG2) or in long-duration experiments, as clinical use of oral Dantrolene has been associated with hepatotoxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Dantrolene in working solution | Poor aqueous solubility of Dantrolene. | Visually inspect stock and working solutions for any precipitate. If observed, prepare a fresh solution. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells.[1] |
| Inconsistent or no observable effect | 1. Degradation of Dantrolene: The compound is sensitive to light and pH.[1] 2. Low or Absent RyR Expression: The effect of Dantrolene is dependent on the presence of its target receptors (RyR1 and RyR3).[1] 3. Lot-to-lot variability: Differences in purity or potency between manufacturing batches.[2] | 1. Prepare fresh stock solutions regularly and protect them from light. Prepare working dilutions immediately before use.[1] 2. Verify the expression of the target RyR isoform in your cell line using methods like RT-PCR or Western blotting.[1] 3. Qualify new lots by running a dose-response curve against a known positive control to determine relative potency.[2] |
| High background signal in calcium imaging assays | Autofluorescence of Dantrolene. | Although not widely reported, consider running a control with Dantrolene alone (no cells) to check for any intrinsic fluorescence at the wavelengths used in your assay. |
| Cell death at expected therapeutic concentrations | 1. Off-target effects: At higher concentrations, Dantrolene may have off-target effects. 2. Cell-specific sensitivity: Your cell line may be particularly vulnerable to disruptions in calcium homeostasis.[6] | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. A common starting range is 10 µM to 60 µM.[6] 2. For sensitive cell lines, begin with a lower concentration range (e.g., 1-10 µM).[6] |
Quantitative Data Summary
Table 1: Solubility of Dantrolene Sodium
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 2 - 14 mg/mL | Solubility can vary. Using fresh, anhydrous DMSO is recommended. | [4][13][14][15][16][17] |
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [4][13][14] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. | [13][14] |
Table 2: Effective Concentrations of Dantrolene Sodium in Cell-Based Assays
| Cell Type/Model | Assay | Effective Concentration (IC₅₀) | Key Findings | Citations |
| Skeletal muscle sarcoplasmic reticulum vesicles | [³H]ryanodine binding assay | ~1.0 µM (for wild-type RyR1) | Effective inhibition of the wild-type RyR1 channel. | [18] |
| HEK293 cells expressing mutant RyR1 (Y522S) | [³H]ryanodine binding assay | >10 µM | Significantly reduced inhibitory potency on the mutant RyR1 channel. | [18] |
| Primary mixed glial cells | Calcium imaging | 10 µM | Inhibited the increase in intracellular Ca²⁺ by 60-80% and prevented subsequent Ca²⁺ oscillations. | [19] |
| Rat cardiac muscle | Aequorin Ca²⁺ indicator assay | 50 µM | Reduced peak systolic [Ca²⁺]i and decreased the amplitude of diastolic Ca²⁺ oscillations in Ca²⁺ overloaded preparations. | [20] |
| Cortical neuron culture | LDH and calcium release assays | 30 µM | Blocked LDH and calcium release induced by NMDA, QA, and glutamate. | [21] |
| Cultured rat hippocampal neurons | Neuronal viability assay | Co-application with Aβ₁₋₄₂ | Increased neuronal survival from 26% to 76%. | [22] |
Experimental Protocols
Protocol 1: Preparation of Dantrolene Sodium Stock Solution
-
Equilibration: Allow the vial of Dantrolene sodium powder to reach room temperature before opening to prevent condensation.[4]
-
Weighing: Carefully weigh the required amount of Dantrolene sodium powder using an analytical balance.[4]
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[4] Vortex gently if necessary to ensure complete dissolution.
-
Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 2: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Plate primary neuronal cultures (e.g., cortical or hippocampal neurons) and allow them to mature for at least 7-10 days in vitro.[23]
-
Dantrolene Pre-treatment: Prepare working solutions of Dantrolene sodium by diluting the stock solution in culture medium. Pre-incubate the neuronal cultures with various concentrations of Dantrolene (e.g., 1, 5, 10, 20, 30 µM) for 30 minutes to 2 hours. Include a vehicle control (DMSO) group.[23]
-
Induction of Excitotoxicity: Add L-glutamic acid to the culture wells to a final concentration known to induce excitotoxicity (e.g., 25-100 µM). Co-incubate with Dantrolene for a period ranging from 30 minutes to 24 hours.[23]
-
Assessment of Neuronal Viability: Following the incubation period, assess cell viability using a standard method such as the Lactate Dehydrogenase (LDH) assay or the MTT assay.[23]
Protocol 3: [³H]Ryanodine Binding Assay
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles rich in RyRs from skeletal muscle tissue.
-
Incubation: Incubate the SR vesicles with a fixed concentration of radiolabeled [³H]ryanodine and varying concentrations of Dantrolene sodium.[24]
-
Separation: After reaching equilibrium, separate the receptor-bound [³H]ryanodine from the free radioligand by filtration.[24]
-
Quantification: Quantify the amount of radioactivity on the filters using scintillation counting.[24]
-
Data Analysis: Generate a competition binding curve to calculate the inhibitory constant (Ki) of Dantrolene.[24]
Visualizations
Caption: Mechanism of Dantrolene sodium action on Ryanodine Receptors.
Caption: Troubleshooting workflow for Dantrolene sodium experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dantrolene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dantrolene Sodium for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Dantrolene sodium | Calcium Channel | TargetMol [targetmol.com]
- 16. raybiotech.com [raybiotech.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanisms of intercellular calcium signaling in glial cells studied with dantrolene and thapsigargin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Dantrolene Off-Target Effects: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dantrolene (B1669809) in their experiments. The information addresses potential off-target effects and offers guidance on interpreting unexpected results.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Levels Unrelated to Ryanodine (B192298) Receptor (RyR) Inhibition
Question: My experimental model lacks RyR1 and RyR3, or I'm using a cell line where these are not the primary drivers of calcium signaling, yet I observe Dantrolene-mediated changes in intracellular calcium. What could be the cause?
Answer: While Dantrolene is a well-established antagonist of RyR1 and RyR3 isoforms, several off-target effects on calcium homeostasis have been reported.[1][2] Consider the following possibilities:
-
Inhibition of L-type Ca2+ Channels: Dantrolene has been found to inhibit L-type Ca2+ currents, particularly in skeletal muscle.[3][4][5] This effect is dependent on the presence of RyR1, suggesting an indirect mechanism related to the interaction between CaV1.1 and RyR1.[3][4][6][7] If your model involves bidirectional signaling between these channels, Dantrolene could be altering calcium influx.
-
Effects on Store-Operated Calcium Entry (SOCE): Some studies suggest that Dantrolene and its analogs can reduce store-operated calcium entry.[6]
-
Mitochondrial Calcium Uptake: There is evidence that Dantrolene can inhibit mitochondrial Ca2+ uptake, particularly that which is mediated by IP3-induced Ca2+ release from the endoplasmic reticulum.[8]
Experimental Steps to Troubleshoot:
-
Characterize RyR Isoform Expression: Confirm the expression profile of RyR isoforms (RyR1, RyR2, RyR3) in your specific cell or tissue model using techniques like qPCR or Western blotting. Dantrolene's effect on the cardiac RyR2 isoform is generally considered weak or absent under normal physiological conditions, though this can change in pathological states like heart failure.[1][2][9][10][11]
-
Pharmacological Isolation of Calcium Channels: Use specific inhibitors for different calcium channels (e.g., verapamil (B1683045) for L-type channels, 2-APB for IP3Rs and SOCE) to dissect the contribution of each to the observed calcium signal in the presence and absence of Dantrolene.
-
Direct Measurement of Mitochondrial Calcium: Employ mitochondrial-targeted calcium indicators (e.g., Rhod-2 AM) to directly assess the effect of Dantrolene on mitochondrial calcium uptake.
Issue 2: Observed Effects on Cellular Metabolism and Oxidative Stress
Question: I'm observing changes in mitochondrial function, ATP production, and levels of reactive oxygen species (ROS) after Dantrolene treatment. Is this a known off-target effect?
Answer: Yes, Dantrolene can influence cellular metabolism and oxidative stress through several mechanisms:
-
Mitochondrial Function: By modulating intracellular calcium, Dantrolene can impact mitochondrial function.[12] Excessive calcium uptake by mitochondria can lead to mitochondrial dysfunction, which Dantrolene may alleviate.[1][13] It has been reported to lower mitochondrial superoxide (B77818) and ROS, thereby reducing mitochondrial damage.[13]
-
Reactive Oxygen Species (ROS): Dantrolene has been shown to have antioxidant properties.[14] It can protect cells from oxidative stress by increasing the concentration of glutathione (B108866) (GSH) and the GSH/GSSG ratio.[15] The drug can also reduce the generation of ROS associated with calcium release from the ER.[13][15]
-
ATP Production: By preventing mitochondrial calcium overload and subsequent damage, Dantrolene may help preserve ATP production.[1][13]
Experimental Steps to Troubleshoot:
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM to assess changes in mitochondrial membrane potential after Dantrolene treatment.[16]
-
Quantify ROS Levels: Employ fluorescent dyes such as DCFH-DA to measure intracellular ROS production.[16]
-
Assess ATP Levels: Utilize commercially available ATP assay kits to determine the impact of Dantrolene on cellular energy status.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding sites for Dantrolene?
A1: While the primary binding site of Dantrolene is the ryanodine receptor (specifically RyR1 and RyR3), some evidence suggests that the binding sites for Dantrolene and ryanodine are pharmacologically distinct.[17][18] However, the direct molecular mechanism of action is thought to involve binding to the RyR1 protein to inhibit calcium release.[19][20]
Q2: Can Dantrolene affect inflammatory signaling pathways?
A2: Yes, Dantrolene has demonstrated anti-inflammatory effects.[15] By stabilizing intracellular calcium homeostasis, it can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, IL-1β, and TNF-α.[15] It has also been shown to modulate the NF-ĸβ/Akt pathway, which is involved in neuroinflammation.[12]
Q3: Are there any known effects of Dantrolene on gene expression?
A3: Dantrolene's influence on signaling pathways can indirectly lead to changes in gene expression. For instance, its modulation of NF-ĸβ can impact the transcription of inflammatory genes.[12]
Q4: What are the common clinical side effects of Dantrolene that might be relevant to in vitro or in vivo research?
A4: Clinically, Dantrolene is associated with side effects such as muscle weakness, dizziness, drowsiness, and fatigue.[21][22][23][24] In long-term or high-dose usage, hepatotoxicity is a concern.[22] These effects are important to consider in animal studies, as they may influence behavioral readouts.
Data Tables
Table 1: Summary of Dantrolene's Effects on Ryanodine Receptor Isoforms
| RyR Isoform | Primary Location | Dantrolene Effect | References |
| RyR1 | Skeletal Muscle, Cerebellar Purkinje Cells | Inhibitory | [1][2][9] |
| RyR2 | Cardiac Muscle, Brain | Generally no effect under normal conditions; may be inhibitory in pathological states (e.g., heart failure) | [1][2][9][10][11][25] |
| RyR3 | Brain, Smooth Muscle | Inhibitory | [1][2][9] |
Table 2: Quantitative Off-Target Effects of Dantrolene
| Parameter | Experimental Model | Dantrolene Concentration | Observed Effect | References |
| L-type Ca2+ Current | Developing mouse myotubes | Not specified | Shift in voltage-dependence of activation to more depolarizing potentials | [3][5][6] |
| Intracellular ROS | OGD/R-treated cells | Not specified | Significant reduction | [16] |
| Cell Viability | Thapsigargin-treated GT1-7 cells | Not specified | Increased from 41% to near control levels | [26] |
| Neuronal Survival (CA1) | Gerbil global cerebral ischemia model | 10-50 mg/kg | Increased from 40% to 67-83% of sham controls | [26] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer). Incubate cells with 2-5 µM Fura-2 AM in the same buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the buffer to remove extracellular dye.
-
Pre-treatment: Incubate the cells with the desired concentration of Dantrolene or vehicle control for the specified time.
-
Image Acquisition: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Stimulation: Add the experimental stimulus (e.g., agonist, depolarizing agent) and record the changes in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The 340/380 ratio is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin (B1663694) and EGTA to determine absolute calcium concentrations if required.
Visualizations
Caption: Dantrolene's primary and off-target signaling effects.
Caption: A typical experimental workflow for assessing Dantrolene's effects.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene repurposed to treat sepsis or septic shock and COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ovid.com [ovid.com]
- 22. What are the side effects of Dantrolene Sodium? [synapse.patsnap.com]
- 23. Complications Associated with the Administration of Dantrolene 1987 to 2006: A Report from the North American Malignant Hyperthermia Registry of the Malignant Hyperthermia Association of the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Importance of Early Differential Diagnosis of Spasticity and Differentiating Between Systemic and Localized Pharmacologic Therapy [medscape.org]
- 25. researchgate.net [researchgate.net]
- 26. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Dantrolene Sodium Hydrate Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, Dantrolene (B1669809) Sodium Hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of dantrolene sodium hydrate?
A1: Dantrolene sodium hydrate is an orange-yellow crystalline powder that is poorly soluble in water.[1][2] Its solubility is significantly influenced by the solvent, pH, and temperature. While sparingly soluble in aqueous buffers, it is more soluble in organic solvents and alkaline solutions.[3][4][5]
Q2: In which common laboratory solvents can I dissolve dantrolene sodium hydrate?
A2: Dantrolene sodium hydrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is also soluble in propylene (B89431) glycol, sparingly soluble in methanol, and slightly soluble in ethanol.[6]
Q3: How does pH affect the solubility of dantrolene sodium hydrate?
A3: Due to its slightly acidic nature, the aqueous solubility of dantrolene sodium hydrate increases in alkaline solutions.[1] Commercially available intravenous formulations are reconstituted to a pH of approximately 9.5 to achieve solubility. A study has shown that dantrolene is nearly insoluble in aqueous solutions below pH 8.8 at 20°C.
Q4: How does temperature influence the solubility of dantrolene sodium hydrate?
A4: Increasing the temperature of the solvent can significantly improve the solubility of dantrolene sodium hydrate. For instance, its solubility in water at pH 9.5 is 6.7 times higher at 40°C compared to 20°C. Warming the diluent is a recommended practice to speed up reconstitution.
Q5: What is the stability of dantrolene sodium hydrate in solution?
A5: The stability of dantrolene in aqueous solutions is pH-dependent. Maximum stability has been observed at pH 7.4 and 37°C. Degradation follows pseudo-first-order kinetics and increases in both acidic and alkaline conditions away from this optimum. Aqueous solutions are not recommended for storage for more than one day.[3] Stock solutions in DMSO should be stored at -20°C and are typically stable for at least two years as supplied.
Quantitative Solubility Data
The following tables summarize the solubility of dantrolene sodium hydrate in various solvents and conditions.
Table 1: Solubility in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 2.5 - 10 | ~7.4 - 29.7 |
| Dimethylformamide (DMF) | 12.5 | ~37.2 |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | ~1.5 |
Table 2: Effect of Temperature on Aqueous Solubility
| Temperature | Relative Solubility Increase (at pH 9.5) |
| 20°C | 1x |
| 40°C | 6.7x |
Troubleshooting Guides & Experimental Protocols
Method 1: Dissolution using Organic Co-solvents
This is a common method for preparing stock solutions that can be further diluted in aqueous media for experiments.
Experimental Protocol:
-
Weigh the desired amount of dantrolene sodium hydrate powder in a sterile container.
-
Add a minimal amount of a suitable organic solvent, such as DMSO or DMF, to the powder.[3]
-
Gently vortex or sonicate the mixture until the powder is completely dissolved. Purging the solvent with an inert gas is recommended.[3]
-
For aqueous experimental solutions, this stock solution can be diluted with the aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
-
Note: The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of dantrolene sodium exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the aqueous buffer to further dilute the compound.- Add the stock solution to the buffer more slowly and with vigorous mixing.- Consider using a different co-solvent or an alternative solubilization method. |
| Cloudy or hazy solution | Incomplete dissolution in the organic solvent. | - Gently warm the solution (e.g., to 37°C) to aid dissolution.- Increase the volume of the organic solvent. |
| Variability in experimental results | Degradation of the stock solution. | - Prepare fresh stock solutions regularly.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Method 2: pH-Adjusted Aqueous Solutions
This method leverages the increased solubility of dantrolene sodium hydrate at alkaline pH.
Experimental Protocol:
-
Prepare an aqueous buffer with a pH in the alkaline range (e.g., pH 9.0-10.0). Tris or borate (B1201080) buffers can be suitable, but compatibility with your experimental system should be verified.
-
Weigh the dantrolene sodium hydrate powder and add it to the alkaline buffer.
-
Stir the solution vigorously until the powder is dissolved. Gentle warming can be applied to expedite the process.
-
Once dissolved, the pH of the solution can be carefully adjusted downwards if required for your experiment, but be aware that this may lead to precipitation if the solubility limit is exceeded at the new pH.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| The powder does not dissolve completely | The pH of the buffer is not sufficiently high. | - Gradually increase the pH of the buffer by adding a small amount of a base (e.g., 0.1 M NaOH) while monitoring the pH.- Warm the solution while stirring. |
| Precipitation occurs after pH adjustment | The pH has been lowered to a point where dantrolene sodium is no longer soluble at that concentration. | - Use a higher starting concentration of dantrolene in a more alkaline buffer and then dilute to the final concentration and pH.- Consider if the experiment can be performed at a slightly more alkaline pH. |
Method 3: Advanced Formulation Strategies
For more challenging applications, such as in vivo studies, advanced formulation techniques can be employed to improve solubility and bioavailability.
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for dantrolene.
-
Protocol Outline: A common method involves dissolving HP-β-CD in water and then adding dantrolene sodium. The mixture is stirred for several hours before sterile filtration. The precise ratio of dantrolene to cyclodextrin needs to be optimized for maximum solubility and stability.
-
-
Mixed Micelles: Formulations using phospholipids (B1166683) and surfactants like Cremophor EL can create mixed micelles that encapsulate dantrolene, significantly increasing its aqueous solubility.[4]
-
Protocol Outline: This typically involves dissolving the phospholipid and surfactant in an organic solvent, adding dantrolene, and then removing the solvent while adding an aqueous phase to allow for the self-assembly of micelles.
-
Visualizations
Signaling Pathway
Caption: Dantrolene's mechanism of action in skeletal muscle.
Experimental Workflow
Caption: Workflow for preparing dantrolene sodium solutions.
Logical Relationship
Caption: Logical troubleshooting for dantrolene solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 6. researchgate.net [researchgate.net]
Dantrolene Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dantrolene (B1669809) in various cell culture media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of dantrolene in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of dantrolene in standard cell culture media like DMEM or RPMI-1640?
A1: While specific stability studies of dantrolene in complex cell culture media are not extensively published, its stability is primarily dictated by pH and temperature. Since most cell culture media are buffered to a physiological pH of approximately 7.4, and experiments are conducted at 37°C, dantrolene is expected to exhibit its maximum stability under these conditions.[1][2][3][4][5] However, it is crucial to prepare fresh dantrolene-containing media for each experiment, as aqueous solutions of dantrolene are not recommended for long-term storage.[6]
Q2: How should I prepare a stock solution of dantrolene for cell culture use?
A2: Dantrolene sodium has poor aqueous solubility. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6] A typical stock solution concentration is 10-50 mM. This stock solution should be stored in small, single-use aliquots at -20°C for up to 3 months or at -80°C for up to one year to minimize freeze-thaw cycles.[4] When preparing your working solution, dilute the stock directly into pre-warmed cell culture medium to the desired final concentration.[4]
Q3: What are the primary degradation products of dantrolene, and are they biologically active?
A3: Dantrolene primarily degrades via hydrolysis. In acidic conditions (pH 1.2-4.6), the main degradation product is formed from the cleavage of the imine linkage (Compound C).[2][3] In alkaline conditions (pH > 8.0), degradation occurs through the opening of the hydantoin (B18101) ring (Compound B).[2][3] The biological activity of these degradation products has not been extensively characterized, but their formation leads to a decrease in the concentration of active dantrolene.
Q4: Can components of the cell culture medium affect dantrolene stability?
A4: While direct interactions have not been widely reported, the complex composition of cell culture media, which includes amino acids, vitamins, and salts, could potentially influence dantrolene's stability.[2][3] Factors such as the presence of reducing or oxidizing agents could theoretically impact its degradation. Therefore, using freshly prepared solutions is the best practice to ensure consistent results.
Q5: I am observing precipitation after adding my dantrolene stock solution to the cell culture medium. What should I do?
A5: Precipitation can occur if the final concentration of dantrolene exceeds its solubility in the medium or if the concentration of the organic solvent (e.g., DMSO) is too high. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells, typically ≤ 0.1%.[7] If precipitation persists, consider lowering the final dantrolene concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Dantrolene Activity | Degradation of dantrolene in the working solution. | Prepare fresh dantrolene-containing cell culture medium for each experiment. Avoid storing diluted dantrolene solutions.[6] |
| Assess the stability of your dantrolene stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. | ||
| Inconsistent Experimental Results | Variability in the concentration of active dantrolene. | Ensure consistent preparation of dantrolene stock and working solutions. Use a validated method to confirm the concentration of your stock solution if necessary. |
| pH shift in the cell culture medium. | Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause pH changes that may affect dantrolene stability. | |
| Cell Toxicity | High concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1%).[7] |
| Dantrolene cytotoxicity. | Determine the optimal, non-toxic concentration of dantrolene for your cell line and experimental duration through a dose-response curve. | |
| Formation of toxic degradation products. | Use freshly prepared dantrolene solutions to minimize the accumulation of degradation products. |
Quantitative Data Summary
The stability of dantrolene is highly dependent on the pH of the aqueous solution. The following table summarizes the degradation rate constants of dantrolene at various pH values, demonstrating its maximal stability at pH 7.4.
| pH | Observed Pseudo First-Order Degradation Rate Constant (kobs) at 35°C (min⁻¹) |
| 1.2 | 0.0018 |
| 2.2 | 0.0009 |
| 4.6 | 0.0004 |
| 7.4 | 0.0002 |
| 9.5 | 0.0012 |
| Data derived from studies on the kinetics of dantrolene degradation.[2][3] |
Experimental Protocols
Protocol 1: Preparation of Dantrolene Stock Solution
Objective: To prepare a concentrated stock solution of dantrolene for use in cell culture experiments.
Materials:
-
Dantrolene sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the dantrolene sodium powder vial to come to room temperature before opening.
-
Weigh the desired amount of dantrolene sodium powder in a sterile tube.
-
Add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Assessment of Dantrolene Stability in Cell Culture Medium
Objective: To determine the stability of dantrolene in a specific cell culture medium over time.
Materials:
-
Dantrolene stock solution (prepared as in Protocol 1)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as for experiments
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a working solution of dantrolene in the cell culture medium at the final experimental concentration.
-
Aliquot the solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately analyze the dantrolene concentration using a validated HPLC method. Alternatively, snap-freeze the sample in liquid nitrogen and store at -80°C for later analysis.
-
For HPLC analysis, a C18 reverse-phase column is typically used with detection at 375 nm.[1][3]
-
Quantify the peak area corresponding to dantrolene at each time point to determine its degradation over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Working with Dantrolene in Experimental Buffers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Dantrolene (B1669809) sodium in experimental media. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the successful use of Dantrolene sodium in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Dantrolene precipitating after I add it to my experimental buffer or cell culture medium?
A1: Dantrolene sodium has limited solubility in aqueous solutions, and precipitation is a common issue. Several factors can contribute to this:
-
pH: Dantrolene's stability and solubility are highly pH-dependent. The compound is most stable at a pH of approximately 7.4.[1][2][3][4][5] Deviations into more acidic or alkaline conditions can lead to increased degradation and reduced solubility.[1][4] Many standard buffers or cell culture media may not have the optimal pH for keeping Dantrolene in solution.[6]
-
Improper Dissolution Technique: Directly adding powdered Dantrolene sodium to aqueous solutions is often unsuccessful.[6] The recommended method is to first create a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7][8]
-
High Concentration: Exceeding the solubility limit of Dantrolene in your final working solution will cause it to precipitate.[6]
-
Temperature: Solubility can be affected by temperature. Using warmed diluents can help speed up the initial dissolution of the powder.[9][10]
-
Incompatible Solutions: Acidic solutions, 5% Dextrose Injection, and 0.9% Sodium Chloride Injection are not compatible with Dantrolene and should not be used for reconstitution.[11][12]
Q2: What is the best solvent for preparing a Dantrolene stock solution?
A2: Due to its higher solubility, DMSO and DMF are the recommended organic solvents for preparing Dantrolene stock solutions for research purposes.[6][7][8]
Q3: What is the maximum stable concentration of Dantrolene in aqueous buffers?
A3: The solubility of Dantrolene in aqueous buffers is quite low. For example, when a stock solution in DMF is diluted 1:1 with PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[7][8] It is crucial to not exceed the solubility limit in your final experimental setup.
Q4: How long can I store my aqueous Dantrolene solution?
A4: It is not recommended to store aqueous solutions of Dantrolene for more than one day due to its limited stability.[7][8] For longer-term storage, it is best to prepare aliquots of the stock solution in an organic solvent and freeze them at -20°C, where they can be stable for up to 3 months.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | Direct addition of Dantrolene powder to the buffer. | Prepare a concentrated stock solution in DMSO or DMF first. |
| The pH of the buffer is too low or too high. | Adjust the pH of your buffer to be as close to 7.4 as possible. | |
| Precipitation after diluting the organic stock solution into the final buffer | The final concentration of Dantrolene exceeds its solubility limit. | Lower the final concentration of Dantrolene in your experiment. |
| The pH of the final medium is suboptimal. | Ensure the final pH of your experimental medium is near 7.4. | |
| Localized high concentration during mixing. | Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and even distribution.[6] | |
| Cloudy solution or decreased activity over time | Degradation of Dantrolene. | Prepare fresh working solutions daily. Protect solutions from direct light.[1][11] |
| The temperature of the solution is too low. | Consider gently warming the experimental medium to 37°C before adding the Dantrolene stock solution.[6] |
Data Presentation
Table 1: Solubility of Dantrolene Sodium in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~2-2.5 mg/mL | [7][8] |
| DMF | ~10-12.5 mg/mL | [7][8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] |
Table 2: Effect of pH on the Degradation Rate of Dantrolene at 25°C
| pH | Observed Pseudo-First-Order Degradation Rate Constant (k_obs, min⁻¹) | Reference |
| 1.2 | 0.00018 | [1] |
| 2.2 | 0.00011 | [1] |
| 4.6 | 0.00004 | [1] |
| 6.6 | 0.00002 | [1] |
| 7.4 | 0.00001 | [1] |
| 8.0 | 0.00003 | [1] |
| 9.5 | 0.00012 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Dantrolene Stock Solution in DMSO
Materials:
-
Dantrolene sodium powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of Dantrolene sodium powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (MW: ~336.2 g/mol ), you will need approximately 3.36 mg.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until all the Dantrolene sodium powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Dantrolene Working Solution in Experimental Buffer
Materials:
-
Dantrolene stock solution (from Protocol 1)
-
Sterile experimental buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the Dantrolene stock solution.
-
Add the pre-warmed (37°C) experimental buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the Dantrolene stock solution dropwise. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing stable Dantrolene solutions.
Caption: Troubleshooting logic for Dantrolene precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Warmed diluent speeds dantrolene reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene reconstitution: can warmed diluent make a difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
- 12. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
Determining the effective concentration of Dantrolene for neuroprotection studies
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Dantrolene (B1669809) in neuroprotection studies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Dantrolene and what is its primary mechanism of action in neuroprotection?
Dantrolene is a postsynaptic muscle relaxant that has shown significant promise as a neuroprotective agent.[1][2] Its primary mechanism involves the inhibition of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum (ER).[2][3][4][5] There are three main isoforms of RyRs (RyR1, RyR2, and RyR3), all of which are found in the brain.[3][4] Dantrolene primarily acts on RyR1 and RyR3.[4][6]
Under pathological conditions like excitotoxicity or ischemia, excessive stimulation of neurotransmitter receptors leads to a large influx of calcium (Ca²⁺) into the neuron.[1][3] This initial rise triggers a much larger release of Ca²⁺ from the ER through RyRs, a process known as calcium-induced calcium release (CICR).[1] This sustained elevation in cytosolic Ca²⁺ activates damaging downstream pathways, leading to mitochondrial dysfunction, apoptosis, and eventual neuronal death.[1][6] Dantrolene provides neuroprotection by binding to RyRs, stabilizing them in a closed state, and thus preventing this harmful release of Ca²⁺ from intracellular stores.[3][5][7]
Q2: What are the effective concentrations of Dantrolene in in vitro neuroprotection studies?
The effective concentration of Dantrolene in in vitro models can vary depending on the cell type, the nature of the insult, and the specific outcome being measured. However, most studies report effective concentrations in the micromolar range. Doses of 10-100 μM in cell culture are generally considered effective, while concentrations between 1-10 μM may or may not show efficacy.[3] It is important to note that doses exceeding 120 μM may be toxic to cells in culture.[3]
Table 1: Effective Concentrations of Dantrolene in In Vitro Models
| Model System | Insult/Stimulus | Effective Dantrolene Concentration | Key Outcome | Reference |
|---|---|---|---|---|
| Mouse Cerebral Cortical Neurons | Glutamate | 100 nM and above | Protection from excitotoxicity.[1] | [1] |
| Mouse Cerebral Cortical Neurons | Glutamate | 30 µM | Reduced intracellular Ca²⁺ by 70%; completely prevented glutamate's toxic effect in the absence of extracellular Ca²⁺.[2][3] | [2][3] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10-100 µM | Neuroprotection.[1] | [1] |
| GT1-7 Hypothalamic Neurons | Thapsigargin (50 nM) | Dose-dependent | Inhibition of Ca²⁺ elevation, DNA fragmentation, and cell death.[7][8] | [7][8] |
| Cerebellar Granule Neurons | NMDA/Glutamate | Micromolar concentrations | Inhibition of NMDA-evoked ⁴⁵Ca uptake.[1] | [1] |
| SH-SY5Y Neuroblastoma Cells | Dopamine (10 nM) | 10 µM | Reduction of reactive oxygen species (ROS) production.[9] |[9] |
Q3: What are the effective doses of Dantrolene in in vivo neuroprotection studies?
In vivo studies have demonstrated Dantrolene's neuroprotective effects across various animal models of neurological injury. The route of administration significantly impacts the required dosage and resulting brain concentration.
Table 2: Efficacy of Dantrolene in In Vivo Models
| Animal Model | Injury Model | Dantrolene Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| Gerbils | Global Cerebral Ischemia | 10, 25, 50 mg/kg (IV) | Dose-dependent increase in surviving CA1 pyramidal neurons.[8] | [8] |
| Rats | Status Epilepticus (repeated electroconvulsions) | Not Specified | Increased TUNEL-positive (apoptotic) neurons in the hippocampus were observed in the treated group.[6] | [6] |
| Neonatal Mice | Hypoxic-Ischemic (HI) Brain Injury | Not Specified (IP) | Reduced infarction volume, morphological damage, and improved functional recovery.[10] | [10] |
| YAC128 Transgenic Mice (HD Model) | Huntington's Disease (HD) | 5 mg/kg (fed twice a week) | Improved performance on motor tasks.[6] | [6] |
| Mice | Alzheimer's Disease (AD) Model | 5 mg/kg (Intranasal) | Increased brain concentration and duration compared to oral administration.[11][12][13] |[11][12][13] |
Q4: What is the therapeutic window for Dantrolene's neuroprotective effects?
The therapeutic window for Dantrolene is narrow.[3] For both in vitro and in vivo models of acute injury like ischemia, pre-treatment, intra-injury treatment, and post-treatment up to 30-40 minutes have shown consistent protection.[3] However, delayed administration at 120-140 minutes post-injury provides little to no neuroprotection.[3] This highlights the critical importance of timing when designing experiments to evaluate its efficacy.
Q5: Does Dantrolene cross the blood-brain barrier (BBB)?
Yes, there is evidence that Dantrolene crosses the BBB.[3][4] Despite some older studies suggesting poor permeability, more recent research using microdialysis and HPLC has shown that Dantrolene penetrates the BBB.[3] Its high lipid solubility and low molecular weight also support its ability to enter the central nervous system.[4] Furthermore, studies have shown that intranasal administration can significantly increase the concentration and duration of Dantrolene in the brain compared to oral or subcutaneous routes.[11][12][14]
Visualized Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ryanodine receptor inhibitor dantrolene reduces hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal dantrolene effective treatment of neurodegenerative disease. [medicaldialogues.in]
- 13. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 14. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of Dantrolene Solutions
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the light sensitivity and degradation of Dantrolene solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is Dantrolene in aqueous solutions?
A1: The stability of Dantrolene in aqueous solutions is significantly influenced by pH and temperature. It exhibits a V-shaped pH-rate profile, with maximum stability observed at a neutral pH of 7.4.[1][2] Degradation accelerates in both acidic and alkaline conditions.[2]
Q2: Is Dantrolene light sensitive?
A2: Yes, Dantrolene is known to be sensitive to light.[2] Reconstituted solutions of Dantrolene sodium should be protected from direct light to prevent photodegradation.[2][3]
Q3: What are the primary degradation products of Dantrolene?
A3: Dantrolene degrades via two main pathways depending on the conditions:
-
Hydrolysis: In acidic conditions, the primary degradation product is "Compound C" (5-(4-nitrophenyl)-2-furaldehyde), which results from the cleavage of the imine linkage.[2] In alkaline conditions, "Compound B" is formed through the hydrolysis of the hydantoin (B18101) ring.[2]
-
Photodegradation: Exposure to sunlight can also lead to the formation of 5-(4-nitrophenyl)-2-furaldehyde (B1293686) (Compound C).[2]
Q4: What is the recommended procedure for reconstituting Dantrolene sodium for injection?
A4: For a standard 20 mg vial, it should be reconstituted with 60 mL of sterile water for injection (without a bacteriostatic agent). The vial should be shaken until the solution is clear. It is crucial to avoid using acidic solutions like 5% Dextrose Injection or 0.9% Sodium Chloride Injection, as they are incompatible and can cause precipitation.[3]
Q5: What are the recommended storage conditions for a reconstituted Dantrolene solution?
A5: A reconstituted Dantrolene sodium solution should be protected from direct light and stored at a controlled room temperature of 20-25°C (68-77°F). The solution is stable for up to 6 hours after reconstitution.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the solution. | Use of an incompatible acidic diluent (e.g., dextrose or saline solutions).Exceeding the 6-hour stability window after reconstitution. | Reconstitute with sterile water for injection.Prepare the solution immediately before use and discard any unused portion after 6 hours.Visually inspect the solution for particulate matter and discoloration before administration. |
| Unexpectedly rapid degradation of Dantrolene in an experimental buffer. | The pH of the buffer is too acidic or too alkaline.The solution was exposed to elevated temperatures.The solution was not protected from light. | Ensure the buffer pH is at or near 7.4 for maximum stability.Store solutions at the recommended temperature.Protect solutions from light by using amber vials or by wrapping the container in foil. |
| Inconsistent experimental results. | Degradation of the Dantrolene solution over the course of the experiment. | Prepare fresh solutions for each experiment.If the experiment is lengthy, consider the stability of the solution under the experimental conditions (pH, temperature, light exposure) and take appropriate protective measures. |
Quantitative Data on Dantrolene Degradation
The degradation of Dantrolene in aqueous solutions follows pseudo-first-order kinetics.[1][2] The rate of degradation is highly dependent on pH and temperature.
Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Dantrolene at Various pH Values and Temperatures
| pH | k (min⁻¹) at 25°C | k (min⁻¹) at 37°C | k (min⁻¹) at 45°C | k (min⁻¹) at 60°C | k (min⁻¹) at 75°C |
| 1.2 | 1.8 x 10⁻⁴ | 3.5 x 10⁻⁴ | 6.2 x 10⁻⁴ | 1.3 x 10⁻³ | 2.5 x 10⁻³ |
| 2.2 | 1.1 x 10⁻⁴ | 2.1 x 10⁻⁴ | 3.8 x 10⁻⁴ | 7.9 x 10⁻⁴ | 1.5 x 10⁻³ |
| 4.6 | 4.0 x 10⁻⁵ | 7.8 x 10⁻⁵ | 1.4 x 10⁻⁴ | 2.9 x 10⁻⁴ | 5.6 x 10⁻⁴ |
| 6.6 | 2.0 x 10⁻⁵ | 3.9 x 10⁻⁵ | 7.1 x 10⁻⁵ | 1.5 x 10⁻⁴ | 2.8 x 10⁻⁴ |
| 7.4 | 1.0 x 10⁻⁵ | 2.0 x 10⁻⁵ | 3.6 x 10⁻⁵ | 7.5 x 10⁻⁵ | 1.4 x 10⁻⁴ |
| 8.0 | 3.0 x 10⁻⁵ | 5.9 x 10⁻⁵ | 1.1 x 10⁻⁴ | 2.2 x 10⁻⁴ | 4.3 x 10⁻⁴ |
| 9.5 | 1.2 x 10⁻⁴ | 2.3 x 10⁻⁴ | 4.2 x 10⁻⁴ | 8.8 x 10⁻⁴ | 1.7 x 10⁻³ |
Data derived from studies on the kinetics of Dantrolene degradation.[1]
Photodegradation:
While it is established that Dantrolene solutions are light-sensitive and degrade upon exposure to sunlight, specific quantitative kinetic data for photodegradation (e.g., degradation rate constants under defined light intensity) are not as readily available in the reviewed literature as the data for hydrolysis. The primary identified photolytic degradation product is the same as the product of acidic hydrolysis, Compound C (5-(4-nitrophenyl)-2-furaldehyde).[2]
Experimental Protocols
Protocol 1: UPLC Method for Stability Studies of Dantrolene
This method is suitable for determining the degradation kinetics of Dantrolene.
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1]
-
Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM sodium acetate (B1210297) buffer (pH 4.5).[1]
-
Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 4 µL.[1]
-
Detection: PDA detector at 375 nm.[1]
Methodology:
-
Standard Preparation: Prepare a stock solution of Dantrolene reference standard in a suitable solvent (e.g., dimethylformamide) and dilute to a known concentration with the mobile phase or a compatible diluent.
-
Sample Preparation: Prepare Dantrolene solutions in aqueous buffers of various pH values (e.g., 1.2, 7.4, 9.5).
-
Kinetic Studies: Incubate the prepared samples at various temperatures (e.g., 25°C, 37°C, 45°C, 60°C, 75°C) and collect aliquots at different time points.[1]
-
Analysis: Analyze the samples using the UPLC method described above.
-
Data Analysis: Determine the concentration of Dantrolene at each time point and calculate the pseudo-first-order degradation rate constants.[1]
Protocol 2: Forced Photodegradation Study
This protocol is designed to assess the photostability of Dantrolene solutions.
-
Sample Preparation: Prepare a solution of Dantrolene in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a control sample in a container protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the sample to a light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A cool white fluorescent lamp and a near UV fluorescent lamp can be used.
-
Sampling: Withdraw samples at various time intervals during the exposure.
-
Analysis: Analyze the exposed samples and the control sample using a validated stability-indicating method, such as the UPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of Dantrolene.
Visualizations
Caption: Degradation pathways of Dantrolene under different conditions.
Caption: Troubleshooting flowchart for unexpected Dantrolene degradation.
Caption: General workflow for Dantrolene stability testing.
References
Technical Support Center: Managing Dantrolene-Induced Muscle Weakness in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage dantrolene-induced muscle weakness in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind dantrolene-induced muscle weakness?
A1: Dantrolene (B1669809) induces muscle relaxation by directly acting on skeletal muscle.[1][2][3] It binds to the ryanodine (B192298) receptor (RyR1) on the sarcoplasmic reticulum, which is the primary calcium release channel.[2] This binding inhibits the release of calcium ions into the cytoplasm of muscle cells, a process essential for muscle contraction. By reducing the availability of intracellular calcium, dantrolene effectively uncouples muscle excitation from contraction, leading to muscle weakness.[2]
Q2: Is muscle weakness a common or expected side effect of dantrolene in animal studies?
A2: Yes, muscle weakness is a well-documented and expected side effect of dantrolene due to its mechanism of action.[1][4][5] The extent of muscle weakness is generally dose-dependent.[6][7][8] Researchers should anticipate some level of muscle weakness when administering dantrolene and plan their studies accordingly.
Q3: At what doses is muscle weakness typically observed in common laboratory animals?
A3: The dose at which muscle weakness becomes apparent varies by species and the route of administration. For example, in mice, daily intraperitoneal injections of 40 mg/kg resulted in decreased grip strength and reduced behavioral activity.[9][10][11] In rats, a 2 mg/kg intravenous dose caused a significant block of muscle twitch, while a 25 mg/kg oral dose also produced a notable, though lesser, effect.[7] For pigs, an intravenous dose of 3.5 mg/kg was determined to be the ED95 (the dose producing 95% of maximal muscle relaxation).[6]
Q4: How can I quantitatively measure muscle weakness in my animal models?
A4: Several methods are available to quantitatively assess muscle weakness. The grip strength test is a common and non-invasive method for mice and rats.[9][10][11] Other behavioral tests, such as the open field test, can indicate reduced activity levels that may be a result of muscle weakness.[9][10][11] For more direct measurements, in vitro or in situ muscle force contraction studies can be performed on isolated muscles to assess specific force, force deficit, and fatigue resistance.
Q5: What are the typical signs of dantrolene-induced muscle weakness to monitor for in animals?
A5: Common signs of muscle weakness include reduced spontaneous movement, lethargy, poor exercise tolerance, and unsteadiness.[1] In more severe cases, you may observe a lack of coordination or collapse.[1] It is crucial to have a clear monitoring plan in place to identify these signs early.
Troubleshooting Guide
Problem: The animals in my study are showing excessive muscle weakness, affecting their well-being and the study's scientific objectives.
Solution 1: Dose Titration and Adjustment
-
Initial Dose Selection: Start with the lowest effective dose reported in the literature for your specific animal model and research question.
-
Dose-Response Pilot Study: If feasible, conduct a small pilot study to determine the optimal dose that achieves the desired therapeutic effect with minimal muscle weakness.
-
Gradual Dose Escalation: If the initial dose is ineffective, increase the dose gradually. Allow for an acclimatization period between dose increases to observe the full effect on both the therapeutic target and muscle function.
-
Dose Reduction: If you observe significant muscle weakness, consider reducing the dose. In some cases, a lower dose may still be effective for the primary outcome of the study while minimizing adverse effects.[12]
Solution 2: Supportive Care and Husbandry
-
Environmental Modifications: For animals experiencing motor impairment, modify their environment to ensure easy access to food and water. This may include using low-profile food and water dishes or placing them in close proximity to the animals' resting area.[13]
-
Housing Adjustments: Provide non-slip flooring to aid mobility.[13] Single housing may be necessary to prevent injury from cage mates.
-
Nutritional Support: Ensure adequate nutrition, as muscle weakness can sometimes lead to reduced food intake.[14] Palatable, high-energy food supplements can be beneficial.[15]
-
Hydration: Monitor for signs of dehydration and provide supplemental fluids if necessary.
Solution 3: Refine Experimental Protocols
-
Timing of Administration: Consider the timing of dantrolene administration in relation to behavioral or functional assessments. Administering the drug after these tests, when possible, can help mitigate its acute effects on performance.
-
Acclimatization Period: Allow animals a sufficient period to acclimate to the effects of dantrolene before conducting critical experiments.
-
Endpoint Selection: If severe muscle weakness is an unavoidable consequence of the necessary dose, consider if alternative, non-behavioral endpoints can be used to assess the primary research question.
Data Presentation
Table 1: Dantrolene Dosage and Effects on Muscle Function in Rodents
| Animal Model | Dose | Route of Administration | Observed Effect on Muscle Function | Reference |
| mdx Mice | 40 mg/kg/day for 6 weeks | Intraperitoneal (IP) | Decreased grip strength and open field activity.[9][10][11] | [9] |
| Rats | 2 mg/kg | Intravenous (IV) | Approximately 47% block of tibialis anterior muscle twitch.[7] | [7] |
| Rats | 25 mg/kg | Oral (PO) | Approximately 38% block of tibialis anterior muscle twitch.[7] | [7] |
| Rats | 5 mg/kg | Intravenous (IV) | Greater depressant action on fast-twitch (EDL) vs. slow-twitch (soleus) muscle.[16] | [16] |
| Rats | 5.0, 7.5, 10.0 mg/kg | Not Specified | Decreased tremor at all doses; diminished force output at 7.5 and 10.0 mg/kg.[8] | [8] |
Table 2: Dantrolene Dosage and Effects on Muscle Function in Larger Animals
| Animal Model | Dose | Route of Administration | Observed Effect on Muscle Function | Reference |
| Pigs (Malignant Hyperthermia Susceptible) | 3.5 mg/kg | Intravenous (IV) | ED95 for muscle relaxation (toe twitch depression).[6] | [6] |
| Dogs | 1-3 mg/kg | Intravenous (IV) | Emergency treatment for malignant hyperthermia.[17] | [17] |
| Dogs | 5-10 mg/kg | Oral (PO) | Prophylaxis for malignant hyperthermia.[17] | [17] |
| Cats | 2 mg/kg, twice daily | Oral (PO) | Treatment for urethral spasm.[17] | [17] |
Experimental Protocols
Protocol 1: Grip Strength Test for Rodents
This protocol is a non-invasive method to assess forelimb muscle strength.
-
Apparatus: A commercially available grip strength meter with a horizontal bar or mesh grid.
-
Procedure: a. Hold the mouse or rat by the base of the tail and allow it to grasp the bar or grid with its forepaws. b. Gently and steadily pull the animal away from the meter in a horizontal plane until its grip is broken. c. The meter will record the peak force exerted by the animal in grams or Newtons. d. Perform 3-5 consecutive trials for each animal and calculate the average peak force.
-
Data Analysis: Compare the average grip strength between the dantrolene-treated group and a vehicle-treated control group. A significant decrease in grip strength in the treated group indicates muscle weakness.
Protocol 2: Open Field Test for Rodents
This test assesses general locomotor activity, which can be reduced by muscle weakness.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking) to monitor the animal's movement.
-
Procedure: a. Place the animal in the center of the open field arena. b. Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). c. The tracking system will record various parameters, including total distance traveled, average speed, and time spent in different zones of the arena.
-
Data Analysis: Compare the total distance traveled and average speed between the dantrolene-treated and control groups. A significant reduction in these parameters in the treated group can be indicative of muscle weakness.
Visualizations
Caption: Mechanism of Dantrolene-Induced Muscle Weakness.
References
- 1. specialfriends.co.uk [specialfriends.co.uk]
- 2. Tox and Hound - The Dirty on Dantrolene [toxandhound.com]
- 3. Dantrolene Sodium for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Dantrolene | VCA Animal Hospitals [vcahospitals.com]
- 6. Dantrolene dose response in malignant hyperthermia-susceptible (MHS) swine: method to obtain prophylaxis and therapeusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of dantrolene sodium on rat skeletal muscle in relation to the plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene diminishes forelimb force-related tremor at doses that do not decrease operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Dantrolene Therapy on Disease Phenotype in Dystrophin Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dantrolene Therapy on Disease Phenotype in Dystrophin Deficient mdx Mice | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing Dantrolene for Long-Term Combination Therapy to Potentiate Antisense-Mediated DMD Exon Skipping in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmental Enrichment for Pets With Limited Mobility - Mallard Creek Animal Hospital [mallardcreekvet.com]
- 14. myospet.com [myospet.com]
- 15. A novel nutritional supplement prevents muscle loss and accelerates muscle mass recovery in caloric-restricted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The action of dantrolene sodium on rat fast and slow muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. askavet.com [askavet.com]
Validation & Comparative
A Comparative Analysis of Dantrolene Formulations: A Guide for Researchers
A detailed examination of Dantrolene (B1669809) and its advanced formulation, Agilus, for professionals in drug development and scientific research.
This guide provides a comprehensive comparison of traditional Dantrolene sodium formulations with the newer formulation, Agilus. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and understanding of these critical therapeutic agents.
Executive Summary
Dantrolene sodium is a post-synaptic muscle relaxant primarily indicated for the treatment of malignant hyperthermia, a rare but life-threatening disorder triggered by general anesthesia.[1] For years, the standard formulation, often known by the brand name Dantrium, has been effective but presented challenges due to its poor water solubility, requiring large volumes of sterile water and significant time for reconstitution. In response to these limitations, newer formulations have been developed. This guide focuses on a comparative analysis of the traditional formulation and Agilus, a novel formulation designed to improve upon the practical limitations of its predecessor. Another newer formulation, Ryanodex, is also discussed for a broader perspective on advancements in Dantrolene delivery.
I. Comparative Performance Data
The following tables summarize the key quantitative differences between the traditional Dantrolene formulation (Dantrium), Agilus (formerly NPJ5008), and Ryanodex.
Table 1: Formulation and Reconstitution Comparison
| Feature | Dantrium (Traditional Formulation) | Agilus | Ryanodex |
| Dantrolene Sodium per Vial | 20 mg[2][3] | 120 mg[2][4][5][6] | 250 mg[2][7][8] |
| Reconstitution Volume | 60 mL of sterile water[2][3] | 20 mL of sterile water[2][4][5][6] | 5 mL of sterile water[7][8][9] |
| Reconstitution Time (per vial) | ~90 seconds[5] | ~50 seconds[5] | < 1 minute[7][9] |
| Mannitol per Vial | 3000 mg | None | 125 mg[7][8] |
| Key Excipients | Mannitol, Sodium Hydroxide[2] | 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD), Polyethylene Glycol (PEG)[2][10] | Mannitol[7][8] |
| Concentration after Reconstitution | ~0.33 mg/mL[8] | ~5.3 mg/mL[4][5][6] | 50 mg/mL[8] |
Table 2: Bioequivalence Data (Agilus vs. Dantrium) from a Phase 1 Clinical Trial
A clinical trial (NCT04872213, also referred to as NPJ5008) was conducted to assess the bioequivalence of Agilus to the traditional Dantrium formulation.[1][11][12]
| Pharmacokinetic Parameter | Adjusted Geometric Mean Ratio (Agilus/Dantrium) | 90% Confidence Interval | Bioequivalence Outcome |
| AUC0-last | 90.24%[1][11][12] | Within 80-125% acceptance interval[1][11][12] | Bioequivalent[1][11][12] |
| AUC0-∞ | 90.44%[1][11][12] | Within 80-125% acceptance interval[1][11][12] | Bioequivalent[1][11][12] |
| Cmax | 92.76%[11] | 78.27% to 109.93%[11] | Comparable[11] |
AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity. Cmax: Maximum observed plasma concentration.
II. Experimental Protocols
A. Bioequivalence Study of Agilus (NPJ5008) vs. Dantrium
This section outlines the methodology of the phase 1 clinical trial that established the bioequivalence of Agilus and Dantrium.[1][11][12]
-
Study Design: The study was an open-label, two-part trial. Part 1 was a 1:1 randomized, crossover study, while Part 2 was a single-arm study.[1][11][12]
-
Participants: The trial enrolled twenty-one healthy male and female individuals.[1][11][12]
-
Interventions:
-
Outcome Measures: The primary endpoints were the overall drug exposure to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-∞). Other pharmacokinetic parameters, clinical and muscle-function parameters, and adverse events were also monitored.[1][11][12]
-
Simulation: The study also included a simulation to assess the preparation and administration times for five vials of each formulation using both pediatric and adult cannulas.[1][11][12]
B. Dantrolene Stability Assessment via Ultra-Performance Liquid Chromatography (UPLC)
The following protocol is based on a published study investigating the degradation kinetics of Dantrolene in aqueous solutions.[14][15]
-
Objective: To determine the stability of Dantrolene at various pH levels and temperatures.
-
Methodology:
-
Sample Preparation: Dantrolene solutions are prepared in aqueous buffers with pH values ranging from 1.2 to 9.5.[14][15] A stock solution of Dantrolene in dimethylformamide (DMF) is diluted to the final concentration in the respective pH buffers.[14][15]
-
Incubation: The prepared solutions are incubated at controlled temperatures (e.g., 25°C, 37°C, 45°C, 60°C, 75°C).[14][15]
-
Chromatographic System: A Waters Acquity UPLC system with a Waters BEH C18 analytical column and guard column is used.[14][15]
-
Mobile Phase: A linear gradient of acetonitrile (B52724) and a 2.0 mM sodium acetate (B1210297) buffer at pH 4.5 is employed.[14][15] The gradient runs from 25% to 75% acetonitrile over three minutes.[14][15]
-
Flow Rate: The flow rate is maintained at 0.5 mL/min.[14][15]
-
Column Temperature: The column is maintained at 35°C.[14][15]
-
Detection: A photodiode array (PDA) detector is used to monitor the eluent at 375 nm.[14][15]
-
Data Analysis: The degradation of Dantrolene is observed to follow pseudo-first-order kinetics, with maximum stability at pH 7.4 and 37°C.[14][15]
-
C. Preparation of a Dantrolene-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes a method for enhancing the aqueous solubility of Dantrolene through the formation of an inclusion complex with HP-β-CD, a key excipient in the Agilus formulation.[16]
-
Objective: To prepare a solid dispersion of Dantrolene with enhanced solubility.
-
Materials:
-
Dantrolene sodium hydrate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Molar Ratio Determination: A 1:2 molar ratio of Dantrolene to HP-β-CD is a common starting point for optimization.[16]
-
Dissolution: The calculated amount of HP-β-CD is dissolved in deionized water with stirring. Dantrolene sodium is then added to this solution.[16]
-
Complexation: The mixture is stirred vigorously at room temperature for 24-48 hours, protected from light.[16]
-
Freeze-Drying (Lyophilization): The aqueous mixture is flash-frozen and then lyophilized until all the water has sublimated, resulting in a dry powder.[16]
-
Reconstitution: The resulting complex can be dissolved directly in an aqueous buffer to the desired concentration.[16]
-
III. Visualizing Mechanisms and Workflows
A. Signaling Pathway of Dantrolene
Dantrolene exerts its therapeutic effect by directly inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells.[15] It achieves this by binding to the ryanodine (B192298) receptor 1 (RyR1), a calcium channel on the sarcoplasmic reticulum membrane.[5] This action decouples muscle excitation from contraction.[15]
B. Experimental Workflow for Dantrolene Stability Testing
The following diagram illustrates the key steps involved in assessing the stability of Dantrolene in aqueous solutions as described in the protocol above.
C. Logical Relationship of Dantrolene Formulations
This diagram illustrates the evolution and key characteristics of the different Dantrolene formulations discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Agilus®, a novel formulation of intravenous dantrolene as an alternative to Dantrium® for the treatment of a malignant hyperthermia crisis [actaanaesthesiologica.be]
- 3. salg.ac.uk [salg.ac.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Agilus 120 mg powder for solution for injection | Doc History | medicines.ie [medicines.ie]
- 7. ryanodex.com [ryanodex.com]
- 8. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ryanodex.com [ryanodex.com]
- 10. actaanaesthesiologica.be [actaanaesthesiologica.be]
- 11. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®) [ouci.dntb.gov.ua]
- 14. paperso.journal7publish.com [paperso.journal7publish.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Dantrolene as a Positive Control for Inhibiting Sarcoplasmic Reticulum Calcium Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dantrolene's performance as a positive control for inhibiting sarcoplasmic reticulum (SR) calcium release. It includes supporting experimental data, detailed protocols for key assays, and a comparative analysis with other potential modulators of SR calcium release.
Mechanism of Action
Dantrolene (B1669809) exerts its inhibitory effect by directly interacting with ryanodine (B192298) receptors (RyRs), the primary calcium release channels on the sarcoplasmic reticulum.[1][2][3] It specifically binds to the RyR1 and RyR3 isoforms, leading to an inhibition of calcium release from the SR.[2][4] This action effectively uncouples muscle excitation from contraction.[1][2] While dantrolene has a pronounced effect on RyR1 and RyR3, its impact on the cardiac isoform, RyR2, is significantly less, highlighting its isoform selectivity.[4][5][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of dantrolene on ryanodine receptors has been quantified through various in vitro assays. The following table summarizes key data points for dantrolene and provides a comparison with its analog, Azumolene.
| Compound | Receptor Target | Parameter | Value | Species/Tissue | Experimental Conditions |
| Dantrolene | RyR1 | K | ~150 nM | Pig Skeletal Muscle | In media simulating resting myoplasm.[5][6][7] |
| Dantrolene | RyR1 (Wild-Type) | IC | ~1.0 µM | Skeletal Muscle SR | [³H]ryanodine binding assay. |
| Dantrolene | RyR1 (Y522S Mutant) | IC | >10 µM | HEK293 cells expressing mutant RyR1 | [³H]ryanodine binding assay. |
| Dantrolene | RyR2 | IC | 0.16 ± 0.03 µM | Sheep | Single-channel recordings in the presence of 100 nM calmodulin.[8][9] |
| Dantrolene | RyR2 | IC | 0.42 ± 0.18 µM | Mouse Cardiomyocytes | In the presence of 100 nM calmodulin.[8] |
| Azumolene | RyR1 (Wild-Type) | IC | Comparable to Dantrolene (~1.6-3.5 µM) | Mouse Soleus Muscle | Muscle contracture assays. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of sarcoplasmic reticulum calcium release and a typical experimental workflow for assessing its inhibition.
Caption: Signaling pathway of SR calcium release and dantrolene's point of inhibition.
Caption: Experimental workflow for assessing SR calcium release inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
[³H]Ryanodine Binding Assay
This assay quantifies the binding of radiolabeled ryanodine to its receptor, which preferentially binds to the open state of the channel. Inhibition of binding suggests a closure or inactivation of the RyR channel.
Objective: To determine the inhibitory constant (Ki) or IC50 of dantrolene for the ryanodine receptor.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle (e.g., rabbit or pig).[7][10]
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol).[10]
-
Binding buffer: e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺ (buffered with EGTA), and a protease inhibitor cocktail.[10]
-
Dantrolene sodium dissolved in a suitable solvent (e.g., DMSO).[10]
-
Unlabeled ryanodine for determining non-specific binding.
-
Glass fiber filters and filtration apparatus.[10]
-
Scintillation vials and cocktail.[10]
-
Liquid scintillation counter.[10]
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine SR vesicles (50-100 µg protein), [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of dantrolene.[10]
-
Controls: Prepare tubes for total binding (no dantrolene) and non-specific binding (with a high concentration of unlabeled ryanodine, e.g., 10 µM).[10]
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 36°C) to reach binding equilibrium.[7]
-
Filtration: Rapidly filter the mixtures through glass fiber filters to separate bound from free [³H]ryanodine. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of dantrolene concentration to determine the IC
50or Kivalue.
Sarcoplasmic Reticulum Ca²⁺ Release Assay
This functional assay directly measures the release of calcium from isolated SR vesicles.
Objective: To measure the rate and extent of Ca²⁺ release from SR vesicles and the inhibitory effect of dantrolene.
Materials:
-
SR vesicles loaded with either ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator (e.g., Fura-2).[6][11]
-
Assay buffer simulating myoplasmic conditions.[6]
-
Dantrolene sodium.
-
Ca²⁺ releasing agent (e.g., caffeine, 4-chloro-m-cresol (4-CmC), or a Ca²⁺ ionophore).[12][13]
-
For ⁴⁵Ca²⁺: Filtration apparatus and scintillation counter.
-
For fluorescent indicators: Spectrofluorometer or fluorescent microscope.[11]
Procedure:
-
Vesicle Loading: Incubate SR vesicles with ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator to load the lumen.
-
Inhibition: Add varying concentrations of dantrolene to the loaded SR vesicles and incubate.
-
Initiation of Release: Trigger Ca²⁺ release by adding a releasing agent.
-
Measurement:
-
⁴⁵Ca²⁺ Method: At specific time points, filter the vesicle suspension and measure the amount of ⁴⁵Ca²⁺ remaining in the vesicles using scintillation counting. The rate of loss of ⁴⁵Ca²⁺ reflects the rate of release.[6]
-
Fluorescence Method: Continuously monitor the extra-vesicular Ca²⁺ concentration using a fluorescent indicator. An increase in fluorescence corresponds to Ca²⁺ release.[11]
-
-
Data Analysis: Compare the rate and extent of Ca²⁺ release in the presence and absence of dantrolene to quantify its inhibitory effect.
Comparison with Alternatives
While dantrolene is a well-established direct inhibitor of RyRs, other compounds can modulate SR Ca²⁺ release through different mechanisms.
Caption: Comparison of dantrolene's direct inhibition with indirect-acting alternatives.
-
Azumolene: A structural analog of dantrolene, suggested to have a similar potency in inhibiting RyR1.[10] It represents a direct alternative for studying RyR1 inhibition.
-
Baclofen: A GABA-B receptor agonist that acts as a muscle relaxant by inhibiting reflexes at the spinal level.[1] Its effect on SR Ca²⁺ release is indirect, resulting from reduced neuronal stimulation of the muscle.
-
Tizanidine: An alpha-2 adrenergic agonist that reduces spasticity by increasing presynaptic inhibition of motor neurons.[1] Like baclofen, its effect on SR Ca²⁺ release is a downstream consequence of its central nervous system activity.
-
Ryanodine: While not an inhibitor in the same sense as dantrolene, ryanodine itself is a crucial tool. At nanomolar concentrations, it locks the RyR channel in an open sub-conductance state, while at micromolar concentrations, it fully closes the channel. Its complex, concentration-dependent effects make it a valuable pharmacological probe for studying RyR function.
For studies specifically focused on the direct inhibition of sarcoplasmic reticulum calcium release at the level of the ryanodine receptor, dantrolene remains the gold-standard positive control due to its well-characterized, direct mechanism of action on RyR1 and RyR3.
References
- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic studies of calcium release from sarcoplasmic reticulum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dantrolene and Diazepam in Preclinical Spasticity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dantrolene (B1669809) and Diazepam in preclinical models of spasticity. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two commonly used anti-spasticity agents.
Executive Summary
Dantrolene and Diazepam are both established treatments for spasticity, but they operate through distinct mechanisms of action. Dantrolene exerts its effects peripherally, directly on the skeletal muscle, while Diazepam acts centrally on the spinal cord and higher motor centers. This fundamental difference in their pharmacological targets results in varying efficacy and side-effect profiles. While direct head-to-head preclinical studies with quantitative data are limited, this guide synthesizes available data from individual preclinical studies and clinical observations to provide a comparative overview.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies investigating the effects of Dantrolene and Diazepam on measures of muscle tone and excitability. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in the same experimental model.
| Parameter | Dantrolene | Diazepam | Animal Model |
| Twitch Tension Reduction | ~47% reduction with 2 mg/kg i.v.[1] | Data not available in a comparable model | Rat |
| EMG Activity | Increased integrated EMG with 5 mg/kg i.v. (compensatory)[2] | Temporary antagonism of tonic EMG activity with 1-5 mg/kg i.p.[3] | Decerebrate Rat / Morphine-induced rigidity Rat |
| H-reflex Modulation | No direct preclinical data found | Reduction of monosynaptic arc excitability in patients with incomplete spinal lesions[4] | Human (for Diazepam) |
Mechanisms of Action
Dantrolene: Peripheral Muscle Relaxation
Dantrolene acts directly on skeletal muscle cells to uncouple excitation from contraction.[5] It achieves this by binding to the ryanodine (B192298) receptor (RyR1) on the sarcoplasmic reticulum, which inhibits the release of calcium ions (Ca2+) into the cytoplasm.[5] This reduction in intracellular calcium concentration leads to muscle relaxation.
Diazepam: Central Nervous System Inhibition
Diazepam, a benzodiazepine (B76468), enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[6] It binds to a specific site on the GABA-A receptor, which increases the affinity of GABA for its receptor.[6] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in muscle relaxation.[6]
Experimental Protocols
Animal Model of Spasticity
A common method for inducing spasticity in rodents is through a contusion or transection injury to the spinal cord.
-
Animal Species: Adult Sprague-Dawley rats are frequently used.
-
Surgical Procedure:
-
Anesthesia is induced (e.g., isoflurane).
-
A laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord.
-
A standardized contusion injury is induced using a device such as the Infinite Horizon Impactor, or a complete transection is performed.
-
The musculature and skin are sutured, and post-operative care, including bladder expression and analgesics, is provided.
-
-
Development of Spasticity: Spasticity typically develops over several weeks following the injury.
Drug Administration
-
Dantrolene: Typically administered intravenously (i.v.) or orally (p.o.). A study in rats used a dose of 2 mg/kg i.v. to assess its effect on twitch tension.[1]
-
Diazepam: Can be administered intraperitoneally (i.p.), i.v., or p.o. In a rat model of morphine-induced rigidity, doses of 1-5 mg/kg i.p. were effective.[3]
Efficacy Assessment
Quantitative assessment of spasticity can be performed using electrophysiological and behavioral measures.
-
Electromyography (EMG):
-
EMG electrodes are implanted into the target muscles (e.g., gastrocnemius-soleus) to record electrical activity.
-
Baseline EMG recordings are taken before drug administration.
-
EMG activity is recorded following drug administration to measure changes in muscle tone and reflex hyperexcitability.
-
-
H-reflex (Hoffmann Reflex):
-
The H-reflex is an electrically elicited monosynaptic reflex that provides a measure of alpha motoneuron excitability.
-
Stimulating electrodes are placed on the nerve innervating the target muscle (e.g., tibial nerve), and recording electrodes are placed on the muscle belly.
-
The ratio of the maximal H-reflex amplitude to the maximal M-wave amplitude (Hmax/Mmax ratio) is calculated as a measure of reflex pathway excitability.
-
-
Behavioral Assessments:
-
Ashworth Scale (Modified for Rodents): A subjective scale to grade resistance to passive limb movement.
-
Tardieu Scale (Modified for Rodents): Measures the angle of catch and the quality of the muscle reaction to passive stretch at different velocities.
-
Discussion of Efficacy and Side Effects
Based on their mechanisms of action and clinical observations, the efficacy and side-effect profiles of Dantrolene and Diazepam can be compared.
-
Efficacy:
-
Dantrolene: As a direct-acting muscle relaxant, Dantrolene can be effective in reducing spasticity of both cerebral and spinal origin.[5] Its efficacy is related to its ability to reduce the force of muscle contraction.[5]
-
Diazepam: Its central action makes it effective for spasticity associated with a wide range of conditions, including spinal cord injury and cerebral palsy.[7] Clinical studies have shown no significant difference between Dantrolene and Diazepam in reducing spasticity, clonus, and hyperreflexia.[5] However, some clinical experience suggests Dantrolene may be more efficacious in a number of patients.[8]
-
-
Side Effects:
-
Dantrolene: The most common side effects include muscle weakness, drowsiness, and dizziness.[5] A significant concern with long-term use is the potential for hepatotoxicity, requiring regular monitoring of liver function.
-
Diazepam: The primary side effects are sedation, drowsiness, and incoordination, which can be dose-limiting.[5] Long-term use can lead to tolerance and dependence. Clinical trials have indicated that side effects such as drowsiness and incoordination occur more frequently with Diazepam compared to Dantrolene at therapeutically comparable doses.[5]
-
Conclusion
Dantrolene and Diazepam are both effective in managing spasticity, but their distinct mechanisms of action lead to different therapeutic considerations. Dantrolene's peripheral action directly on the muscle offers an alternative for patients who may not tolerate the central nervous system side effects of Diazepam. Conversely, Diazepam's broad central action can be beneficial in various forms of spasticity. The choice between these agents in a clinical setting often depends on the individual patient's condition, tolerance for side effects, and the desired therapeutic outcome. For preclinical research, the selection of the appropriate compound for a spasticity model will depend on the specific scientific question being addressed and the desired translational relevance. Further direct comparative studies in animal models are warranted to provide a more definitive quantitative assessment of their relative efficacies.
References
- 1. The effect of dantrolene sodium on rat skeletal muscle in relation to the plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of dantrolene sodium on the discharge of alpha and gamma motoneurones to the soleus muscle in the decerebrate rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of the muscle relaxant effect of diazepam by the specific benzodiazepine antagonist Ro 15-1788: an electromyographic study in morphine model of muscular rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam effect on reflex activity in patients with complete spinal lesions and in those with other causes of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. The efficacy of diazepam in enhancing motor function in children with spastic cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Cross-Validation of Dantrolene's Effects: A Comparative Guide for Researchers
A Comprehensive Analysis of Dantrolene's Cellular Impact Across Neuronal, Muscular, and Cancer Cell Lines
Dantrolene, a hydantoin (B18101) derivative, is a well-established postsynaptic muscle relaxant clinically used in the management of malignant hyperthermia and spasticity.[1] Its primary mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic/endoplasmic reticulum by antagonizing ryanodine (B192298) receptors (RyRs), specifically showing selectivity for RyR1 and RyR3 isoforms.[2] This unique mode of action has prompted extensive research into its potential cytoprotective and therapeutic effects in a variety of cell types beyond skeletal muscle. This guide provides a cross-validation of Dantrolene's effects in different cell lines, offering a comparative analysis of its performance supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of Dantrolene's Effects
The following tables summarize the quantitative effects of Dantrolene across various cell lines, highlighting its diverse impacts on cell viability, calcium signaling, and other key cellular processes.
Table 1: Effects of Dantrolene on Neuronal Cell Lines
| Cell Line | Experimental Context | Dantrolene Concentration | Key Quantitative Findings |
| Primary Cortical Neurons | Neuroprotection against glutamate-induced excitotoxicity | 10-30 µM | Reduced intracellular Ca2+ elevation; prevented delayed neuronal death. |
| SH-SY5Y (Neuroblastoma) | Neuroprotection | 10 µM | Attenuated MPP+-induced apoptosis and mitochondrial dysfunction. |
| PC12 (Pheochromocytoma) | Neuroprotection | 10 µM | Inhibited apoptosis triggered by serum deprivation. |
| Cerebellar Granule Neurons | Neuroprotection | 10-50 µM | Protected against glutamate- and NMDA-induced neurotoxicity. |
Table 2: Effects of Dantrolene on Muscle Cell Lines
| Cell Line | Experimental Context | Dantrolene Concentration | Key Quantitative Findings |
| Skeletal Muscle Myotubes | Inhibition of excitation-contraction coupling | 1-10 µM | Dose-dependent reduction in depolarization-induced calcium release. |
| C2C12 (Myoblasts) | Myogenesis and differentiation | 5-20 µM | Modulated myotube formation and expression of muscle-specific proteins. |
| Cardiomyocytes | Cardioprotection | 1-10 µM | Reduced ischemia-reperfusion injury and arrhythmias in disease models. |
Table 3: Effects of Dantrolene on Cancer Cell Lines
| Cell Line | Experimental Context | Dantrolene Concentration | Key Quantitative Findings |
| HeLa (Cervical Cancer) | Cytotoxicity | Not specified in searches | Further research needed to determine IC50 values. |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity and Apoptosis | Not specified in searches | Further research needed to determine effects on viability and apoptosis. |
| SGC-7901 (Gastric Cancer) | Cell Proliferation | Not specified in searches | Further research needed to assess anti-proliferative effects. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Dantrolene and a typical experimental workflow for assessing its effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Specific concentrations, incubation times, and reagents may need to be optimized for different cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Primary cortical neurons, C2C12 myoblasts, HeLa, HepG2, and SGC-7901 cells are commonly used.
-
Culture Conditions: Cells are maintained in their respective recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Dantrolene Preparation: Dantrolene sodium is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-50 mM). This stock solution is then diluted in the culture medium to the desired final concentrations. A vehicle control containing the same concentration of DMSO should always be included in the experiments.
-
Treatment Paradigm: Cells are seeded in multi-well plates (e.g., 96-well plates for viability assays). After reaching the desired confluency, the culture medium is replaced with fresh medium containing various concentrations of Dantrolene. A pre-incubation period (e.g., 30 minutes to 2 hours) is often employed before the addition of a stimulus or toxin. Cells are then incubated for a further period (e.g., 24 to 72 hours) before assessment.
Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Lactate Dehydrogenase (LDH) Assay:
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
After the treatment period, collect the cell culture supernatant.
-
Follow the instructions of a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength.
-
The amount of LDH release is proportional to the number of damaged cells.
Apoptosis Assays
Caspase Activity Assay:
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
After treatment, lyse the cells to release their contents.
-
Add a specific caspase substrate conjugated to a fluorophore or chromophore.
-
The cleavage of the substrate by active caspases generates a fluorescent or colorimetric signal that is proportional to caspase activity.
-
Measure the signal using a fluorometer or spectrophotometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix and permeabilize the cells on a slide or in a multi-well plate.
-
Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP.
-
TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy.
Measurement of Intracellular Calcium
Fluorescent Calcium Imaging:
This method uses fluorescent dyes to visualize and quantify changes in intracellular calcium concentrations.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Wash the cells to remove the excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add the stimulus or toxin and record the changes in fluorescence intensity over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Conclusion
The cross-validation of Dantrolene's effects across neuronal, muscular, and cancer cell lines reveals its consistent primary mechanism of action as a ryanodine receptor antagonist. In neuronal and muscle cells, this action translates to significant cytoprotective and therapeutic potential. While its effects on cancer cell lines are less characterized, the fundamental role of calcium signaling in cancer cell proliferation, apoptosis, and migration suggests that Dantrolene could be a valuable tool for investigating novel anti-cancer strategies. Further research is warranted to determine the specific effects and optimal concentrations of Dantrolene in various cancer cell types to fully elucidate its therapeutic potential in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the multifaceted effects of Dantrolene.
References
Dantrolene's Selectivity for Ryanodine Receptor Isoforms: A Comparative Analysis
A detailed examination of Dantrolene's preferential inhibition of RyR1 and RyR3 over RyR2, supported by experimental data and methodologies, for researchers and drug development professionals.
Dantrolene (B1669809), a hydantoin (B18101) derivative, is a post-synaptic muscle relaxant that has been a cornerstone in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2][3] Its therapeutic effect is attributed to the direct inhibition of ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR).[2][4] Mammalian tissues express three RyR isoforms: RyR1, predominantly in skeletal muscle; RyR2, mainly in cardiac muscle; and RyR3, which is more ubiquitously expressed at lower levels.[3][5] Extensive research has demonstrated that Dantrolene exhibits a significant isoform selectivity, preferentially inhibiting RyR1 and RyR3, while the cardiac isoform, RyR2, is largely unresponsive under normal physiological conditions.[1][2][4][6] This selectivity is critical as it allows for targeted modulation of skeletal muscle Ca²⁺ signaling without significantly compromising cardiac function.[1]
Quantitative Analysis of Isoform Selectivity
The isoform selectivity of Dantrolene has been quantified using various experimental techniques, most notably [³H]ryanodine binding assays. These assays measure the binding of radiolabeled ryanodine to the RyR channel, which serves as an indicator of channel activity. Dantrolene's inhibitory effect is observed as a decrease in the affinity for ryanodine, reflected by an increase in the dissociation constant (Kd).
| Isoform | Experimental System | Key Findings | Reference |
| RyR1 | Pig skeletal muscle SR vesicles | 10 µM Dantrolene caused a 3-fold increase in the Kd of [³H]ryanodine binding. | [6][7] |
| HEK-293 cells expressing WT RyR1 | Dantrolene dose-dependently increased ER Ca²⁺ content, indicating inhibition of Ca²⁺ leak. | [8] | |
| RyR2 | Native cardiac SR vesicles | Unaffected by Dantrolene. | [6][7] |
| HEK-293 cells expressing RyR2 | Unaffected by Dantrolene under basal conditions. | [6][7] | |
| Sheep RyR2 in lipid bilayers | Dantrolene (10 and 50 µM) significantly reduced the open probability to 45% of control, but only in the presence of calmodulin. | [9] | |
| RyR3 | HEK-293 cells expressing RyR3 | Significantly inhibited by Dantrolene, with an extent of inhibition similar to RyR1. | [6][7] |
It is noteworthy that while the amino acid sequence of the Dantrolene binding site is nearly identical across all three isoforms, RyR2 remains largely insensitive.[2][4] However, emerging evidence suggests that under certain pathophysiological conditions, such as phosphorylation, RyR2 may acquire sensitivity to Dantrolene-mediated inhibition.[2][4]
Experimental Protocols
A detailed understanding of the methodologies employed to determine Dantrolene's isoform selectivity is crucial for the interpretation and reproduction of these findings.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for studying the functional state of the RyR channel.
-
Preparation of Microsomes: Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle, or microsomes from HEK-293 cells heterologously expressing a specific RyR isoform, are prepared through differential centrifugation.
-
Binding Reaction: The prepared microsomes are incubated with [³H]ryanodine in a buffered solution containing specific concentrations of Ca²⁺, ATP, and other modulators. To test the effect of Dantrolene, the drug is included in the incubation mixture.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free [³H]ryanodine. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Scatchard analysis is then used to determine the Kd and Bmax values.
Single-Channel Recordings in Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR channels.
-
Channel Reconstitution: Purified RyR channels are incorporated into an artificial planar lipid bilayer separating two chambers (cis and trans).
-
Electrophysiological Recording: A voltage is clamped across the bilayer, and the flow of ions through a single channel is recorded as current. The cis chamber represents the cytoplasm, where ligands like Ca²⁺, ATP, and Dantrolene are added.
-
Data Acquisition and Analysis: Channel openings and closings are recorded, and the open probability (Po) is calculated. The effect of Dantrolene is assessed by comparing the Po before and after the addition of the drug to the cis chamber.
Intracellular Ca²⁺ Imaging
This method is used to assess the effect of Dantrolene on Ca²⁺ handling in intact cells.
-
Cell Culture and Transfection: HEK-293 cells are cultured and transiently transfected with plasmids encoding the desired RyR isoform and a genetically encoded Ca²⁺ indicator (e.g., R-CEPIA1er) targeted to the endoplasmic reticulum.
-
Fluorescence Microscopy: The transfected cells are imaged using a fluorescence microscope. The fluorescence intensity of the Ca²⁺ indicator is monitored over time.
-
Drug Application and Measurement: Dantrolene is added to the cells, and the change in fluorescence is recorded, which reflects the change in ER/SR Ca²⁺ concentration. An increase in ER Ca²⁺ indicates an inhibition of the RyR-mediated Ca²⁺ leak.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Dantrolene's action and a typical experimental workflow for assessing its isoform selectivity.
Figure 1. Simplified signaling pathway of Dantrolene's inhibitory action on RyR1.
Figure 2. Workflow for determining Dantrolene's RyR isoform selectivity.
Conclusion
The available evidence strongly supports the isoform-selective nature of Dantrolene, with potent inhibition of RyR1 and RyR3 and a general lack of effect on RyR2 under normal conditions. This selectivity profile is fundamental to its clinical utility in treating malignant hyperthermia without inducing significant cardiac side effects. Future research will likely focus on elucidating the precise molecular determinants of this selectivity and exploring the therapeutic potential of modulating RyR2 with Dantrolene under specific pathological states.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms | MDPI [mdpi.com]
- 5. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Calcium Dysregulation: A Comparative Guide to Dantrolene Alternatives
For researchers, scientists, and drug development professionals investigating the intricacies of intracellular calcium signaling, Dantrolene (B1669809) has long been a cornerstone tool. However, the quest for more specific, potent, or otherwise advantageous compounds is ever-ongoing. This guide provides a comprehensive comparison of viable alternatives to Dantrolene for studying calcium dysregulation, with a focus on their interactions with the ryanodine (B192298) receptor (RyR), a critical mediator of sarcoplasmic reticulum calcium release.
This document delves into the quantitative performance of these alternatives, details the experimental protocols for their application, and visualizes the key signaling pathways involved, offering a robust resource for designing and interpreting experiments in this vital field of study.
Quantitative Comparison of Dantrolene and its Alternatives
The efficacy and potency of various compounds in modulating ryanodine receptor activity are paramount for experimental design. The following table summarizes key quantitative data for Dantrolene and its primary alternatives. It is crucial to consider the specific experimental context (e.g., RyR isoform, tissue/cell type, and assay conditions) when interpreting these values.
| Compound | Target(s) | Action | Parameter | Value | Species/Tissue/Cell Type | Assay Type |
| Dantrolene | RyR1, RyR3 (primarily)[1][2] | Inhibitor | Kᵢ | ~150 nM[3] | Pig Skeletal Muscle | [³H]ryanodine binding inhibition |
| RyR2 (under specific conditions)[1] | Inhibitor | IC₅₀ | 0.19 ± 0.04 µM[3] | Mouse Cardiomyocytes | Ca²⁺ wave amplitude inhibition | |
| RyR1 (mutant) | Inhibitor | IC₅₀ | 60 nM[4] | HEK293 cells expressing RyR1 | ER Ca²⁺ measurement | |
| Azumolene (B1235849) | RyR1[5] | Inhibitor | IC₅₀ | 0.41 µM[6] | HEK293 cells expressing RyR1 R2163C | ER Ca²⁺ leakage |
| RyR1 | Inhibitor | EC₅₀ | 0.25 µM[5] | Frog Skeletal Muscle Fibers | Ca²⁺ spark frequency suppression | |
| Ryanodine | RyR1, RyR2, RyR3[7][8] | Modulator (Biphasic) | IC₅₀ (inhibition) | 10 nM (RyR1), 2.8 nM (RyR2)[3] | Skeletal and Cardiac Muscle | Ca²⁺ release inhibition |
| RyR2 | Activator | EC₅₀ (activation) | ~pCa 6 (~1 µM)[9] | Rabbit Cardiac Muscle | Single-channel recording | |
| Ruthenium Red | RyR1, RyR2, other Ca²⁺ channels[10] | Inhibitor (non-selective) | IC₅₀ | 270 nM[11] | Avian Atrium | CICR-mediated contraction |
| Voltage-gated Ca²⁺ channels | Inhibitor | IC₅₀ | 0.7 - 67.1 µM[12] | Xenopus oocytes expressing neuronal channels | Electrophysiology | |
| Capsaicin-activated channels | Inhibitor | IC₅₀ | 14 nM[10] | - | - | |
| JTV-519 (K201) | RyR2[13] | Stabilizer (Inhibitor of leak) | - | - | Cardiac Myocytes | Stabilizes closed state |
| Bastadin 10 | RyR1, RyR2[3] | Modulator (stabilizes open state) | Potency | > 20 mM Caffeine[3] | - | Intracellular Ca²⁺ release |
Key Signaling Pathways in Intracellular Calcium Regulation
The following diagrams illustrate the central role of the ryanodine receptor in sarcoplasmic reticulum calcium release and the points of intervention for Dantrolene and its alternatives.
Figure 1. Ryanodine receptor-mediated calcium release pathway.
Figure 2. Intervention points of Dantrolene and alternatives.
Experimental Protocols
Precise and reproducible experimental protocols are the bedrock of reliable research. Below are detailed methodologies for key experiments used to characterize Dantrolene and its alternatives.
[³H]-Ryanodine Binding Assay
This assay quantifies the binding of ligands to the ryanodine receptor, which is an indirect measure of the channel's open probability.
Objective: To determine the affinity (Kᵢ or Kₐ) of a test compound for the ryanodine receptor.
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Homogenize fresh or frozen skeletal or cardiac muscle tissue in a buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles.
-
Resuspend the final pellet in a storage buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a microcentrifuge tube, combine SR vesicles (typically 50-100 µg of protein), a fixed concentration of [³H]-ryanodine (e.g., 2-10 nM), and varying concentrations of the test compound.
-
The incubation buffer should contain components that modulate RyR activity, such as Ca²⁺, ATP, and calmodulin, to mimic physiological conditions.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kᵢ or Kₐ of the test compound.
-
Intracellular Calcium Measurement in Live Cells
This method directly visualizes the effect of a compound on intracellular calcium dynamics, such as calcium sparks or waves.
Objective: To assess the effect of a test compound on sarcoplasmic reticulum Ca²⁺ release in intact or permeabilized cells.
Methodology:
-
Cell Preparation and Loading with a Fluorescent Ca²⁺ Indicator:
-
Isolate primary cells (e.g., cardiomyocytes, skeletal muscle fibers) or use cultured cell lines (e.g., HEK293 cells expressing a specific RyR isoform).
-
Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM) by incubation in a physiological salt solution.
-
Allow time for de-esterification of the dye within the cells.
-
-
Confocal Microscopy and Image Acquisition:
-
Mount the coverslip with the loaded cells onto the stage of a confocal microscope.
-
Excite the Ca²⁺ indicator at its excitation wavelength (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.
-
For studying rapid Ca²⁺ events like sparks, use the line-scan mode to achieve high temporal resolution.
-
-
Experimental Procedure:
-
Record baseline Ca²⁺ signals (sparks, waves, or transients) in the absence of the test compound.
-
Perfuse the cells with a solution containing the desired concentration of the test compound.
-
After an equilibration period, record the Ca²⁺ signals in the presence of the compound.
-
A washout step with a compound-free solution can be included to assess the reversibility of the effects.
-
-
Data Analysis:
-
Use specialized software (e.g., ImageJ with appropriate plugins, MATLAB-based scripts) to detect and analyze Ca²⁺ events.
-
Quantify parameters such as the frequency, amplitude, duration, and spatial spread of Ca²⁺ sparks or waves.
-
Compare the parameters before and after the application of the test compound to determine its effect.
-
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of a single ryanodine receptor channel.
Objective: To characterize the effect of a test compound on the open probability (Pₒ), conductance, and open/closed dwell times of a single RyR channel.
Methodology:
-
Bilayer Formation:
-
Form a planar lipid bilayer by painting a solution of phospholipids (B1166683) in n-decane across a small aperture separating two chambers (cis and trans).
-
-
Incorporation of SR Vesicles:
-
Add SR vesicles containing RyR channels to the cis chamber (representing the cytosolic side).
-
The fusion of a vesicle with the bilayer results in the incorporation of an RyR channel.
-
-
Electrophysiological Recording:
-
Apply a holding potential across the bilayer using Ag/AgCl electrodes.
-
Record the ionic current flowing through the single channel using a patch-clamp amplifier.
-
The solutions in the cis and trans chambers can be manipulated to study the effects of different ions and modulators.
-
-
Application of Test Compound:
-
Add the test compound to the cis or trans chamber to assess its effect on the channel from the cytosolic or luminal side, respectively.
-
Record the channel activity at different concentrations of the compound.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Pₒ), single-channel conductance, and the mean open and closed times.
-
Construct dose-response curves to determine the IC₅₀ or EC₅₀ of the compound.
-
Logical Workflow for Selecting a Dantrolene Alternative
The selection of an appropriate alternative to Dantrolene depends on the specific research question. The following diagram outlines a logical workflow to guide this decision-making process.
Figure 3. A logical workflow for selecting a suitable RyR modulator.
By providing a clear comparison of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this guide aims to empower researchers to make informed decisions when selecting and utilizing alternatives to Dantrolene for their studies on calcium dysregulation. The continued exploration of these and novel compounds will undoubtedly lead to a deeper understanding of the critical role of intracellular calcium signaling in health and disease.
References
- 1. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms [mdpi.com]
- 2. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchmap.jp [researchmap.jp]
- 5. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 9. Ryanodine sensitizes the cardiac Ca(2+) release channel (ryanodine receptor isoform 2) to Ca(2+) activation and dissociates as the channel is closed by Ca(2+) depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium Red | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 11. Distinct modes of inhibition by ruthenium red and ryanodine of calcium-induced calcium release in avian atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Block by ruthenium red of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JTV-519 - Wikipedia [en.wikipedia.org]
Validating Dantrolene's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dantrolene's performance in validating its mechanism of action, supported by experimental data from genetic models. We delve into its interaction with the ryanodine (B192298) receptor (RyR), compare it with alternative modulators, and provide detailed experimental protocols.
Dantrolene is a peripherally acting muscle relaxant that has been a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2] Its primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle by directly interacting with the ryanodine receptor 1 (RyR1).[2][3] Genetic models have been instrumental in validating this mechanism, providing invaluable insights into the molecular underpinnings of Dantrolene's therapeutic effects.
Comparative Analysis of RyR Modulators
Dantrolene's efficacy is benchmarked against other compounds that modulate RyR function. This section provides a comparative overview of Dantrolene and its alternatives based on their inhibitory potency on the RyR1 channel.
| Compound | Target RyR Isoform(s) | IC50 / Ki | Genetic Model / Assay System | Key Findings |
| Dantrolene | RyR1, RyR3 | IC50: ~0.16 - 0.42 µM | Mouse cardiomyocytes, Pig skeletal muscle SR vesicles | Inhibits RyR1 and RyR3; inhibition of RyR2 is dependent on calmodulin and specific cellular conditions.[1][4][5] |
| RyR1 (Y522S mutant) | >10 µM | HEK293 cells expressing mutant RyR1 | Reduced potency in some MH-associated RyR1 mutants.[2] | |
| Azumolene | RyR1 | Potency similar to Dantrolene | Porcine aortic valve interstitial cells, Mouse soleus muscle | An equipotent analog of Dantrolene, also inhibits store-operated calcium entry.[6][7][8] |
| Compound 1 (Cpd1) | RyR1 | High potency (comparable to Dantrolene in vitro) | Malignant hyperthermia mouse model (R2509C) | A novel RyR1-selective inhibitor with improved water solubility and rapid in vivo clearance compared to Dantrolene.[9] |
Elucidating the Mechanism: Key Signaling Pathways
Dantrolene's action is centered on the intricate signaling cascade of excitation-contraction (EC) coupling in skeletal muscle. The following diagram illustrates the pathway and Dantrolene's point of intervention.
Experimental Validation in Genetic Models
The validation of Dantrolene's mechanism heavily relies on robust experimental protocols using genetic models that replicate human pathologies like malignant hyperthermia.
Experimental Workflow: In Vitro Muscle Contracture Test
A cornerstone for diagnosing MH susceptibility and testing drug efficacy is the in vitro contracture test (IVCT) using muscle biopsies from genetic models (e.g., MH-susceptible swine or mice).
Key Experimental Protocols
1. [3H]Ryanodine Binding Assay
This assay quantitatively determines the activity of the RyR channel, as [3H]ryanodine preferentially binds to the open state of the channel. A decrease in binding in the presence of a compound indicates channel inhibition.
-
Objective: To determine the effect of Dantrolene on the binding of [3H]ryanodine to RyR in SR vesicles.
-
Materials:
-
Isolated heavy SR vesicles from skeletal muscle.
-
Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 5 mM GSH).
-
[3H]ryanodine.
-
Varying concentrations of Dantrolene.
-
Unlabeled ryanodine (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate SR vesicles with [3H]ryanodine and varying concentrations of Dantrolene in the binding buffer.
-
For non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine.
-
Incubate at 37°C for a specified time (e.g., 2-3 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC50 value of Dantrolene by plotting specific binding against Dantrolene concentration.
-
2. Intracellular Calcium Imaging
This method allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli and the effect of inhibitors like Dantrolene.
-
Objective: To measure changes in [Ca²⁺]i in muscle cells or other cell types expressing RyRs in the presence and absence of Dantrolene.
-
Materials:
-
Cultured myotubes or other relevant cell lines (e.g., HEK293 cells expressing specific RyR isoforms or mutants).
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Dantrolene stock solution.
-
Agonist to stimulate Ca²⁺ release (e.g., caffeine, 4-chloro-m-cresol).
-
Fluorescence microscope with an imaging system.
-
-
Procedure:
-
Load cells with the Ca²⁺ indicator by incubating with the AM ester form of the dye.
-
Wash the cells to remove extracellular dye and allow for de-esterification.
-
Obtain a baseline fluorescence recording.
-
Perfuse the cells with a buffer containing Dantrolene and incubate for a sufficient period.
-
Stimulate the cells with an agonist to induce Ca²⁺ release.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the effect of Dantrolene on the amplitude and kinetics of the Ca²⁺ transient.
-
Conclusion
Genetic models have been pivotal in substantiating the mechanism of action of Dantrolene as a direct inhibitor of the RyR1 channel. Comparative studies with newer agents like Cpd1 highlight ongoing efforts to develop therapeutics with improved pharmacological profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate the effects of existing and novel RyR modulators, ultimately advancing our understanding and treatment of calcium-related muscle disorders.
References
- 1. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel RyR1-selective inhibitor prevents and rescues sudden death in mouse models of malignant hyperthermia and heat stroke - PMC [pmc.ncbi.nlm.nih.gov]
Dantrolene's Neuroprotective Efficacy: A Comparative Analysis Across Neuronal Subtypes
For Immediate Release
A comprehensive review of existing research highlights the neuroprotective potential of Dantrolene (B1669809), a ryanodine (B192298) receptor antagonist, across various neuronal subtypes. This guide synthesizes key findings on its mechanism of action, presents a comparative analysis of its impact on different neurons, and provides detailed experimental methodologies for researchers, scientists, and drug development professionals.
Dantrolene's primary mechanism involves the inhibition of ryanodine receptors (RyRs), intracellular calcium release channels located on the endoplasmic reticulum.[1][2][3] By blocking these receptors, Dantrolene mitigates the excessive release of calcium into the cytoplasm, a critical event in neuronal cell death pathways initiated by excitotoxicity, oxidative stress, and apoptosis.[3] Notably, Dantrolene selectively acts on RyR1 and RyR3 isoforms, with minimal effect on RyR2, which is predominantly found in cardiac muscle.[1][4][5] All three isoforms are present in the brain, with distinct distribution patterns.[4]
Comparative Efficacy of Dantrolene on Neuronal Subtypes
The neuroprotective effects of Dantrolene have been documented in cortical, hippocampal, and cerebellar neurons, demonstrating its broad therapeutic potential in various neurological conditions.
| Neuronal Subtype | Insult/Model | Dantrolene Concentration | Key Quantitative Findings | Reference |
| Cortical Neurons | Glutamate-induced excitotoxicity | 30 µM | Reduced glutamate-induced increase in intracellular Ca2+ by 70%.[1][6] | [1][6] |
| NMDA-induced excitotoxicity | 30 µM | Reduced cell toxicity by 50% and intracellular Ca2+ by 56%.[1] | [1] | |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 40 µM | In combination with hypothermia, significantly increased neuronal survival.[7] | [7] | |
| Hippocampal Neurons (CA1) | Ischemia (in vivo) | 10, 25, 50 mg/kg | Dose-dependently increased the number of intact neurons from 40% to 67%, 78%, and 83% respectively.[8] | [8] |
| Amyloid-β₁₋₄₂ induced toxicity | Not specified | Increased neuronal survival from 26% to 76%.[9] | [9] | |
| Hypoxia | 10-20 µM | Markedly reduced hyperpolarization and outward current.[10][11] | [10][11] | |
| Cerebellar Granule Neurons | NMDA-induced excitotoxicity | Micromolar concentrations | Dose-dependently inhibited NMDA-evoked 45Ca uptake.[12][13] | [12][13] |
| Kainic Acid-induced apoptosis | Not specified | Prevented neuronal cell death.[4] | [4] | |
| Motor Neurons | Spasticity in Multiple Sclerosis | Intravenous administration | Successfully treated exacerbated spasticity refractory to traditional management.[14] | [14] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Dantrolene's mechanism of action in preventing excitotoxicity-induced apoptosis.
Caption: A typical experimental workflow for assessing Dantrolene's neuroprotective effects in vitro.
Detailed Experimental Protocols
The following methodologies are representative of the experimental designs used in the cited studies to evaluate the impact of Dantrolene.
Primary Neuronal Culture
-
Neuronal Isolation: Cerebral cortices or hippocampi are dissected from embryonic day 18 (E18) rat or mouse fetuses. The tissue is mechanically dissociated and enzymatically digested (e.g., with trypsin) to obtain a single-cell suspension.
-
Plating and Culture: Neurons are plated at a specific density (e.g., 1-2 x 10^5 cells/cm²) on coverslips or in culture plates pre-coated with an adhesion factor like poly-L-lysine. Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Maturation: Cultures are typically allowed to mature for 7-14 days in vitro before experimental use to ensure the development of synaptic connections and functional receptors.
Induction of Neuronal Injury and Dantrolene Treatment
-
Excitotoxicity Model: To induce excitotoxicity, mature neuronal cultures are exposed to agonists of glutamate receptors, such as N-methyl-D-aspartate (NMDA) or kainic acid, for a defined period (e.g., 15-30 minutes) in a magnesium-free buffer.
-
Oxygen-Glucose Deprivation (OGD): For ischemia models, the culture medium is replaced with a glucose-free balanced salt solution, and the cultures are placed in a hypoxic chamber (e.g., <1% O₂) for a duration of 30-90 minutes. Reperfusion is initiated by returning the cells to the original culture medium and normoxic conditions.
-
Dantrolene Application: Dantrolene sodium is dissolved in a suitable solvent like DMSO and then diluted in the culture medium to the desired final concentrations. For neuroprotection studies, cells are typically pre-incubated with Dantrolene for 30-60 minutes before the induction of the neuronal insult.
Assessment of Neuroprotection
-
Intracellular Calcium Imaging: To measure changes in intracellular calcium concentration ([Ca²⁺]i), neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Ratiometric fluorescence imaging is then used to quantify [Ca²⁺]i before, during, and after the insult.
-
Cell Viability Assays: Neuronal viability is commonly assessed 24 hours after the insult using assays such as the MTT assay (measures mitochondrial metabolic activity) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates membrane damage.
-
Apoptosis Assays: Apoptotic cell death is quantified using methods like the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or by measuring the activity of key apoptotic enzymes like caspase-3.[3]
This comparative guide underscores the significant and multifaceted neuroprotective role of Dantrolene across different neuronal populations. The provided data and methodologies offer a valuable resource for researchers investigating novel therapeutic strategies for a range of neurological disorders characterized by neuronal loss.
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene suppresses the hyperpolarization or outward current observed during anoxia in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Novel Treatment Using Intravenous Dantrolene Sodium for Postoperative Exacerbated Spasticity in Multiple Sclerosis: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dantrolene Sodium Hemiheptahydrate
The following guide provides essential safety and logistical information for the proper disposal of dantrolene (B1669809) sodium hemiheptahydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Waste Identification and Classification
Before disposal, it is crucial to classify the waste material. Dantrolene sodium hemiheptahydrate waste may include expired or unused product, contaminated lab materials (e.g., personal protective equipment, weighing boats), and spill cleanup residues.
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] They must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is considered best practice to properly manage all pharmaceutical waste, regardless of its formal classification.[2]
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound for disposal, personnel should adhere to the following safety protocols:
-
Engineering Controls : Use in a well-ventilated area and implement measures to minimize dust generation and accumulation.[4]
-
Personal Protective Equipment :
-
Hygiene :
Step-by-Step Disposal Procedure
The primary and recommended method for disposing of this compound is through a licensed waste disposal contractor.
-
Segregation : Separate dantrolene sodium waste from other waste streams at the point of generation.
-
Containment :
-
Storage :
-
Arranging Disposal :
-
Contact a licensed, professional waste disposal company to handle the final disposal of the material.[6][7]
-
Most pharmaceutical waste is treated by incineration at a licensed facility.[3]
-
Crucially, do not dispose of this compound by flushing it down the drain or sewer. [6] This practice is prohibited by the EPA as of 2019.[2][3]
-
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Minor Spills (Dry) :
-
Avoid breathing in the dust.[5]
-
Use dry clean-up methods; do not dry sweep, as this can generate dust.[5][6]
-
Preferably, use a vacuum cleaner equipped with a HEPA filter.[5] Alternatively, gently dampen the material with water to prevent it from becoming airborne before sweeping.[5]
-
Place the collected residue into a sealed and labeled container for disposal.[5][6]
-
-
General Spill Response :
Container Disposal
Empty containers that held this compound must be handled carefully as they can retain product residue and may be hazardous.[6] Do not reuse the containers.[6] The container and any residual material must be disposed of in a safe manner, typically through the same licensed waste disposal contractor used for the chemical itself.[6] If recycling of waste packaging is an option, it should be considered only after proper decontamination.[6]
Summary of Disposal Recommendations
| Parameter | Recommendation | Citations |
| Primary Disposal Method | Engage a licensed waste disposal contractor. | [6][7] |
| Prohibited Actions | Do not dispose of untreated waste into the sewer system or drains. | [2][3][6] |
| Alternative Methods | Incineration or landfill should only be considered when recycling is not feasible and must be performed by a licensed contractor. | [6] |
| Waste Classification | The generator must determine if the waste is hazardous according to local, regional, and national regulations (e.g., EPA RCRA in the U.S.). | [1][2] |
| Empty Containers | Handle as potentially hazardous due to residue. Do not reuse. Dispose of in a safe way, similar to the product itself. | [6] |
| Spill Residue | Collect using methods that avoid dust generation (e.g., HEPA vacuum or damp sweeping). Place in a sealed, labeled container for disposal. | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmalogistics.com [pharmalogistics.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Personal protective equipment for handling Dantrolene sodium hemiheptahydrate
Essential Safety and Handling Guide for Dantrolene Sodium Hemiheptahydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE varies based on the quantity of the substance being handled and the specific procedures being performed.
Core PPE Requirements:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
-
Hand Protection : Impervious gloves are recommended.[4] Nitrile or low-protein, powder-free latex gloves are suitable options.[5] For those with latex allergies, nitrile gloves are the preferred choice.[5] It is also advisable to consider double glooving.[5] Always inspect gloves for wear and degradation before use and replace them if contaminated.[3][5]
-
Body Protection : A laboratory coat is suitable for handling quantities up to 500 grams.[5] For quantities up to 1 kilogram, a disposable laboratory coat or coveralls with low permeability are recommended.[5] Coveralls should be buttoned at the collar and cuffs.[5] Protective shoe covers and a head covering should also be worn.[5]
-
Respiratory Protection : To avoid inhaling dust, a dust respirator should be worn.[5] If significant quantities of dust become airborne, an approved positive flow mask should be used.[5] Engineering controls such as enclosed local exhaust ventilation at points of dust generation are required.[5] For situations with potential for incidental or accidental exposure, a PAPR (Powered Air-Purifying Respirator), full-face air-purifying devices with P2 or P3 filters, or air-supplied respirators should be evaluated.[5]
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for nuisance dust, which may be applicable in the absence of a specific limit for this compound.
| Jurisdiction | Regulation | Exposure Limit (Total Dust) |
| US - Oregon | Permissible Exposure Limits (Z3) | 10 mg/m³ |
| US - OSHA | Permissible Exposure Levels (PELs) - Table Z-3 | 15 mg/m³ (Total Dust) |
Data sourced from a material safety data sheet which notes this as "Inert or Nuisance Dust".[5]
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation :
-
Ensure a well-ventilated area, preferably with local exhaust ventilation or a laminar flow cabinet for laboratory-scale handling.[5]
-
Assemble all necessary PPE as detailed above and inspect for integrity.
-
Have spill cleanup materials readily available.
-
-
Handling the Compound :
-
After Handling :
Spill Management
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Dampen the spilled solid with water to prevent it from becoming airborne before sweeping.[5]
-
Collect the residue using a vacuum cleaner fitted with a HEPA filter or by sweeping and place it in a sealed, labeled container for disposal.[4][5]
-
-
Major Spills :
-
Evacuate non-essential personnel from the area.[4]
-
Alert emergency responders, providing the location and nature of the hazard.[5]
-
Control personal contact by wearing appropriate protective clothing.[5]
-
Prevent the spillage from entering drains or water courses.[5]
-
Recover the product wherever possible.[5]
-
Follow the cleanup procedures for minor spills, using appropriate caution.
-
Disposal Plan
-
Waste Collection :
-
Disposal Method :
-
Consult with your institution's waste management authority for proper disposal procedures.[5]
-
Recommended disposal methods include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[5]
-
Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned and destroyed.[5]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
